Piroctone Olamine
Description
Properties
IUPAC Name |
2-aminoethanol;1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H7NO/c1-10-6-12(15(17)13(16)8-10)7-11(2)9-14(3,4)5;3-1-2-4/h6,8,11,17H,7,9H2,1-5H3;4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSZTGGZJQFALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O.C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68890-66-4 | |
| Record name | Piroctone olamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68890-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piroctone olamine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068890664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2(1H)-one, compound with 2-aminoethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of 141-43-5 and 50650-76-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIROCTONE OLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4V5C6R9FB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanisms of Piroctone Olamine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Piroctone (B1210729) olamine, an ethanolamine (B43304) salt of the hydroxamic acid derivative piroctone, is a multifaceted active ingredient with well-established antifungal, antibacterial, and anti-inflammatory properties.[1] While commonly known for its application in anti-dandruff formulations, its mechanism of action extends to fundamental cellular processes, making it a subject of interest for broader therapeutic applications. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of Piroctone Olamine, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Primary Mechanism of Action: Iron Chelation and Mitochondrial Disruption
The principal mechanism underlying the broad-spectrum antimicrobial activity of this compound is its ability to chelate ferric ions (Fe³⁺).[2][3] Iron is an essential cofactor for numerous metabolic enzymes, particularly those involved in cellular respiration. By sequestering intracellular iron, this compound effectively starves pathogenic microorganisms of this critical element.
The process begins with the penetration of the fungal cell membrane by the this compound molecule.[1][4][5] Once inside the cell, it forms stable complexes with trivalent iron ions. This action has a profound impact on the mitochondria, the primary site of energy production. The iron-dependent enzymes of the mitochondrial electron transport chain (ETC) are inhibited, leading to a disruption of cellular respiration and a subsequent collapse of the cell's energy metabolism.[6][7] This inhibition of mitochondrial function is the ultimate cause of the fungicidal and bacteriostatic effects observed.[4][5] A study on the related hydroxypyridone antimycotic, Ciclopirox (B875), which shares the iron chelation mechanism, demonstrated inhibition of the iron-dependent enzyme ribonucleotide reductase.[8][9]
Anti-inflammatory Properties
Beyond its antimicrobial effects, this compound exhibits significant anti-inflammatory activity. This is particularly relevant in conditions like seborrheic dermatitis and dandruff, where inflammation is a key component of the pathology.[10][11] Research involving a topical cream containing this compound demonstrated its ability to decrease the gene expression of several key pro-inflammatory mediators.[12]
The proposed mechanism involves the reduction of the microbial load on the skin, which in turn reduces the primary trigger for the inflammatory cascade. By eliminating the source of irritation (e.g., Malassezia metabolites), this compound indirectly suppresses the subsequent inflammatory response. A clinical study showed that treatment with a this compound-containing cream led to a statistically significant decrease in the gene expression of Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[12] While the direct interaction with inflammatory pathways like NF-κB has not been explicitly detailed for this compound, it is logical to conclude that by reducing inflammatory triggers, the downstream activation of such pathways is consequently diminished.
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key data points from the scientific literature.
Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration)
| Fungal Species | MIC Range | Reference |
| Candida spp. (43 clinical isolates) | 0.125 - 0.5 µg/mL | [4][13] |
| Candida parapsilosis | 0.0003% - 0.006% | [14] |
| Scopulariopsis brevicaulis | 0.0003% - 0.006% | [14] |
| Trichophyton rubrum | 0.0003% - 0.006% | [14] |
Table 2: In Vivo Experimental Data
| Study Model | Organism | Dosage | Outcome | Reference |
| Experimental Intra-abdominal Candidiasis | Swiss Mice | 0.5 mg/kg (intraperitoneal) | Significant reduction in fungal growth compared to control (P < 0.05). | [4][5][6] |
| Toxicity Study | Weanling Charles River CD Rats | 225 mg/kg/day (oral) | Induced severe microcytic, hypochromic anemia, reversible with iron supplementation. Suggests toxicity mechanism is prevention of dietary iron absorption. | [15] |
Key Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the literature.
Protocol for In Vitro Antifungal Susceptibility Testing
This protocol outlines the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida species.[4][6][13]
-
Preparation of this compound (PO) Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution with a concentration of 1600 µg/mL.
-
-
Preparation of Microdilution Plates:
-
Using sterile 96-well microtiter plates, perform serial twofold dilutions of the PO stock solution in RPMI 1640 medium to achieve final concentrations ranging from 0.0625 µg/mL to 32 µg/mL.
-
The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Culture the Candida isolates on Sabouraud dextrose agar (B569324) for 24 hours at 35°C.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Include a growth control well (inoculum without PO) and a sterility control well (medium only).
-
Incubate the plates at 37°C for 24 to 48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth compared to the growth control well.
-
All assays should be performed in duplicate for accuracy.
-
Protocol for In Vivo Antifungal Activity in a Murine Model
This protocol describes an experimental model of intra-abdominal candidiasis in Swiss mice to evaluate the in vivo efficacy of this compound.[4][5]
-
Animal Model:
-
Use male Swiss mice (n=6 per group).
-
-
Infection:
-
Induce infection by intraperitoneal injection of 0.2 mL of a Candida albicans suspension (10⁷ cells/mL in sterile saline).
-
-
Treatment Groups:
-
Control Group: Receives a vehicle control injection.
-
This compound (PO) Group: Receives 0.5 mg/kg of PO via intraperitoneal administration.
-
Comparator Group (Optional): Can include a group treated with a known antifungal like Amphotericin B (0.5 mg/kg).
-
-
Dosing Regimen:
-
Administer the first treatment dose 72 hours after the initial infection.
-
-
Monitoring and Endpoint:
-
Observe the animals daily for clinical signs of illness and mortality over a period of 14 days.
-
At the end of the study, humanely euthanize the surviving animals.
-
Perform mycological diagnosis by aseptically collecting the liver, spleen, and kidneys for fungal burden analysis (e.g., CFU counts).
-
-
Statistical Analysis:
-
Analyze data on fungal growth and mortality using appropriate statistical tests, such as the Student's t-test or ANOVA, with a significance level set at P < 0.05.
-
Conclusion
The mechanism of action of this compound is centered on its high affinity for ferric iron. By chelating this essential metal ion, it effectively disrupts mitochondrial energy metabolism in pathogenic fungi and bacteria, leading to a potent antimicrobial effect. Concurrently, its ability to reduce microbial load on the skin surface results in a significant secondary anti-inflammatory effect, characterized by the downregulation of key pro-inflammatory cytokines. The quantitative data from both in vitro and in vivo studies confirm its efficacy at low concentrations. The detailed protocols provided herein offer a foundation for further research into the expanding therapeutic potential of this versatile compound.
References
- 1. us.typology.com [us.typology.com]
- 2. Characterization of a selective, iron-chelating antifungal compound that disrupts fungal metabolism and synergizes with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uk.typology.com [uk.typology.com]
- 4. Antifungal activity of the this compound in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential | MDPI [mdpi.com]
- 9. Chelation of intracellular iron with the antifungal agent ciclopirox olamine induces cell death in leukemia and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dermaltherapy.com.au [dermaltherapy.com.au]
- 11. This compound anti-dandruff principle [titanos.com]
- 12. Exploring Anti-Fungal, Anti-Microbial and Anti-Inflammatory Properties of a Topical Non-Steroidal Barrier Cream in Face and Chest Seborrheic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. In vitro antimycotic activity and nail permeation models of a this compound (octopirox) containing transungual water soluble technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of dietary iron supplementation on the toxicity of this compound in the growing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Piroctone Olamine's Antifungal Activity Against Malassezia furfur: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the antifungal properties of Piroctone Olamine against the lipophilic yeast Malassezia furfur, a primary causative agent of various dermatological conditions, including dandruff and seborrheic dermatitis. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for in vitro evaluation.
Mechanism of Action
This compound, an ethanolamine (B43304) salt of a hydroxamic acid derivative, exhibits a multi-faceted mechanism of action against M. furfur. Unlike azole antifungals that target ergosterol (B1671047) synthesis, this compound's primary modes of action are believed to be iron chelation and the disruption of cellular transport and mitochondrial function.[1][2]
1.1 Iron Chelation: this compound has the ability to penetrate the fungal cell wall and form stable complexes with ferric (Fe³⁺) and ferrous (Fe²⁺) ions.[3] Iron is an essential cofactor for numerous metabolic processes within the fungal cell, including the electron transport chain in mitochondria. By chelating iron, this compound effectively deprives the fungus of this critical nutrient, leading to the inhibition of energy metabolism and ultimately, fungal cell death.[3]
1.2 Disruption of Cellular Transport and Mitochondrial Function: Evidence suggests that this compound interferes with the active transport of essential macromolecules across the fungal cell membrane.[2] This disruption of cellular transport, coupled with the inhibition of mitochondrial energy metabolism due to iron starvation, creates an inhospitable intracellular environment for M. furfur.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanisms of action of this compound.
Quantitative Data
The in vitro antifungal activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
2.1 Minimum Inhibitory Concentration (MIC):
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Study / Source | Malassezia furfur Strain(s) | Method | MIC Range (µg/mL) | Mean MIC (µg/mL) |
| Schmidt & Rühl-Hörster, 1996[4] | 22 clinical isolates | Broth Microdilution (colorimetric) | 16 - 64 | 64 |
| Lonza Speciality Ingredients[5] | Not specified | Standard Methodology | 16 (ppm) | 16 (ppm) |
| US Patent 10,232,047 B2[6][7] | MTCC 1374 | Agar (B569324) Dilution | 16 - 32 | - |
2.2 Comparative MIC Values:
This table presents a comparison of the MIC values of this compound with other common antifungal agents used in the treatment of Malassezia-related conditions.
| Antifungal Agent | MIC Range (µg/mL) | Mean MIC (µg/mL) | Reference |
| This compound | 16 - 64 | 64 | [4] |
| Climbazole | < 0.03 - 2 | 0.03 | [4] |
| Zinc Pyrithione | 0.12 - 8 | 1 | [4] |
| Selenium Disulfide | 2 - 64 | 8 | [4] |
| Ketoconazole | - | 0.25 | [6] |
2.3 Minimum Fungicidal Concentration (MFC):
The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum. While specific MFC values for this compound against M. furfur are not widely published, a time-kill study demonstrated a significant fungicidal effect. A 1% this compound solution in a standard shampoo base resulted in an approximately 5-log10 reduction in the M. furfur population within 4 hours of contact time.[5]
Experimental Protocols
The following are detailed methodologies for determining the in vitro antifungal activity of this compound against Malassezia furfur.
3.1 Broth Microdilution Method for MIC Determination (Adapted from CLSI M27-A3):
This method determines the MIC in a liquid medium.
-
Media Preparation: Prepare RPMI-1640 medium (without sodium bicarbonate, with L-glutamine) supplemented with 2% glucose and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS). To support the growth of the lipophilic M. furfur, supplement the medium with 0.1% Tween 80 and 0.5% Tween 40.[8]
-
Inoculum Preparation: Culture M. furfur on modified Dixon agar (mDixon) at 32°C for 72 hours. Harvest the colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. Dilute this suspension in the supplemented RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[9]
-
Antifungal Agent Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in the supplemented RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.125 to 128 µg/mL.
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only). Incubate the plate at 32°C for 72 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by using a microplate reader.[10]
3.2 Agar Dilution Method for MIC Determination:
This method determines the MIC on a solid medium.
-
Media Preparation: Prepare Leeming-Notman agar or mDixon agar. While molten, add appropriate dilutions of this compound to achieve the desired final concentrations in the agar. Pour the agar into petri dishes and allow them to solidify.[6][7]
-
Inoculum Preparation: Prepare a standardized inoculum of M. furfur as described in the broth microdilution method (Step 2).
-
Inoculation and Incubation: Spot-inoculate a standardized volume of the fungal suspension onto the surface of the agar plates containing different concentrations of this compound. Include a control plate without the antifungal agent. Incubate the plates at 32°C for up to 6 days.[6][7]
-
MIC Determination: The MIC is the lowest concentration of this compound that inhibits visible growth of the fungus on the agar surface.[6][7]
3.3 Method for MFC Determination:
-
Subculturing from MIC plates: Following the determination of the MIC by the broth microdilution method, take a standardized volume (e.g., 10 µL) from each well that shows no visible growth.
-
Plating and Incubation: Spread the aliquot onto a non-selective, antifungal-free agar medium (e.g., mDixon agar). Incubate the plates at 32°C for a sufficient period to allow for the growth of any remaining viable fungi (typically 48-72 hours).
-
MFC Determination: The MFC is the lowest concentration of this compound from which no fungal growth is observed on the subculture plates.
Experimental Workflows
The following diagrams outline the workflows for the described experimental protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. helseffekt.com [helseffekt.com]
- 3. researchgate.net [researchgate.net]
- 4. Iron-Sulfur Cluster Signaling: The Common Thread in Fungal Iron Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aspergillus fumigatus mitochondrial electron transport chain mediates oxidative stress homeostasis, hypoxia responses, and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10232047B2 - Topical oil composition for the treatment of fungal infections - Google Patents [patents.google.com]
- 8. droracle.ai [droracle.ai]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Piroctone Olamine: A Technical Guide to its Effects on the Scalp Microbiome and Microbial Dysbiosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piroctone (B1210729) olamine is a potent antifungal agent widely utilized in the treatment of scalp conditions such as dandruff and seborrheic dermatitis. Its efficacy stems from a multifaceted mechanism of action that not only directly inhibits fungal growth but also modulates the scalp's microbial ecosystem and inflammatory responses. This technical guide provides an in-depth analysis of the effects of piroctone olamine on the scalp microbiome, with a focus on its role in correcting microbial dysbiosis. It summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound for scalp health.
Introduction: The Scalp Microbiome and Dysbiosis
The human scalp harbors a complex and dynamic community of microorganisms, including fungi, bacteria, and viruses, collectively known as the scalp microbiome.[1] In a healthy state, this microbiome exists in a balanced, symbiotic relationship with the host. However, various factors can disrupt this equilibrium, leading to a state of microbial dysbiosis. This imbalance is a key etiological factor in common scalp disorders like dandruff and seborrheic dermatitis.[2][3]
Dandruff and seborrheic dermatitis are characterized by an overgrowth of lipophilic yeasts of the genus Malassezia, particularly Malassezia restricta and Malassezia globosa.[2][4] This fungal proliferation, coupled with individual susceptibility, triggers an inflammatory response and hyperproliferation of epidermal cells, resulting in the characteristic flaking and itching associated with these conditions.[5][6] Furthermore, dysbiosis in dandruff-afflicted scalps often involves a shift in the bacterial community, notably a decrease in the beneficial bacterium Cutibacterium acnes and an increase in Staphylococcus capitis.[7][8]
This compound has emerged as a highly effective active ingredient in managing these conditions by restoring the balance of the scalp microbiome.[7][9]
Mechanism of Action of this compound
This compound's primary mode of action is its potent antifungal activity, particularly against Malassezia species.[10] Unlike zinc pyrithione (B72027), which primarily disrupts the fungal cell membrane, this compound employs a more intricate mechanism.[11][12]
Once it penetrates the fungal cell, this compound chelates ferric (Fe³⁺) ions.[13][14] Iron is a critical cofactor for many mitochondrial enzymes essential for fungal energy metabolism. By sequestering iron, this compound effectively disrupts the mitochondrial respiratory chain, leading to a depletion of cellular energy and ultimately inhibiting fungal growth and proliferation.[5][15]
Beyond its direct antifungal effects, this compound also exhibits antibacterial properties and contributes to a healthier scalp environment by reducing sebum production and inflammation.[9][16] The reduction in Malassezia leads to a decrease in the production of inflammatory free fatty acids, such as oleic acid, which are byproducts of fungal lipase (B570770) activity on sebum.[5] This, in turn, helps to alleviate scalp irritation and inflammation.[17]
Figure 1: Pathophysiology of Dandruff and Microbial Dysbiosis.
Figure 2: this compound's Antifungal Mechanism.
Quantitative Effects on Scalp Health and Microbiome
Clinical studies have consistently demonstrated the efficacy of this compound in improving scalp health and rebalancing the microbiome. The following tables summarize key quantitative findings from various studies.
Table 1: Clinical Efficacy of this compound in Dandruff Reduction
| Active Ingredient(s) and Concentration | Duration of Treatment | Dandruff Reduction (%) | Sebum Reduction | Hair Shaft Diameter Increase (%) | Reference(s) |
| 0.5% this compound | 6 weeks | 81.7% | - | - | [13] |
| 0.5% Zinc Pyrithione | 6 weeks | 68.6% | - | - | [13] |
| 1% this compound | 6 months | - | Slight Reduction | 7.7% | [5][13] |
| 1% Ketoconazole | 6 months | - | Reduction | 5.4% | [13][18] |
| 1% Zinc Pyrithione | 6 months | - | No Effect | -2.2% | [13][18] |
| 1% this compound | 6 months | Hair loss reduced by 16.6% | - | - | [13][18] |
Table 2: Impact of this compound on Scalp Microbiome Composition
| Treatment | Duration | Change in Malassezia spp. | Change in Staphylococcus capitis | Change in Cutibacterium acnes | Reference(s) |
| 0.5% this compound Shampoo | 3 weeks | Reduced relative abundance | Reduced relative abundance | Increased relative abundance | [7][8] |
| Control Shampoo | 3 weeks | No significant change | No significant change | No significant change | [7][8] |
Table 3: Functional Changes in the Scalp Microbiome with this compound Treatment
| Treatment | Duration | Key Functional Genomic Changes | Reference(s) |
| 0.5% this compound Shampoo | 3 weeks | - Reduced oxidative stress-associated genes- Decreased abundance of protease, urease, and lipase genes | [7][8] |
Experimental Protocols
The following sections outline the typical methodologies employed in clinical studies investigating the effects of this compound on the scalp microbiome.
Clinical Study Design
A representative clinical study would typically involve a randomized, controlled design.
-
Participants: Subjects with moderate to severe dandruff are recruited. Inclusion criteria often include a minimum score on a dandruff severity scale, such as the Adherent Scalp Flaking Score (ASFS).[8] Exclusion criteria would typically involve the use of other anti-dandruff treatments within a specified period before the study.
-
Treatment Groups: Participants are randomly assigned to a treatment group (e.g., shampoo containing this compound) or a control group (e.g., a vehicle shampoo without the active ingredient).
-
Intervention: Subjects are instructed to use the assigned shampoo a specified number of times per week for a defined duration (e.g., 3 weeks).
-
Assessments: Clinical assessments of dandruff severity are performed at baseline and at various time points throughout the study. Scalp samples for microbiome analysis are also collected.
Scalp Sample Collection and Microbiome Analysis
The workflow for scalp microbiome analysis is crucial for obtaining reliable and reproducible data.
Figure 3: A Typical Experimental Workflow for Scalp Microbiome Studies.
-
Sample Collection: Scalp surface samples are typically collected using sterile swabs, which are rubbed over a defined area of the scalp. For deeper analysis of the follicular microbiome, hair follicles may be plucked.[19]
-
DNA Extraction: Total genomic DNA is extracted from the collected samples using commercially available kits optimized for microbial DNA.
-
Sequencing: Shotgun metagenomic sequencing is the preferred method as it provides comprehensive information on the taxonomic composition (bacteria and fungi) and the functional potential of the microbiome.[7][8] This approach sequences all the genomic DNA present in a sample, in contrast to amplicon sequencing (e.g., 16S rRNA or ITS), which targets specific marker genes.
-
Bioinformatic Analysis: The sequencing data is processed through a bioinformatics pipeline. This involves quality control of the raw reads, taxonomic classification by aligning reads to reference microbial genomes, and functional annotation by mapping genes to functional databases.
-
Statistical Analysis: Statistical methods are employed to identify significant differences in the microbiome composition and function between the treatment and control groups.
Signaling Pathways and Host-Microbe Interactions
The interaction between the scalp microbiome and the host's immune system is a critical aspect of scalp health and disease. Malassezia species can trigger inflammatory signaling pathways in keratinocytes.
Figure 4: Simplified Inflammatory Pathway in Dandruff.
Malassezia can activate pattern recognition receptors, such as Toll-like receptors (TLRs), on the surface of keratinocytes.[1] This recognition can trigger downstream signaling cascades, leading to the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β).[20] This contributes to the chronic inflammation observed in dandruff and seborrheic dermatitis. This compound, by reducing the Malassezia load, indirectly dampens this inflammatory signaling.
Conclusion
This compound is a well-established and highly effective active ingredient for the management of dandruff and seborrheic dermatitis. Its efficacy is rooted in its unique iron-chelating mechanism of action, which potently inhibits the growth of the primary causative agent, Malassezia spp. Furthermore, clinical studies utilizing advanced techniques such as shotgun metagenomics have demonstrated that this compound effectively addresses the microbial dysbiosis associated with these conditions. It not only reduces the abundance of pathogenic fungi and bacteria but also promotes the growth of beneficial bacteria, thereby restoring a healthier scalp microbiome. The concomitant reduction in microbial-derived inflammatory triggers and oxidative stress further contributes to the alleviation of clinical symptoms. For researchers and drug development professionals, this compound serves as a benchmark compound for scalp care, and the methodologies outlined in this guide provide a framework for the continued investigation and development of novel treatments targeting the scalp microbiome.
References
- 1. news-medical.net [news-medical.net]
- 2. Skin microbiome alterations in seborrheic dermatitis and dandruff: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Healthy and Dandruff Scalp Microbiome Reveals the Role of Commensals in Scalp Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malassezia globosa and restricta: breakthrough understanding of the etiology and treatment of dandruff and seborrheic dermatitis through whole-genome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uk.typology.com [uk.typology.com]
- 6. Seborrheic Dermatitis and Malassezia species: How Are They Related? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. headandshoulders.co.uk [headandshoulders.co.uk]
- 8. Scalp microbiome composition changes and pathway evaluations due to effective treatment with this compound shampoo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dermaltherapy.co.nz [dermaltherapy.co.nz]
- 10. nbinno.com [nbinno.com]
- 11. Is this compound Better Than Zinc Pyrithione? - Chenlang [chenlangbio.com]
- 12. What’s the difference between this compound and pyrithione [titanos.com]
- 13. us.typology.com [us.typology.com]
- 14. natuactive.com [natuactive.com]
- 15. Antifungal activity of the this compound in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dermaltherapy.com.au [dermaltherapy.com.au]
- 17. This compound: The secret to a healthy scalp and beautiful hair THE EVERY [the-every.com]
- 18. skinkraft.com [skinkraft.com]
- 19. biorxiv.org [biorxiv.org]
- 20. mdpi.com [mdpi.com]
Piroctone Olamine: A Deep Dive into its Anti-Inflammatory Mechanisms in Dermatological Research
For Immediate Release
Piroctone (B1210729) olamine (PO), a well-established antifungal agent, is garnering increasing attention within the scientific community for its potent anti-inflammatory properties in the context of skin health. This technical guide synthesizes the current understanding of the molecular pathways through which piroctone olamine exerts its anti-inflammatory effects, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Core Anti-Inflammatory Pathways of this compound
This compound's anti-inflammatory activity is multifaceted, stemming from both indirect and direct mechanisms. Primarily known for its efficacy in treating scalp conditions like seborrheic dermatitis and dandruff, its initial anti-inflammatory role was attributed to its antifungal action against Malassezia species. By reducing the fungal load, this compound mitigates the production of pro-inflammatory free fatty acids from sebum, thereby alleviating irritation and inflammation.[1][2] However, emerging research reveals that this compound possesses intrinsic anti-inflammatory and antioxidant properties, independent of its fungicidal effects.
Reduction of Pro-Inflammatory Cytokines
Clinical evidence demonstrates that topical application of formulations containing this compound leads to a significant reduction in the gene expression of key pro-inflammatory cytokines in the skin. In a study involving patients with facial seborrheic dermatitis, a cream containing this compound, stearyl glycyrrhetinate, and zinc PCA was shown to significantly decrease the clinical signs of inflammation, including erythema and pruritus.[3] Molecular analysis of skin scale scrapings from treated areas revealed a significant downregulation of inflammatory and pruritus-associated genes.[4]
Table 1: Reduction in Inflammatory and Pruritus Mediator Gene Expression
| Gene | Function | Mean Reduction after 7 Days |
| IL-1α | Pro-inflammatory cytokine | Significantly reduced (p-value not specified) |
| IL-1β | Pro-inflammatory cytokine | Significantly reduced (p-value not specified) |
| IL-6 | Pro-inflammatory cytokine | Significantly reduced (p-value not specified) |
| IL-8 | Pro-inflammatory cytokine | Significantly reduced (p-value not specified) |
| TNF-α | Pro-inflammatory cytokine | Significantly reduced (p-value not specified) |
| CTS | Pruritus mediator (Cathepsin S) | Significantly reduced (p-value not specified) |
| HDC | Pruritus mediator (L-histidine decarboxylase) | Significantly reduced (p-value not specified) |
| Data from a study on a cream containing this compound, zinc PCA, and other ingredients.[4][5] |
Antioxidant Activity and Iron Chelation
A key direct anti-inflammatory mechanism of this compound is its potent antioxidant activity.[6][7][8] It functions as an iron chelator, binding to iron ions and thereby inhibiting the Fenton reaction, a major source of damaging reactive oxygen species (ROS) in biological systems.[1][6] Oxidative stress is a well-established driver of inflammation in the skin. By reducing ROS levels, this compound can mitigate oxidative damage and the subsequent inflammatory cascade.[7] A clinical study demonstrated that a shampoo containing this compound significantly decreased oxidative stress on the scalp.[7][9]
Putative Inhibition of Prostaglandin and Leukotriene Synthesis
While direct studies on this compound are limited, research on the structurally related hydroxypyridone antimycotic, ciclopirox (B875) olamine, suggests a potential mechanism involving the arachidonic acid cascade. Ciclopirox has been shown to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively.[10] Given the structural similarities, it is plausible that this compound may share this anti-inflammatory pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in the research of this compound's anti-inflammatory effects.
Gene Expression Analysis of Inflammatory Mediators in Skin Scrapings
Objective: To quantify the in-vivo effect of a topical formulation containing this compound on the gene expression of inflammatory and pruritus mediators.
Methodology:
-
Subject Recruitment: Enroll subjects with a clinical diagnosis of facial seborrheic dermatitis.
-
Treatment Protocol: Subjects apply the test cream (containing 0.45–0.55% this compound, zinc PCA, and other ingredients) twice daily for a specified period (e.g., 7 and 14 days).[5]
-
Sample Collection: At baseline and subsequent time points, collect skin scale scrapings from the affected areas.
-
RNA Extraction: Isolate total RNA from the skin scrapings using a suitable commercial kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for target genes (e.g., IL-1α, IL-1β, IL-6, IL-8, TNF-α, CTS, HDC) and a reference gene (e.g., 18S).
-
Calculate the fold change in gene expression using the ΔΔCT method.[4]
-
References
- 1. Topical applications of iron chelators in photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sofw.com [sofw.com]
- 3. Clinical and instrumental evaluation of a new topical non-corticosteroid antifungal/anti-inflammatory/antiseborrheic combination cream for the treatment of mild-to-moderate facial seborrheic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Anti-Fungal, Anti-Microbial and Anti-Inflammatory Properties of a Topical Non-Steroidal Barrier Cream in Face and Chest Seborrheic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. us.typology.com [us.typology.com]
- 7. Scalp application of the antioxidant this compound reduces hair shedding in an 8-week randomized, double-blind, placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant shampoo tech: Spotlighting novel caffeine and mangosteen peel formulations [personalcareinsights.com]
- 9. researchgate.net [researchgate.net]
- 10. Piceatannol Inhibits P. acnes-Induced Keratinocyte Proliferation and Migration by Downregulating Oxidative Stress and the Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Piroctone Olamine: An In-Depth Technical Guide on Iron Chelation and Mitochondrial Effects in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piroctone (B1210729) olamine (PO), a well-established antifungal agent, exerts its efficacy through a multifaceted mechanism of action centered on the disruption of essential cellular processes in fungi. A critical aspect of its antifungal activity is its ability to chelate iron, a vital micronutrient for fungal survival and pathogenesis. This iron sequestration has profound downstream consequences, primarily impacting mitochondrial function. This technical guide provides a comprehensive overview of the current understanding of piroctone olamine's interaction with iron and its subsequent effects on fungal mitochondria, including the inhibition of energy metabolism and the disruption of mitochondrial membrane potential. Detailed experimental protocols for investigating these phenomena are provided, alongside graphical representations of the key pathways and experimental workflows to facilitate further research and drug development efforts in the field of antifungal therapeutics.
Introduction
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The development of effective and selective antifungal agents is a continuous challenge, necessitating a deep understanding of their mechanisms of action. This compound, an ethanolamine (B43304) salt of a hydroxamic acid derivative, has a long history of use in topical antifungal preparations. Its primary mode of action involves the disruption of fungal cellular integrity and function. Central to this is its ability to act as an iron chelator, depriving the fungal cell of this essential metal and leading to a cascade of detrimental effects, most notably within the mitochondria. This guide will delve into the technical details of this compound's iron chelation properties and the consequential impact on fungal mitochondrial bioenergetics.
Mechanism of Action: Iron Chelation
This compound's molecular structure allows it to effectively bind and sequester iron ions within the fungal cell. It is understood that PO can penetrate the fungal cell membrane and form stable complexes with both ferrous (Fe²⁺) and ferric (Fe³⁺) ions.[1][2] This chelation of intracellular iron disrupts numerous iron-dependent cellular processes that are crucial for fungal viability.
Iron is an essential cofactor for a wide range of enzymes involved in critical metabolic pathways, including the electron transport chain in mitochondria. By reducing the bioavailability of intracellular iron, this compound effectively cripples these vital functions.
Impact on Fungal Mitochondria
The sequestration of iron by this compound has a direct and significant impact on mitochondrial function, as these organelles are central hubs of iron utilization for processes like respiration and the synthesis of iron-sulfur clusters.
Inhibition of Energy Metabolism
The primary consequence of iron deprivation in the mitochondria is the inhibition of energy metabolism.[1][2] The electron transport chain (ETC), responsible for oxidative phosphorylation and the bulk of ATP synthesis, contains several iron-dependent cytochromes and iron-sulfur cluster-containing proteins. The disruption of iron homeostasis by this compound is believed to impair the function of these ETC components, leading to a reduction in ATP production.
Disruption of Mitochondrial Membrane Potential (ΔΨm)
A key indicator of mitochondrial health and function is the mitochondrial membrane potential (ΔΨm), which is generated by the pumping of protons across the inner mitochondrial membrane by the ETC. A study has indicated that treatment with this compound leads to a decrease in the mitochondrial membrane potential in fungal cells. This depolarization is a direct consequence of the impaired electron transport and proton pumping, further contributing to the overall decline in mitochondrial function and, ultimately, fungal cell death.
Quantitative Data
The antifungal efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various fungal pathogens.
| Fungal Species | This compound MIC (µg/mL) | Reference |
| Candida albicans | 0.125 - 0.5 | [2] |
| Candida parapsilosis | 0.125 - 0.5 | [2] |
| Candida tropicalis | 0.125 - 0.5 | [2] |
| Candida glabrata | 0.125 - 0.5 | [2] |
| Candida guilliermondii | 0.125 - 0.5 | [2] |
| Candida krusei | 0.125 - 0.5 | [2] |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Candida species.
An in vivo study in a murine model of intra-abdominal candidiasis demonstrated the efficacy of this compound at a dose of 0.5 mg/kg.[2]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound in fungi.
Experimental Workflow for Assessing this compound's Effects
Caption: Experimental workflow for evaluating this compound's effects.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on fungal iron chelation and mitochondrial function. These protocols are based on established techniques and should be optimized for the specific fungal species and experimental conditions.
Iron Chelation Assay (Intracellular Iron Measurement)
This protocol is adapted from methods for quantifying intracellular iron in yeast and can be applied to other fungi.
Objective: To determine if this compound treatment reduces the intracellular iron content in fungal cells.
Materials:
-
Fungal culture of interest
-
This compound (analytical grade)
-
Appropriate fungal growth medium (e.g., YPD for yeast)
-
Iron-chelating agent (e.g., bathophenanthroline (B157979) disulfonate - BPS) as a positive control
-
Nitric acid (trace metal grade)
-
Iron standard solution for atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer or ICP-MS instrument
Procedure:
-
Fungal Culture Preparation: Grow the fungal cells in the appropriate liquid medium to the mid-logarithmic phase.
-
This compound Treatment:
-
Harvest the cells by centrifugation and wash twice with sterile PBS.
-
Resuspend the cells in fresh medium to a defined density (e.g., 1 x 10⁷ cells/mL).
-
Add this compound to the desired final concentrations (a dose-response curve is recommended, e.g., 0.1x, 1x, and 10x MIC).
-
Include a vehicle control (e.g., DMSO, if used to dissolve PO) and a positive control (a known iron chelator).
-
Incubate the cultures under appropriate conditions for a defined period (e.g., 4-24 hours).
-
-
Cell Lysis and Iron Extraction:
-
Harvest the treated and control cells by centrifugation.
-
Wash the cell pellets three times with ice-cold PBS to remove extracellular iron.
-
Determine the cell number or dry weight of each pellet.
-
Resuspend the pellets in a known volume of concentrated nitric acid.
-
Digest the samples by heating at 80-90°C for at least 2 hours or until the solution is clear.
-
-
Iron Quantification:
-
After digestion, dilute the samples with ultrapure water to a final nitric acid concentration compatible with the analytical instrument.
-
Measure the iron concentration in each sample using AAS or ICP-MS.
-
Generate a standard curve using the iron standard solution.
-
-
Data Analysis:
-
Calculate the intracellular iron concentration per cell or per unit of dry weight.
-
Compare the iron levels in this compound-treated cells to the control groups.
-
Mitochondrial Membrane Potential (ΔΨm) Assay using Rhodamine 123
This protocol utilizes the fluorescent dye Rhodamine 123, which accumulates in mitochondria in a membrane potential-dependent manner.
Objective: To quantify the effect of this compound on the mitochondrial membrane potential of fungal cells.
Materials:
-
Fungal culture of interest
-
This compound
-
Rhodamine 123 (stock solution in DMSO)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial depolarization
-
Appropriate fungal growth medium or buffer (e.g., MES-glucose buffer)
-
Fluorescence microscope or a microplate reader with appropriate filters (excitation ~488 nm, emission ~530 nm)
Procedure:
-
Fungal Culture and Treatment:
-
Grow and treat the fungal cells with this compound as described in section 6.1.2.
-
Include a positive control treated with CCCP (e.g., 10-50 µM for 15-30 minutes before measurement).
-
-
Rhodamine 123 Staining:
-
Harvest the treated and control cells by centrifugation.
-
Wash the cells twice with PBS or a suitable buffer.
-
Resuspend the cells in the same buffer to a density of approximately 1 x 10⁶ cells/mL.
-
Add Rhodamine 123 to a final concentration of 1-5 µM.
-
Incubate the cells in the dark at room temperature or 30°C for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Microscopy:
-
Wash the cells once with buffer to remove excess dye.
-
Mount a small aliquot of the cell suspension on a microscope slide.
-
Observe the cells under a fluorescence microscope using a FITC filter set. Capture images for qualitative and semi-quantitative analysis.
-
-
Microplate Reader:
-
Transfer the stained cell suspension to a black, clear-bottom 96-well plate.
-
Measure the fluorescence intensity using a microplate reader.
-
-
-
Data Analysis:
-
For microscopy, analyze the fluorescence intensity of individual cells or populations using image analysis software.
-
For the microplate reader, normalize the fluorescence readings to the cell number or optical density.
-
Express the results as a percentage of the fluorescence of the vehicle control.
-
ATP Synthesis Assay (Luciferase-Based)
This protocol measures intracellular ATP levels using the luciferin-luciferase bioluminescence reaction.
Objective: To determine the impact of this compound on ATP synthesis in fungal cells.
Materials:
-
Fungal culture of interest
-
This compound
-
Commercial ATP determination kit (containing luciferase, luciferin, and lysis buffer)
-
Luminometer or a microplate reader with luminescence detection capabilities
-
White, opaque 96-well plates
Procedure:
-
Fungal Culture and Treatment:
-
Grow and treat the fungal cells with this compound as described in section 6.1.2.
-
-
ATP Extraction:
-
Take a defined volume of the treated and control cell suspensions.
-
Follow the instructions of the ATP determination kit for cell lysis and ATP extraction. This typically involves adding a lysis reagent that inactivates ATPases and releases ATP from the cells.
-
-
Luminescence Measurement:
-
Prepare the luciferin-luciferase reagent according to the kit's protocol.
-
In a white, opaque 96-well plate, add the cell lysate to each well.
-
Add the luciferin-luciferase reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve using the ATP standard provided in the kit.
-
Calculate the ATP concentration in each sample based on the standard curve.
-
Normalize the ATP levels to the cell number or total protein concentration.
-
Compare the ATP levels in this compound-treated cells to the control groups.
-
Conclusion
This compound's antifungal activity is intrinsically linked to its ability to chelate iron, a mechanism that leads to the profound disruption of mitochondrial function in fungi. The inhibition of energy metabolism and the collapse of the mitochondrial membrane potential are key downstream effects of this iron sequestration. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced molecular interactions and cellular consequences of this compound treatment. A deeper understanding of these mechanisms will be invaluable for the development of new and improved antifungal strategies, potentially through the design of novel iron-chelating agents or combination therapies that exploit this vulnerability in fungal pathogens. Further research is warranted to obtain more precise quantitative data on the dose-dependent effects of this compound on fungal ATP synthesis and mitochondrial membrane potential.
Disclaimer: The experimental protocols provided are intended as a guide and should be adapted and optimized for specific research needs and safety considerations. Always follow appropriate laboratory safety procedures.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Piroctone Olamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroctone (B1210729) olamine, also known by the trade name Octopirox, is an ethanolamine (B43304) salt of the hydroxamic acid derivative piroctone.[1] It is a synthetic compound widely recognized for its broad-spectrum antifungal and antibacterial properties.[1][2] Primarily utilized as an active ingredient in anti-dandruff shampoos and other topical treatments for fungal infections, its unique mechanism of action and favorable safety profile make it a subject of significant interest in dermatological and cosmetic science.[2][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of Piroctone Olamine, detailed experimental protocols for its characterization, and a visualization of its synthesis and proposed mechanism of action.
Chemical and Physical Properties
This compound is a white to slightly yellow crystalline powder.[3][4] Its chemical and physical characteristics are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Property | Value |
| Chemical Name | 1-Hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2(1H)-one, compound with 2-aminoethanol (1:1)[4] |
| CAS Number | 68890-66-4[4][5] |
| Molecular Formula | C₁₆H₃₀N₂O₃[6] |
| Molecular Weight | 298.42 g/mol [7][8] |
| Synonyms | Piroctone ethanolamine, Octopirox[8] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White or slightly yellow crystalline powder[3] |
| Melting Point | 130-138 °C[3][4] |
| pKa | 7.4[3] |
| logD (Octanol/PBS) | 1.84[9] |
| pH (1% aqueous suspension) | 8.5-10.0[3][8] |
| Solubility | |
| in Water | Slightly soluble; solubility increases in neutral to weakly basic solutions[3][10] |
| in 10% Ethanol in Water | Freely soluble[3] |
| in Ethanol | Soluble[8] |
| in Methanol (B129727) | 278.4 mg/mL[9] |
| in Propylene Glycol | 248.8 mg/mL[9] |
| in Chloroform | Soluble |
| in Oil | Slightly soluble[3] |
| Thermal Stability | Stable to heat, including short exposure to temperatures above 80°C[3] |
| UV Absorption Maximum (in Ethanol-Water) | 307 ± 1 nm |
| Stability to Light | Decomposes under direct ultraviolet radiation[3] |
| Stability in Presence of Metal Ions | Degrades in the presence of cupric and ferric ions in aqueous solution[3] |
Mechanism of Action: Iron Chelation and Mitochondrial Disruption
The primary antifungal mechanism of this compound, a hydroxypyridone antimycotic, is not yet fully elucidated but is understood to be distinct from that of azoles and polyenes.[11][12] The prevailing theory centers on its ability to chelate polyvalent cations, particularly iron (Fe³⁺).[8][11]
This compound penetrates the fungal cell membrane and forms complexes with iron ions.[1] This sequestration of intracellular iron disrupts the function of iron-dependent enzymes that are crucial for cellular metabolism.[11] A key target of this action is the mitochondrial respiratory chain, where many enzymes rely on iron-sulfur clusters as cofactors for electron transport and energy production.[13] By depleting the available iron, this compound inhibits the synthesis and repair of these iron-sulfur clusters, leading to a breakdown in mitochondrial energy metabolism and ultimately, fungal cell death.[13][14]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This method is for the quantitative determination of this compound in raw material.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.
-
Column: Reverse phase C8 column (e.g., Luna 5 µm, 100 Å, 150 x 4.6 mm).[15]
-
Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in water.[15]
-
Mobile Phase B: Acetonitrile (ACN).[15]
-
Gradient:
-
0-15 min: 60-90% B
-
15-20 min: 90% B
-
20-22 min: 90-60% B
-
22-30 min: 60% B
-
-
Flow Rate: 1 mL/min.[15]
-
Column Temperature: 32°C.[15]
-
Detection Wavelength: 305 nm.[15]
-
Injection Volume: 20 µL.[15]
2. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Perform serial dilutions with the mobile phase to create a calibration curve in the range of 0.5 to 50 µg/mL.[15]
3. Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in methanol to a known concentration.
-
Dilute the sample solution with the mobile phase to fall within the calibration curve range.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Differential Scanning Calorimetry (DSC) for Melting Point Determination
This protocol describes the determination of the melting point of this compound.
1. Instrumentation:
2. Sample Preparation:
-
Accurately weigh 2-10 mg of this compound powder into a Tzero aluminum pan.
-
Hermetically seal the pan using a Tzero press.[15]
-
Prepare an empty, sealed aluminum pan to be used as a reference.[15]
3. Procedure:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with nitrogen gas at a flow rate of 50 mL/min.[15]
-
Equilibrate the cell at a starting temperature of -20°C.
-
Heat the sample from -20°C to 140°C at a constant heating rate of 10°C/min.[15]
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset temperature of the main endothermic event.[15]
Shake-Flask Method for logD Determination
This protocol outlines the determination of the distribution coefficient (logD) between n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
1. Materials:
-
n-Octanol, pre-saturated with PBS (pH 7.4).
-
Phosphate-buffered saline (PBS), pH 7.4, pre-saturated with n-octanol.
-
This compound.
-
Centrifuge.
-
HPLC system for analysis.
2. Procedure:
-
Prepare a stock solution of this compound in pre-saturated n-octanol.
-
In a suitable vessel, combine a known volume of the this compound stock solution with a known volume of pre-saturated PBS.
-
Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the n-octanol (upper) and PBS (lower) phases.
-
Determine the concentration of this compound in each aliquot using a validated HPLC method.
3. Calculation:
-
Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase.
-
logD = log10(D).
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound against Malassezia furfur using the agar (B569324) dilution method.[6]
1. Materials and Media:
-
Malassezia furfur culture (e.g., MTCC 1374).[6]
-
Leeming-Notman Agar.[6]
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Sterile petri dishes.
2. Inoculum Preparation:
-
Culture M. furfur on a suitable medium.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
3. Procedure:
-
Prepare a series of Leeming-Notman Agar plates containing twofold serial dilutions of this compound.[6]
-
Include a control plate with no this compound.
-
Once the agar has solidified, spot-inoculate the plates with the prepared M. furfur suspension.
-
Incubate the plates at an appropriate temperature (e.g., 32°C) for up to 6 days.[6]
-
Observe the plates for visible fungal growth at regular intervals.[6]
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. furfur.[6]
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common method involves a multi-step process starting from 3,5-trimethyl hexanoyl chloride and methyl isovalerate.[4] The key steps include a Friedel-Crafts acylation, cyclization, hydroxylamine (B1172632) amination, and finally, salt formation with ethanolamine.[4]
Conclusion
This compound is a well-characterized antifungal agent with a unique mechanism of action that distinguishes it from other classes of antimycotics. Its ability to chelate iron and disrupt mitochondrial function in fungi provides a robust basis for its efficacy. The physicochemical properties of this compound are well-documented, and standardized analytical methods are available for its quantification and characterization. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and related scientific fields. Further research into its specific molecular targets within the fungal cell may unveil additional therapeutic potentials.
References
- 1. Characterization of this compound for topical delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. This compound-Antidandruff [mcbiotec.com]
- 4. specialchem.com [specialchem.com]
- 5. nstchemicals.com [nstchemicals.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C16H30N2O3 | CID 50258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. macschem.us [macschem.us]
- 9. Characterization of this compound for topical delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Personal & Hair Care - AAKO [aako.nl]
- 11. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 12. In vitro investigations on the mode of action of the hydroxypyridone antimycotics rilopirox and piroctone on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies for the elucidation of the mode of action of the antimycotic hydroxypyridone compound, rilopirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iron-Sulfur Cluster Signaling: The Common Thread in Fungal Iron Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zanchenglife.com [zanchenglife.com]
Piroctone Olamine's Impact on Fungal Cell Membrane Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piroctone (B1210729) olamine, an ethanolamine (B43304) salt of a hydroxamic acid derivative, is a well-established antifungal agent. While its efficacy, particularly against Malassezia species implicated in scalp conditions, is widely recognized, a detailed understanding of its mechanism of action at the fungal cell membrane level is crucial for advanced research and development. This technical guide synthesizes the current understanding of Piroctone Olamine's impact on fungal cell membrane integrity, focusing on its primary mechanism of iron chelation and the subsequent disruption of essential cellular processes. This document provides an overview of the core mechanism, relevant experimental protocols to investigate its effects, and visual representations of the proposed pathways and workflows.
Core Mechanism of Action: Iron Deprivation and Metabolic Collapse
The principal antifungal activity of this compound is not attributed to a direct, disruptive interaction with the fungal cell membrane in the manner of azoles or polyenes. Instead, its primary mechanism involves penetrating the fungal cell and chelating ferric ions (Fe³⁺), which are essential cofactors for numerous enzymes critical for cellular respiration and energy production.[1][2][3][4]
This iron chelation has a profound downstream impact on the integrity and function of the fungal cell, leading to:
-
Inhibition of Mitochondrial Energy Metabolism: By sequestering iron, this compound disrupts the function of iron-dependent enzymes within the mitochondria, which are central to the electron transport chain and oxidative phosphorylation.[3][5] This impairment of mitochondrial function leads to a significant reduction in intracellular ATP levels, effectively starving the fungal cell of its primary energy currency.
-
Disruption of Cellular Processes: The depletion of ATP hinders various energy-dependent cellular activities, including nutrient uptake and DNA replication, ultimately leading to fungal cell death.[6]
While this compound can penetrate the fungal cell wall and membrane, its fungicidal action is primarily a consequence of this intracellular metabolic disruption rather than a direct physical compromise of the membrane structure.[1][3][7]
Experimental Protocols for Investigating Fungal Cell Membrane Integrity
To assess the downstream effects of this compound's metabolic inhibition on fungal cell membrane integrity, a variety of established experimental protocols can be employed.
Fungal Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) is a foundational step to establish the effective concentration range of this compound against a specific fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida species | 0.125 - 0.5 | [7] |
| Candida parapsilosis | 0.0003% - 0.006% (w/v) | [8] |
| Scopulariopsis brevicaulis | 0.0003% - 0.006% (w/v) | [8] |
| Trichophyton rubrum | 0.0003% - 0.006% (w/v) | [8] |
Protocol: Broth Microdilution Assay
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1600 µg/mL).[7]
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the stock solution in a suitable fungal growth medium (e.g., RPMI-1640).[7]
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusting the concentration to a defined density (e.g., 1 x 10³ to 5 x 10³ cells/mL).[4]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an optimal temperature for the specific fungus (e.g., 35-37°C) for 24-48 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of this compound that results in a significant inhibition of visible fungal growth compared to a drug-free control well.[7]
Membrane Permeability Assays
These assays can determine if the metabolic collapse induced by this compound leads to a secondary loss of membrane integrity.
Protocol: SYTOX Green Uptake Assay
-
Cell Preparation: Grow and wash fungal cells, resuspending them in a suitable buffer (e.g., HEPES buffer) at a defined density.
-
Assay Setup: Add the cell suspension to the wells of a black, clear-bottom 96-well plate.
-
Staining: Add SYTOX Green nucleic acid stain to each well to a final concentration of 0.5-1 µM.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
Treatment: Add this compound at various concentrations to the wells.
-
Kinetic Measurement: Monitor the change in fluorescence over time. An increase in fluorescence indicates that the dye is entering cells with compromised membranes and binding to nucleic acids.[2]
Membrane Potential Measurement
A disruption in cellular energy metabolism can lead to a collapse of the membrane potential.
Protocol: DiSC₃(5) Assay for Membrane Depolarization
-
Cell Preparation: Grow fungal cells to the mid-logarithmic phase, harvest, wash, and resuspend them in a suitable buffer (e.g., 5 mM HEPES with 5 mM glucose) to an OD₆₀₀ of approximately 0.05.[9]
-
Dye Loading: Add the voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide [DiSC₃(5)] to the cell suspension to a final concentration of around 0.8 µM and incubate to allow the dye to accumulate in the polarized membranes, which quenches its fluorescence.[9][10]
-
Baseline Fluorescence: Transfer the cell suspension to a cuvette and measure the stable baseline fluorescence (excitation ~622 nm, emission ~670 nm).[9]
-
Treatment: Add this compound at the desired concentration.
-
Measurement: Record the change in fluorescence. An increase in fluorescence indicates depolarization of the membrane, causing the dye to be released from the cells and de-quenched.[10][11]
Intracellular ATP Level Measurement
Directly measuring the impact of this compound on cellular energy levels is key to substantiating its mechanism of action.
Protocol: Luciferin-Luciferase Bioluminescence Assay
-
Fungal Culture and Treatment: Grow a fungal culture to the desired phase and treat with various concentrations of this compound for a defined period.
-
ATP Extraction: Harvest the fungal cells and extract intracellular ATP. A common method is using trichloroacetic acid (TCA) and EDTA.[1] For some fungi, extraction at 100°C with 90% DMSO in a Tris-acetate-EDTA buffer has proven effective.[12]
-
Bioluminescence Reaction: Use a commercial ATP determination kit containing luciferin (B1168401) and luciferase. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which emits light.[1][13]
-
Measurement: Measure the light intensity using a luminometer. The amount of light produced is directly proportional to the ATP concentration in the sample.
-
Quantification: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the fungal extracts.[1]
Visualizing Mechanisms and Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound's antifungal activity.
Experimental Workflow for Assessing Antifungal Effects
Caption: General experimental workflow for investigating this compound's effects.
Impact on Ergosterol (B1671047) and Signaling Pathways: Current Gaps in Knowledge
A common mechanism for antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. However, the available literature suggests that this compound's mode of action is distinct from that of azole antifungals, which directly target ergosterol synthesis.[14] To date, there is a lack of published studies with quantitative data demonstrating a direct inhibitory effect of this compound on ergosterol levels in fungi. Further research employing methods such as gas chromatography-mass spectrometry (GC-MS) following lipid extraction and saponification would be necessary to definitively assess any potential impact on the fungal sterol profile.[15][16]
Similarly, while the disruption of cellular energy metabolism is a significant event, specific signaling pathways in fungi that are activated or inhibited in response to treatment with this compound have not been elucidated in the current body of scientific literature. This represents a key area for future research to fully understand the fungal response to this antifungal agent.
Conclusion
The antifungal activity of this compound is primarily driven by its ability to chelate intracellular iron, leading to the inhibition of mitochondrial energy metabolism and a subsequent depletion of ATP. This metabolic collapse is the main contributor to fungal cell death. While this mechanism will have secondary consequences for the maintenance of the fungal cell membrane's integrity and potential, this compound is not considered a direct membrane-disrupting agent. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced effects of this potent antifungal compound on fungal physiology. Future studies focusing on its potential impact on ergosterol biosynthesis and the identification of affected cellular signaling pathways will be invaluable in expanding our understanding of this compound's multifaceted mechanism of action.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Cream Containing Climbazole/Piroctone Olamine for Facial Seborrheic Dermatitis: A Single-Center, Open-Label Split-Face Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2021064316A1 - Combination of ciclopiroxolamine and this compound for combating dandruff - Google Patents [patents.google.com]
- 7. Antifungal activity of the this compound in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antimycotic activity and nail permeation models of a this compound (octopirox) containing transungual water soluble technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 10. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Membrane Activity of the Amphibian Temporin B Peptide Analog TB_KKG6K Sheds Light on the Mechanism That Kills Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 16. mdpi.com [mdpi.com]
The Effect of Piroctone Olamine on the Genetic Expression of Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piroctone olamine is a well-established antifungal agent widely utilized in the treatment of fungal skin conditions, most notably dandruff, which is primarily caused by lipophilic yeasts of the Malassezia genus. Its efficacy stems from a unique mechanism of action centered on the chelation of iron, an essential element for numerous fungal metabolic processes. This technical guide provides an in-depth analysis of the known and inferred effects of this compound on the genetic expression of fungi. By disrupting iron homeostasis, this compound is understood to trigger a cascade of transcriptional and metabolic alterations within the fungal cell, ultimately leading to growth inhibition and cell death. This document summarizes the current understanding of these effects, provides detailed experimental protocols for their investigation, and visualizes the key pathways involved.
Core Mechanism of Action: Iron Chelation
This compound's primary antifungal activity is not directed at the fungal cell wall or membrane, as is common with many other antifungal agents. Instead, its mechanism is centered on its ability to penetrate the fungal cell and chelate ferric (Fe³⁺) and ferrous (Fe²⁺) ions. Iron is a critical cofactor for a multitude of enzymes involved in essential cellular processes, including mitochondrial respiration and DNA synthesis. By sequestering intracellular iron, this compound effectively starves the fungus of this vital nutrient, leading to a disruption of these key metabolic pathways. This iron-deprivation strategy is a key factor in its broad-spectrum antifungal activity.
Inferred Effects on Fungal Genetic Expression
While direct transcriptomic studies on fungi treated exclusively with this compound are limited in publicly available literature, the effects on gene expression can be inferred from the well-documented fungal response to iron starvation and treatment with other iron-chelating compounds. The anticipated genetic reprogramming involves a dual response: the upregulation of genes responsible for iron acquisition and the downregulation of genes encoding iron-dependent proteins to conserve the limited intracellular iron pool.
Upregulation of Iron Acquisition Systems
In response to the iron-limited environment created by this compound, fungi are expected to activate high-affinity iron uptake systems. This would be reflected in the increased expression of genes encoding:
-
Siderophore transporters: Siderophores are small, high-affinity iron-chelating molecules secreted by fungi to scavenge iron from the environment. The expression of genes encoding the transporters that bring iron-laden siderophores back into the cell is expected to be significantly upregulated.
-
Ferric reductases: These enzymes, located on the cell surface, reduce insoluble ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺), facilitating its uptake. Genes encoding these reductases are key markers of an iron starvation response.
-
Ferroxidases and Permeases: These proteins work in concert to transport ferrous iron across the cell membrane. Their corresponding genes are also expected to be upregulated.
Downregulation of Iron-Dependent Pathways
To conserve scarce iron resources, fungi will downregulate metabolic pathways that have a high demand for this element. This includes:
-
Tricarboxylic Acid (TCA) Cycle: Several enzymes in the TCA cycle, a central pathway for energy production, are iron-dependent. Aconitase and succinate (B1194679) dehydrogenase are notable examples. Their gene expression is likely to be repressed.
-
Ergosterol (B1671047) Biosynthesis: Ergosterol is the primary sterol in fungal cell membranes and a common target for antifungal drugs. The ergosterol biosynthesis pathway contains several iron-dependent enzymes, including lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene). The expression of these genes is anticipated to be downregulated.
-
Amino Acid and Nucleotide Biosynthesis: Certain steps in the synthesis of essential amino acids and nucleotides are catalyzed by iron-containing enzymes, and their expression may be reduced.
A metagenomic study of the scalp microbiome following treatment with a this compound-containing shampoo supports these inferences. The study observed a decrease in the abundance of fungal genes associated with oxidative stress, as well as those encoding for proteases, ureases, and lipases, suggesting a broad impact on fungal metabolic activity.
Quantitative Data on Gene Expression Changes with Iron Chelators
The following tables summarize quantitative data from studies on the effects of other iron-chelating compounds on fungal gene expression. This data serves as a proxy to illustrate the potential magnitude of changes induced by this compound.
Table 1: Effect of Iron Chelator Deferasirox on Candida albicans Gene Expression
| Gene | Function | Fold Change (Deferasirox Treatment) | Reference |
| FTR1 | High-affinity iron permease | Upregulated | (Puri et al., 2019) |
| FRE10 | Ferric reductase | Upregulated | (Puri et al., 2019) |
| HMX1 | Heme oxygenase | Upregulated | (Puri et al., 2019) |
| ALS3 | Adhesin | Downregulated | (Puri et al., 2019) |
| HWP1 | Hyphal wall protein | Downregulated | (Puri et al., 2019) |
Table 2: Effect of Iron Chelator Deferoxamine on Cryptococcus neoformans Gene Expression
| Gene | Function | Fold Change (Deferoxamine Treatment) | Reference |
| CFT1 | Iron permease | +1.7 | (Chang et al., 2019) |
| CFT2 | Siderophore transporter | +2.0 | (Chang et al., 2019) |
| CIR1 | Iron regulator | -0.9 | (Chang et al., 2019) |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effect of this compound on fungal gene expression.
Fungal Strain and Culture Conditions
-
Fungal Strain: Malassezia globosa (e.g., ATCC 96821) is a relevant strain for studying the effects of this compound due to its association with dandruff.
-
Culture Medium: Modified Dixon's Agar/Broth is suitable for the culture of lipophilic Malassezia species. The composition is as follows:
-
Malt extract: 3.6%
-
Mycological peptone: 0.6%
-
Desiccated ox bile: 2.0%
-
Tween 40: 1.0%
-
Glycerol: 0.2%
-
Oleic acid: 0.2%
-
Agar (for solid medium): 1.2%
-
-
Growth Conditions: Cultures should be incubated at 32°C for 5-7 days.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add the stock solution to the culture medium to achieve the desired final concentrations for the experiment. A vehicle control (DMSO only) must be included.
RNA Extraction from Malassezia globosa
-
Harvest fungal cells from liquid culture by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet with sterile, RNase-free phosphate-buffered saline (PBS).
-
Disrupt the fungal cells. This is a critical step for Malassezia due to their thick cell walls. Methods include:
-
Mechanical disruption with glass beads in a bead beater.
-
Cryogenic grinding with a mortar and pestle under liquid nitrogen.
-
-
Immediately add a chaotropic agent-based lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate) to the disrupted cells to inactivate RNases.
-
Proceed with a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol for yeast, including an on-column DNase digestion step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) to check A260/280 and A260/230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 8) is recommended for downstream applications.
Quantitative Real-Time PCR (qPCR) Analysis
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Primer Design: Design qPCR primers for target genes (e.g., FTR1, ERG11) and a validated housekeeping gene for normalization (e.g., ACT1, GAPDH). Primers should be designed to span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix. A typical reaction mixture includes:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
RNA Sequencing (RNA-seq) Analysis
-
Library Preparation: Prepare RNA-seq libraries from high-quality total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis Pipeline:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to the Malassezia globosa reference genome using a splice-aware aligner like HISAT2 or STAR.
-
Read Counting: Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify over-represented biological processes and pathways.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in a fungal cell.
Caption: Inferred fungal genetic response to iron starvation.
Caption: Experimental workflow for RNA-seq analysis.
Conclusion
This compound's antifungal efficacy is rooted in its ability to chelate iron, a mechanism that triggers a significant and multifaceted genetic response in fungi. While direct transcriptomic data for this compound is an area for future research, a strong inference can be made based on the known fungal responses to iron starvation. The expected upregulation of iron acquisition systems and the downregulation of iron-dependent metabolic pathways, including the TCA cycle and ergosterol biosynthesis, provide a solid framework for understanding its mode of action at the molecular level. The experimental protocols and visualizations provided in this guide offer a roadmap for researchers to further investigate and quantify the precise effects of this compound on fungal gene expression, which can aid in the development of novel and more effective antifungal strategies.
Unveiling the Antioxidant Potential of Piroctone Olamine in Dermatological Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piroctone Olamine (PO), a well-established anti-dandruff agent, is increasingly recognized for its multifaceted benefits to scalp health, extending beyond its primary antifungal activity. A growing body of scientific evidence highlights its significant antioxidant properties, which play a crucial role in mitigating the oxidative stress implicated in various scalp conditions, including dandruff and hair shedding. This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound, supported by clinical data and an examination of its potential influence on key cellular signaling pathways. Detailed experimental protocols and structured data summaries are presented to facilitate further research and application in dermatological science and cosmetic formulation.
Introduction: Beyond Antifungal Efficacy
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the skin's antioxidant defense mechanisms, is a key pathological factor in numerous dermatological conditions. On the scalp, oxidative stress can lead to lipid peroxidation, inflammation, and damage to cellular structures, contributing to the clinical signs of dandruff, pruritus, and alopecia. While this compound's efficacy against the scalp fungus Malassezia furfur is well-documented, its intrinsic antioxidant capabilities offer a complementary and synergistic approach to restoring scalp homeostasis. This guide delves into the scientific underpinnings of this compound's antioxidant action.
Core Antioxidant Mechanisms of this compound
The primary antioxidant mechanism of this compound identified to date is its potent iron-chelating ability. Iron, a transition metal, can catalyze the formation of highly damaging hydroxyl radicals from less reactive species like hydrogen peroxide via the Fenton reaction. By sequestering iron ions, this compound effectively inhibits this catalytic cycle, thereby preventing the generation of one of the most potent ROS.
dot
Piroctone Olamine's Influence on the Skin Barrier Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piroctone (B1210729) Olamine (PO), an ethanolamine (B43304) salt of a hydroxamic acid derivative, is a well-established antifungal agent predominantly used in the treatment of dandruff and seborrheic dermatitis. Emerging evidence, however, suggests its role extends beyond its fungistatic properties to positively influence the skin barrier function. This technical guide provides an in-depth analysis of the current understanding of Piroctone Olamine's mechanisms of action on the skin barrier, consolidating quantitative data from key studies and detailing relevant experimental protocols. The guide explores its impact on the scalp microbiome, its anti-inflammatory and antioxidant activities, and its effects on the physical barrier, supported by data on transepidermal water loss (TEWL). Signaling pathways and experimental workflows are visually represented to facilitate comprehension. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in dermatology.
Introduction
The skin barrier, primarily orchestrated by the stratum corneum, is a complex and dynamic interface crucial for maintaining homeostasis, preventing water loss, and protecting against external insults. Its integrity is dependent on a delicate balance of structural proteins, lipids, and a symbiotic microbiome. Disruption of this barrier is a hallmark of various inflammatory skin conditions, including atopic dermatitis, psoriasis, and seborrheheic dermatitis. This compound has demonstrated clinical efficacy in treating scalp conditions associated with barrier dysfunction.[1][2] This guide delves into the scientific evidence elucidating its multifaceted influence on the key components of the skin barrier.
Mechanism of Action
This compound's primary and most well-documented mechanism of action is its antifungal activity, particularly against Malassezia species, lipophilic yeasts implicated in the pathogenesis of dandruff and seborrheic dermatitis.[3][4] PO chelates ferric (Fe3+) ions, disrupting essential enzymatic processes and inhibiting fungal growth.[5] Beyond this, its influence on the skin barrier is mediated through a combination of effects on the skin microbiome, inflammation, and oxidative stress.
Modulation of the Skin Microbiome
A healthy skin barrier is associated with a diverse and balanced microbiome. In conditions like dandruff, a dysbiosis is observed, characterized by an increased relative abundance of Malassezia restricta and Staphylococcus capitis, and a decrease in Cutibacterium acnes.[6] this compound has been shown to effectively rebalance (B12800153) the scalp microbiome.
A study utilizing shotgun metagenomics on 100 dandruff sufferers demonstrated that a 3-week treatment with a 0.5% this compound shampoo significantly altered the scalp microbiome composition.[6] The treatment led to a reduction in the relative abundance of Malassezia species and Staphylococcus capitis, and an increase in the relative abundance of Cutibacterium acnes, shifting the microbiome towards a healthier state.[6]
Table 1: Effect of 0.5% this compound Shampoo on Scalp Microbiome Composition
| Microorganism | Change after 3-week Treatment | Reference |
| Malassezia species | Reduced relative abundance | [6] |
| Staphylococcus capitis | Reduced relative abundance | [6] |
| Cutibacterium acnes | Increased relative abundance | [6] |
Anti-inflammatory and Antioxidant Properties
Inflammation and oxidative stress are key contributors to skin barrier dysfunction. This compound exhibits both anti-inflammatory and antioxidant properties that contribute to its barrier-protective effects.
Functional genomics analysis of the scalp microbiome following treatment with a this compound-containing shampoo revealed a reduction in oxidative stress-associated genes.[6] Furthermore, a clinical study demonstrated that a PO-based shampoo significantly decreased oxidative stress on the hair and scalp. While a direct link to the NF-κB signaling pathway in keratinocytes has not been definitively established in the context of this compound treatment, its ability to reduce inflammatory mediators suggests a potential modulatory role in this critical inflammatory pathway.
Table 2: Anti-inflammatory and Antioxidant Effects of this compound
| Parameter | Effect of this compound Treatment | Reference |
| Oxidative stress-associated genes | Reduced expression | [6] |
| Inflammatory biomarkers | Reduction observed | [7] |
Influence on Physical Barrier Integrity
The most direct measure of skin barrier function is transepidermal water loss (TEWL), which quantifies the passive diffusion of water through the stratum corneum. An elevated TEWL is indicative of a compromised barrier.
A randomized, double-blind, placebo-controlled clinical study demonstrated that a shampoo containing this compound significantly improved scalp condition as assessed by TEWL. This finding provides direct quantitative evidence of PO's ability to enhance the physical integrity of the skin barrier.
Table 3: Effect of this compound on Transepidermal Water Loss (TEWL)
| Treatment Group | Change in TEWL | Statistical Significance | Reference |
| This compound Shampoo | Statistically significant decrease vs. placebo | p = 0.0477 |
While direct evidence of this compound's effect on stratum corneum lipids (e.g., ceramides, fatty acids) and key structural proteins (e.g., involucrin, loricrin) is currently lacking in published literature, its demonstrated ability to reduce TEWL suggests a positive influence on these crucial barrier components. Future research should aim to elucidate these specific molecular interactions.
Experimental Protocols
Assessment of Scalp Microbiome
Objective: To characterize the composition and functional potential of the scalp microbiome before and after treatment with this compound.
Methodology: Shotgun Metagenomic Sequencing [8][9][10]
-
Sample Collection: Scalp surface samples are collected using sterile plastic pipettes and a Teflon rod to gently agitate the scalp surface in a sterile phosphate-buffered saline (PBS) solution.[1] Multiple sites are sampled and pooled. Samples are immediately placed on ice.
-
DNA Extraction: Samples are centrifuged to pellet microbial cells. DNA is extracted using a validated kit (e.g., DNeasy PowerSoil Kit) following the manufacturer's protocol, which typically includes mechanical lysis (bead beating) to ensure efficient disruption of fungal cell walls.[8]
-
Library Preparation and Sequencing: Extracted DNA undergoes library preparation, which involves fragmentation, adapter ligation, and amplification. Sequencing is performed on a high-throughput platform (e.g., Illumina NovaSeq) to generate millions of short reads.[9]
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are filtered to remove low-quality reads and human host DNA.
-
Taxonomic Profiling: Reads are aligned to a reference database of microbial genomes (e.g., NCBI RefSeq) to identify the species present and their relative abundances.
-
Functional Profiling: Genes identified in the metagenome are annotated against functional databases (e.g., KEGG, GO) to infer the metabolic potential of the microbiome.
-
Diversity Analysis: Alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity) are calculated to assess changes in the microbiome structure.
-
Measurement of Transepidermal Water Loss (TEWL)
Objective: To quantify the integrity of the skin barrier by measuring the rate of water evaporation from the skin surface.[11]
Methodology: Open-Chamber Evaporimetry [12][13]
-
Subject Acclimatization: Subjects are acclimated to a controlled environment (typically 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before measurements.[12]
-
Probe Placement: An open-chamber evaporimeter (e.g., Tewameter®) is placed gently on the skin surface of the test area (e.g., scalp, forearm). The probe contains sensors that measure the water vapor pressure gradient.
-
Data Acquisition: The instrument calculates the TEWL in g/m²/h. Multiple readings are taken at each site and averaged to ensure accuracy.
-
Data Analysis: TEWL values before and after treatment, and between treated and placebo/control sites, are statistically compared to determine the effect of the intervention.
Assessment of Inflammatory Cytokine Gene Expression
Objective: To quantify the expression of pro-inflammatory and anti-inflammatory cytokine genes in skin tissue.
Methodology: Real-Time Quantitative PCR (RT-qPCR) [14][15]
-
Skin Biopsy/Tape Stripping: A small skin biopsy is obtained from the treated area, or corneocytes are collected via tape stripping.
-
RNA Extraction: Total RNA is extracted from the tissue/cells using a suitable kit (e.g., RNeasy Kit) and treated with DNase to remove genomic DNA contamination.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template for qPCR with specific primers for target cytokine genes (e.g., IL-1α, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, comparing the expression levels in treated versus control samples.
Signaling Pathways
This compound's beneficial effects on the skin barrier are likely mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress. While direct evidence specifically for PO is still emerging, its known anti-inflammatory and antioxidant properties suggest an interaction with pathways such as NF-κB.
Malassezia can induce the production of inflammatory cytokines in keratinocytes, a process often mediated by the NF-κB pathway. By reducing the Malassezia load and potentially through direct anti-inflammatory actions, this compound may downregulate this pathway, leading to a reduction in inflammatory mediators and an improvement in skin barrier function.
Conclusion
This compound's influence on the skin barrier is multifaceted, extending beyond its primary antifungal activity. By modulating the skin microbiome, exerting anti-inflammatory and antioxidant effects, and improving the physical barrier integrity as evidenced by reduced TEWL, this compound presents a compelling profile for the management of skin conditions characterized by barrier dysfunction. While further research is warranted to fully elucidate its molecular interactions with stratum corneum lipids, structural proteins, and key inflammatory signaling pathways like NF-κB, the existing evidence strongly supports its beneficial role in maintaining and restoring a healthy skin barrier. This guide provides a foundational understanding for future research and development in this area.
References
- 1. How to Study Scalp Microbiome: From Sampling to Sequencing to Analysis - CD Genomics [cd-genomics.com]
- 2. us.typology.com [us.typology.com]
- 3. nbinno.com [nbinno.com]
- 4. clinikally.com [clinikally.com]
- 5. Antifungal activity of the this compound in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scalp microbiome composition changes and pathway evaluations due to effective treatment with this compound shampoo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. A Beginner’s Guide to Microbial Shotgun Metagenomic Sequencing - Novogene [novogene.com]
- 10. Shotgun Metagenomic Sequencing Guide [blog.microbiomeinsights.com]
- 11. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. Directional assessment of the skin barrier function in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of real-time quantitative PCR: applications to quantify cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytokine gene expression in the skin and peripheral blood of atopic dermatitis patients and healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
Piroctone Olamine: A Comprehensive Technical Guide to its Broad-Spectrum Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piroctone (B1210729) olamine, an ethanolamine (B43304) salt of a hydroxamic acid derivative, has long been utilized in cosmetic formulations for its anti-dandruff properties. However, its therapeutic potential extends significantly beyond this application due to its robust, broad-spectrum antifungal and antibacterial activity. This technical guide provides an in-depth exploration of the antimicrobial characteristics of Piroctone Olamine, its mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel antimicrobial agents.
Introduction
This compound (PO), also known as Octopirox®, is a synthetic compound recognized for its fungicidal and bactericidal properties.[1] While commercially prominent in anti-dandruff shampoos, its efficacy against a wide range of microorganisms suggests potential applications in various therapeutic areas.[2][3] This document synthesizes the current scientific knowledge on this compound's antimicrobial spectrum, delving into its molecular mechanisms and providing standardized methodologies for its in vitro evaluation.
Mechanism of Action
The primary antimicrobial mechanism of this compound is multifaceted and centers on its ability to chelate metal ions, particularly iron (Fe²⁺ and Fe³⁺), which are essential for microbial metabolic processes.[2][4] By sequestering iron, this compound disrupts key enzymatic reactions within the microbial cell.
A critical target of this iron chelation is the mitochondrial electron transport chain. This disruption inhibits energy metabolism and impairs vital cellular functions, ultimately leading to microbial cell death.[4] This mechanism is distinct from many other antifungal agents that target the cell wall or membrane synthesis, potentially offering an advantage against resistant strains.
Beyond its direct antimicrobial action, this compound also exhibits anti-inflammatory properties, which can be beneficial in treating infections where inflammation is a significant component of the pathology.[2]
Figure 1: Proposed mechanism of action of this compound.
Antimicrobial Spectrum and Efficacy
This compound demonstrates a broad spectrum of activity against both fungal and bacterial pathogens.
Antifungal Activity
This compound is particularly effective against yeasts and molds, including dermatophytes. Its primary application has been in the management of scalp conditions caused by Malassezia species.[1] Clinical and in vitro studies have consistently shown its potent fungicidal action against a variety of pathogenic fungi.
Table 1: Antifungal Activity of this compound (MIC Values)
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.125 - 0.5 | [5] |
| Candida parapsilosis | 0.0003% - 0.006% | [6] |
| Candida tropicalis | 25 | [7] |
| Trichophyton rubrum | 6.25 | [7] |
| Trichophyton mentagrophytes | 12.5 | [7] |
| Microsporum canis | 12.5 | [7] |
| Epidermophyton floccosum | 6.25 | [7] |
| Malassezia furfur | 12.5 | [7] |
| Scopulariopsis brevicaulis | 0.0003% - 0.006% | [6] |
Note: MIC values may vary depending on the specific strain and testing methodology.
Antibacterial Activity
This compound also exhibits significant activity against a wide range of Gram-positive and Gram-negative bacteria.[5] This broad antibacterial spectrum makes it a candidate for various topical antibacterial applications.
Table 2: Antibacterial Activity of this compound (MIC Values)
| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 6.25 | [7] |
| Staphylococcus epidermidis | Positive | 6.25 | [7] |
| Escherichia coli | Negative | 12.5 | [7] |
| Propionibacterium acnes | Positive | 6.25 | [7] |
Table 3: Spectrum of Susceptible Bacteria (Qualitative)
| Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus | Escherichia coli | [8] |
| Micrococcus luteus | Salmonella spp. | [8] |
| Streptococcus pyogenes | Proteus spp. | [8] |
| Bacillus subtilis | Klebsiella spp. | [8] |
| Enterobacter spp. | [8] | |
| Shigella flexneri | [8] | |
| Pseudomonas aeruginosa | [8] | |
| Haemophilus influenzae | [8] | |
| Corynebacterium spp. | [8] | |
| Pasteurella multocida | [8] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial activity of a compound. The following protocols are based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the evaluation of this compound.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the MIC of an antimicrobial agent against bacteria and fungi.
Materials:
-
This compound stock solution (e.g., 1600 µg/mL in DMSO)[5]
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[9][10]
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria)
-
Sterile diluent (e.g., saline, DMSO)
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism from a fresh culture. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the broth medium to the final required concentration.
-
-
Inoculation:
-
Add the diluted inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for Candida spp.).[5]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[5]
-
Figure 2: General workflow for MIC determination by broth microdilution.
Conclusion
This compound is a potent antimicrobial agent with a broad spectrum of activity against a wide array of fungi and bacteria. Its unique mechanism of action, centered on iron chelation and disruption of mitochondrial function, makes it a compelling candidate for further investigation and development in various therapeutic applications beyond its current use in cosmetics. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile compound. Further studies are warranted to establish clinical efficacy in diverse infectious disease models and to fully elucidate its molecular interactions within microbial cells.
References
- 1. atamankimya.com [atamankimya.com]
- 2. us.typology.com [us.typology.com]
- 3. sofw.com [sofw.com]
- 4. qzebright.com [qzebright.com]
- 5. Antifungal activity of the this compound in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antimycotic activity and nail permeation models of a this compound (octopirox) containing transungual water soluble technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hpcimedia.com [hpcimedia.com]
- 8. Piroctone Olamina | NBF-Lanes [nbflanes.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. webstore.ansi.org [webstore.ansi.org]
Methodological & Application
Piroctone Olamine synthesis and purification methods for laboratory use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis and purification of Piroctone (B1210729) Olamine, an active ingredient known for its antifungal properties and commonly used in anti-dandruff shampoos and other cosmetic products. The following sections detail a common synthesis route and subsequent purification methods, complete with experimental procedures, quantitative data, and process visualizations.
Synthesis of Piroctone Olamine
This compound, the ethanolamine (B43304) salt of the hydroxamic acid derivative piroctone, was first synthesized in 1979.[1] The synthesis of this compound is a multi-step process. A prevalent method involves the synthesis of the intermediate 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone from 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone, followed by a salt formation reaction with ethanolamine.[2]
Synthesis of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone (Piroctone)
A key intermediate in the synthesis of this compound is the 2-pyridone derivative, Piroctone. One synthetic route involves the reaction of 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone with hydroxylamine (B1172632) hydrochloride.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone, ethanol (B145695), and hydroxylamine hydrochloride.
-
Addition of Ethanolamine: Slowly add ethanolamine to the mixture under stirring.
-
Reaction Conditions: Heat the reaction mixture to 85°C and maintain for 8 hours to facilitate transesterification and complexation.[2]
-
Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the conversion of the starting material is complete.[2]
Another patented process describes a similar hydroxylamination step with specific molar ratios and reaction times.[3]
Table 1: Reaction Parameters for Piroctone Synthesis [3]
| Parameter | Value |
| Molar ratio of Intermediate 4* to Hydroxylamine Hydrochloride | 1:3 to 4 |
| Molar ratio of Intermediate 4* to Sodium Carbonate (Acid Scavenger) | 1:1.5 to 2 |
| Reaction Temperature | 70°C |
| Reaction Time | 20-26 hours |
*Intermediate 4 refers to 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone as described in the patent.
Salt Formation with Ethanolamine to Yield this compound
The final step in the synthesis is the formation of the ethanolamine salt of Piroctone.
Experimental Protocol:
-
Reaction Setup: Add ethanolamine to the synthesized 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone.
-
Reaction Conditions: Stir the mixture at a temperature of 30-60°C for 1 hour.[3]
-
Crystallization: Cool the reaction mixture to 5°C to induce crystallization of the this compound salt.[3]
-
Isolation: Filter the crystals and dry to obtain the final product.[3]
Table 2: this compound Synthesis Yield and Purity [2][3]
| Parameter | Value (Method 1[2]) | Value (Method 2[3]) |
| Yield | 71.56% | 75% |
| Purity (HPLC) | 99.62% | 99.7% |
| Melting Point | Not Specified | 133.6-134.0 °C |
Purification of this compound
Purification of the crude this compound is crucial to achieve the high purity required for pharmaceutical and cosmetic applications. The primary methods employed are extraction and crystallization.
Extraction
Experimental Protocol:
-
Solvent Removal: After the initial synthesis reaction, remove the ethanol solvent, for example, by rectification under reduced pressure.[2]
-
Extraction: Add water and a suitable organic solvent, such as ethyl acetate, to the reaction residue. Agitate the mixture to facilitate extraction.[2]
-
Phase Separation: Allow the mixture to stand and separate into aqueous and organic phases. The this compound will preferentially dissolve in the organic phase.
-
Washing: Wash the organic phase with water to remove any remaining water-soluble impurities.[2]
Crystallization
Experimental Protocol:
-
Initial Crystallization: To the organic phase containing the extracted this compound, add seed crystals of pure this compound at 20-30°C and stir to initiate crystallization.[2]
-
Secondary Crystallization: Cool the mixture to 0-10°C and continue stirring to maximize the crystal yield.[2]
-
Isolation: Isolate the purified crystals by centrifugation or filtration.[2]
-
Drying: Dry the isolated crystals to obtain the final, purified this compound.
A recent invention also highlights a process for the crystallization of piroctone itself, which can then be used to prepare high-purity this compound.[4][5] This process involves dissolving the piroctone-containing product in a solvent, cooling the solution, and then isolating the crystallized piroctone.[4][5]
Process Visualizations
Caption: this compound Synthesis Workflow.
Caption: this compound Purification Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN115784981A - Preparation process of this compound salt - Google Patents [patents.google.com]
- 4. EP4619385A2 - Process for the preparation of piroctone, including crystallization or precipitation, piroctone particles and process for the preparation of this compound - Google Patents [patents.google.com]
- 5. WIPO - 국제 및 국내 특허문헌 검색 [patentscope.wipo.int]
Application Notes and Protocols for the Quantification of Piroctone Olamine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroctone (B1210729) olamine, an ethanolamine (B43304) salt of a hydroxamic acid derivative, is a widely used antifungal and antimicrobial agent. It is a common active ingredient in anti-dandruff shampoos and other topical therapeutic products. Its mechanism of action is understood to involve the chelation of iron, which is essential for the mitochondrial energy metabolism of fungi, thereby inhibiting their growth. The quantification of Piroctone Olamine in biological matrices such as plasma, skin, and hair is crucial for pharmacokinetic, toxicokinetic, and efficacy studies in drug development and clinical research.
This document provides detailed application notes and protocols for the quantification of this compound in various biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Analytical Methods Overview
The primary analytical techniques for the quantification of this compound are HPLC-UV and LC-MS/MS. HPLC-UV offers a cost-effective and robust method for quantification, particularly in simpler matrices or when high sensitivity is not required. LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for complex biological samples and when low detection limits are necessary.
Quantitative Data Summary
The following tables summarize the quantitative performance parameters for the analytical methods described in this document.
Table 1: HPLC-UV Method Performance
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 50 µg/mL | [1][2] |
| Limit of Detection (LOD) | 0.5 µg/mL | [1] |
| Limit of Quantification (LOQ) | 1.18 - 3.58 µg/mL | |
| Precision (%RSD) | < 5% | [3] |
| Accuracy (% Recovery) | > 90% | [4] |
Table 2: Proposed LC-MS/MS Method Performance (Estimated)
| Parameter | Estimated Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | < 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Sample Preparation Protocols
1. Plasma Sample Preparation (Protein Precipitation)
This protocol is a standard procedure for the removal of proteins from plasma samples prior to chromatographic analysis.
-
Materials:
-
Blank human plasma
-
This compound analytical standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of IS solution and vortex briefly.
-
Add 300 µL of ice-cold ACN to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and vortex.
-
The sample is now ready for injection into the HPLC or LC-MS/MS system.
-
2. Skin Sample Preparation (Solvent Extraction)
This protocol is suitable for the extraction of this compound from skin biopsies or tape-stripped samples.
-
Materials:
-
Skin sample (biopsy or tape strips)
-
Methanol (B129727), HPLC grade
-
Homogenizer or ultrasonic bath
-
Centrifuge
-
-
Procedure:
-
Weigh the skin sample and place it in a suitable homogenization tube.
-
Add a known volume of methanol (e.g., 1 mL per 100 mg of tissue).
-
Homogenize the sample until a uniform suspension is obtained. Alternatively, sonicate the sample in an ultrasonic bath for 30 minutes.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the extracted this compound.
-
If necessary, filter the supernatant through a 0.22 µm syringe filter before analysis.
-
3. Hair Sample Preparation (Enzymatic Digestion)
This protocol describes a method for the extraction of drugs from the hair matrix.
-
Materials:
-
Hair sample
-
Decontamination solvents (e.g., dichloromethane (B109758), methanol)
-
Proteinase K
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Incubator/shaker
-
-
Procedure:
-
Decontaminate the hair sample by washing sequentially with dichloromethane and methanol. Allow the hair to air dry completely.
-
Mince the hair into small segments (approx. 1-2 mm).
-
Weigh a portion of the minced hair (e.g., 20-50 mg) and place it in a microcentrifuge tube.
-
Add 1 mL of Tris-HCl buffer containing Proteinase K (e.g., 1 mg/mL) and DTT (e.g., 20 mg/mL).
-
Incubate the mixture at 55°C for 2 hours with gentle shaking to completely digest the hair matrix.
-
After digestion, centrifuge the sample at 10,000 x g for 10 minutes.
-
The resulting supernatant can be further purified by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) before analysis.
-
HPLC-UV Method
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization based on the specific column and system.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 305 nm[6]
-
Column Temperature: 30°C
-
Quantification: Based on a calibration curve prepared from analytical standards.
Proposed LC-MS/MS Method
-
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
A gradient elution is recommended for optimal separation.
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ESI
-
MRM Transitions (Proposed):
-
Piroctone: Q1: 238.2 -> Q3: [Product ion 1], [Product ion 2] (To be determined experimentally)
-
Internal Standard: To be selected and optimized.
-
-
Quantification: Based on the peak area ratio of the analyte to the internal standard using a calibration curve.
Visualizations
Caption: Workflow for biological sample analysis.
Caption: this compound's antifungal mechanism.
References
- 1. Characterization of this compound for topical delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound for topical delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cores.emory.edu [cores.emory.edu]
- 6. researchgate.net [researchgate.net]
Application Note: In Vitro Cell Culture Protocols for a Multifaceted Evaluation of Piroctone Olamine
Audience: Researchers, scientists, and drug development professionals.
Introduction Piroctone (B1210729) Olamine (PO) is an ethanolamine (B43304) salt of a hydroxamic acid derivative widely recognized for its potent antifungal properties, making it a key active ingredient in anti-dandruff and antiseborrheic preparations.[1][2] Its primary mechanism involves the chelation of essential metal ions, particularly iron, which disrupts the fungal cell membrane and key mitochondrial processes, thereby inhibiting fungal growth and energy metabolism.[2][3][4] Beyond its fungicidal action, Piroctone Olamine exhibits valuable anti-inflammatory and antioxidant properties.[2][5][6] Recent studies have also indicated its potential to influence cellular signaling pathways, such as the PI3K/AKT pathway, which is critical for cell proliferation and survival.[7]
This application note provides a comprehensive set of detailed in vitro protocols to enable researchers to systematically evaluate the cytotoxic, anti-inflammatory, and antifungal activities of this compound. The methodologies are designed to be robust and reproducible, providing a framework for preclinical assessment and mechanistic studies.
Overview of this compound's Mechanisms of Action
This compound's efficacy stems from a combination of biological activities that can be investigated using specific in vitro models.
-
Antifungal Activity: The primary mode of action is the disruption of fungal cellular processes. PO penetrates the fungal cell wall and chelates trivalent iron (Fe³⁺), which is a critical cofactor for enzymes in the mitochondrial electron transport chain. This action inhibits energy metabolism, leading to fungal cell death.[2][4][8]
-
Anti-inflammatory and Pro-apoptotic Signaling: this compound has been shown to exert anti-inflammatory effects and can influence key signaling pathways.[5] In some cell types, such as glioma cells, it has been found to inhibit the PI3K/AKT pathway, a central regulator of cell growth, proliferation, and survival.[7] This inhibition can lead to decreased proliferation and an increase in apoptosis.
Experimental Protocols
For reproducible results, this compound should be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to create a stock solution before further dilution in cell culture media.[4][9] Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Protocol 1: Evaluation of Cytotoxicity using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on mammalian cells and calculate the half-maximal inhibitory concentration (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan (B1609692) crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
References
- 1. medkoo.com [medkoo.com]
- 2. natuactive.com [natuactive.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal activity of the this compound in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Anti-Fungal, Anti-Microbial and Anti-Inflammatory Properties of a Topical Non-Steroidal Barrier Cream in Face and Chest Seborrheic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [this compound disrupts mitochondrial dynamics in glioma cells through the PI3K/AKT pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. web1.chinanetsun.com [web1.chinanetsun.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for the Formulation of Piroctone Olamine in Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroctone (B1210729) Olamine (PO), the ethanolamine (B43304) salt of the hydroxamic acid derivative Piroctone, is a well-established active pharmaceutical ingredient (API) with potent antifungal and antimicrobial properties.[1][2][3][4] Initially synthesized in 1979, it is widely utilized in cosmetic and dermatological formulations, particularly for treating scalp conditions like dandruff and seborrheic dermatitis, where the yeast Malassezia globosa (formerly Pityrosporum ovale) is a primary causative agent.[1][4][5][6] Beyond its primary antifungal action, Piroctone Olamine also exhibits anti-inflammatory, sebum-regulating, and broad-spectrum antimicrobial effects, making it a versatile ingredient for various topical applications.[2][4][7][8][9][10]
These application notes provide an overview of the formulation strategies, mechanisms of action, and key experimental protocols for researchers developing novel topical delivery systems for this compound.
Application Notes
Mechanism of Action
This compound's efficacy stems from a multi-faceted mechanism of action, primarily targeting fungal cell integrity and inflammatory pathways.
-
Antifungal Action: The primary mechanism involves penetrating the fungal cell membrane and chelating ferric (Fe³⁺) ions.[2][3][4][8][11] This action disrupts essential iron-dependent enzymatic processes within the mitochondria, leading to the inhibition of energy metabolism and ultimately causing fungal cell death.[2][3][11] This targeted action against ergosterol, a critical component of the fungal cell wall, effectively controls fungal proliferation.[1]
-
Anti-inflammatory and Barrier Support Effects: this compound has demonstrated significant anti-inflammatory properties.[2][7][12] Research shows it can reduce the gene expression of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, IL-8, and TNF-α.[10] By mitigating local inflammation and supporting the restoration of the scalp barrier function, it helps to alleviate symptoms like redness and itching associated with dandruff and seborrheic dermatitis.[2][7]
Pre-formulation Data
A thorough understanding of the physicochemical properties of this compound is critical for designing effective and stable topical formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| INCI Name | This compound | [13] |
| Chemical Name | 1-Hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2(1H)-pyridone, 2-aminoethanol salt | [3][13] |
| Melting Point | Onset temperature of 132.4°C | [14][15][16][17] |
| Distribution Coefficient (LogD) | 1.84 (Octanol/PBS) | [14][15][16][17] |
| pKa | ~7.4 | [13] |
| Stability | Stable in ethanol (B145695) and propylene (B89431) glycol. Notable decrease in PBS and DI water at 32°C. Stable over a wide pH range (3 to 9). |[13][14][15] |
Table 2: Solubility of this compound in Various Solvents at 32°C
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| Methanol | 278.4 | [14][15][17] |
| Propylene Glycol (PG) | 248.8 | [14][15][17] |
| Ethanol | High solubility | [14][15] |
| Dimethyl Isosorbide | 9.9 | [14][15][17] |
| Labrafac™ | 3.6 | [14][15][17] |
| Isostearyl Isostearate | 0.5 | [14][15][17] |
| Water | Slightly soluble, pH-dependent (higher in neutral/weak basic solutions) | [18] |
| Surfactant Solutions | Soluble in aqueous solutions containing surfactants |[18] |
Formulation Strategies in Research
The formulation of this compound aims to enhance its solubility, stability, and delivery to the target site within the skin or scalp. Common concentrations in rinse-off shampoos range from 0.5% to 1.0%.[2][19]
A. Niosomal Gel Formulations Niosomes, vesicles composed of non-ionic surfactants, are a promising strategy to improve the bioavailability and prolong the residence time of this compound.
Table 3: Example of this compound Niosomal Formulation
| Parameter | Details | Result | Source |
|---|---|---|---|
| Vesicle Components | Span 60 (Non-ionic surfactant), Cholesterol (Stabilizer) | - | [20] |
| Preparation Method | Ether Injection Method | - | [20] |
| Optimized Ratio | Span 60 : Cholesterol (1:1 molar ratio) | Highest entrapment efficiency | [20] |
| Entrapment Efficiency | - | 80.67 ± 1.89% | [20] |
| Drug Release Profile | Follows Higuchi model diffusion mechanism | Prolonged release from niosomal gels vs. niosomes alone | [20] |
| Gelling Agent | Carbopol | Increased stability compared to niosome suspension |[20] |
B. Advanced Solvent Systems for Enhanced Skin Delivery Research has focused on optimizing solvent systems to improve the skin permeation of this compound.
Table 4: Skin Permeation of 1% w/v this compound from Various Solvent Systems
| Solvent System (Ratio) | Key Finding | Source |
|---|---|---|
| Single Solvents (PG, Transcutol®, IPM, etc.) | No permeation was evident after 24 hours. | [21] |
| Binary System (Propylene Glycol : Transcutol® 75:25) | Delivered the greatest amount of this compound through the skin among all systems tested. | [21] |
| Ternary System (PG : PGML : Labrafac™ 60:30:10) | Highest cumulative permeation among ternary systems tested. |[21] |
Experimental Protocols
Protocol for Preparation of this compound-Loaded Niosomes
This protocol is based on the ether injection method described for formulating this compound niosomes.[20]
Materials:
-
This compound (PO)
-
Span 60
-
Cholesterol
-
Diethyl ether
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer with heating plate
-
Syringe and needle
-
Round bottom flask
Methodology:
-
Preparation of Organic Phase: Accurately weigh this compound, Span 60, and cholesterol (e.g., in a 1:1 molar ratio of surfactant to cholesterol) and dissolve them in a suitable volume of diethyl ether in a beaker.
-
Preparation of Aqueous Phase: Heat the aqueous phase (PBS, pH 7.4) to 60-65°C in a round bottom flask placed on a magnetic stirrer. Maintain constant stirring.
-
Injection: Draw the organic phase into a syringe. Slowly inject the organic solution through a fine needle into the center of the pre-heated aqueous phase.
-
Niosome Formation: As the ether is injected into the aqueous phase, the solvent evaporates, leading to the spontaneous formation of niosomes.
-
Solvent Removal: Continue stirring until all the diethyl ether has evaporated, leaving a milky niosomal suspension.
-
Purification: To separate the niosomes from any unentrapped drug, the suspension can be centrifuged at a high speed. The resulting pellet is then washed and resuspended in fresh PBS.
Protocol for Characterization of Niosomes
A. Determination of Entrapment Efficiency (%EE)
-
Centrifuge the prepared niosomal suspension to separate the free (unentrapped) drug in the supernatant from the niosome pellet.
-
Carefully collect the supernatant.
-
Quantify the amount of this compound in the supernatant using a validated HPLC method.[14]
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
B. Particle Size and Polydispersity Index (PDI) Analysis
-
Dilute the niosomal suspension with filtered, deionized water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer).
-
Record the average particle size (Z-average) and the PDI. A PDI value below 0.3 is generally considered indicative of a homogenous population of vesicles.
Protocol for In Vitro Skin Permeation Study
This protocol describes a typical in vitro permeation study using Franz diffusion cells to evaluate the delivery of this compound into or through the skin.[21]
References
- 1. nbinno.com [nbinno.com]
- 2. natuactive.com [natuactive.com]
- 3. Antifungal activity of the this compound in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uk.typology.com [uk.typology.com]
- 5. This compound: A Next-Generation, High-Efficacy, And Gentle Anti-Dandruff Care Innovation - Sinobio Chemistry [sinobiochemistry.com]
- 6. EP4262728B1 - Anti-dandruff composition comprising this compound - Google Patents [patents.google.com]
- 7. This compound anti-dandruff principle [titanos.com]
- 8. nbinno.com [nbinno.com]
- 9. dermaltherapy.com.au [dermaltherapy.com.au]
- 10. Exploring Anti-Fungal, Anti-Microbial and Anti-Inflammatory Properties of a Topical Non-Steroidal Barrier Cream in Face and Chest Seborrheic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uk.typology.com [uk.typology.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. sofw.com [sofw.com]
- 14. Characterization of this compound for topical delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterisation of this compound for topical delivery to the skin - UCL Discovery [discovery.ucl.ac.uk]
- 17. Characterization of this compound for topical delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound - Personal & Hair Care - AAKO [aako.nl]
- 19. us.typology.com [us.typology.com]
- 20. Formulation And Development Of Piroctone Olamineniosomal Topical Drug Delivery [ijaresm.com]
- 21. Investigation of this compound delivery to the skin from single, binary and ternary solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Piroctone Olamine: Solubility, Application Notes, and Experimental Protocols for Researchers
FOR IMMEDIATE RELEASE
Application Note AP-PO-001
Subject: Piroctone (B1210729) Olamine Solubility in Various Organic Solvents for Experimental Assays
This document provides researchers, scientists, and drug development professionals with comprehensive data and protocols regarding the solubility of Piroctone Olamine in common organic solvents. This information is critical for the design and execution of various in vitro and in vivo experimental assays.
Introduction to this compound
This compound, an ethanolamine (B43304) salt of the hydroxamic acid derivative Piroctone, is a well-established antifungal and antimicrobial agent.[1][2] It is widely utilized in cosmetic and pharmaceutical formulations, particularly in anti-dandruff shampoos and topical treatments for fungal infections.[3][4] Its primary mechanism of action involves the chelation of ferric (Fe³⁺) ions, which disrupts essential enzymatic processes and inhibits mitochondrial energy metabolism in fungal cells.[2][3] Understanding its solubility in various solvents is paramount for preparing stock solutions and conducting reproducible experimental assays.
Quantitative Solubility Data
The solubility of this compound was determined in a range of organic solvents. The following table summarizes the quantitative solubility data, providing a valuable resource for selecting appropriate solvents for stock solution preparation.
| Solvent | Solubility (mg/mL) | Solubility (g/100mL) | Temperature (°C) | Reference(s) |
| Methanol | 278.4 | 27.84 | 32 ± 1 | [5][6] |
| Propylene Glycol | 248.8 | 24.88 | 32 ± 1 | [5][6] |
| Ethanol | ~100 | 10.0 | Not Specified | [7] |
| Dimethyl Sulfoxide (DMSO) | 27.9 | 2.79 | 32 ± 1 | [5] |
| Isopropanol | Not Specified | 5.0 | Not Specified | [7] |
| Glycerin | Not Specified | 1.7 | Not Specified | [7] |
| Chloroform | Slightly Soluble | Not Specified | Not Specified | [8][9] |
| Water | 7.2 | 0.05 | 32 ± 1 | [5][7] |
| Dimethyl Isosorbide | 9.9 | 0.99 | 32 ± 1 | [5][6] |
Note: The solubility of this compound in aqueous solutions is pH-dependent, with greater solubility in neutral to weakly alkaline conditions.[4][10] It is also soluble in solutions containing surfactants.[4][11]
Experimental Protocols
Protocol for Determining this compound Solubility
This protocol outlines a general procedure for determining the solubility of this compound in a specific organic solvent.
Materials:
-
This compound powder
-
Selected organic solvent (e.g., Ethanol, DMSO)
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Centrifuge
-
Calibrated micropipettes
-
Vials or test tubes
-
High-Performance Liquid Chromatography (HPLC) system (for precise quantification) or visual assessment.
Procedure:
-
Preparation of Supersaturated Solution:
-
Weigh a known amount of this compound (e.g., 10 mg) into a clean, dry vial.
-
Add a small, measured volume of the selected solvent (e.g., 100 µL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid does not completely dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Allow the suspension to equilibrate at a constant temperature (e.g., 25°C or 32°C) for at least 24 hours to ensure saturation.
-
-
Separation of Undissolved Solid:
-
Centrifuge the supersaturated solution at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess, undissolved this compound.
-
-
Quantification of Dissolved this compound:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
For HPLC analysis (most accurate):
-
Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument.
-
Analyze the diluted sample by HPLC to determine the precise concentration of this compound.
-
-
For gravimetric analysis (less precise):
-
Transfer a known volume of the supernatant to a pre-weighed vial.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven.
-
Weigh the vial containing the dried this compound residue.
-
Calculate the concentration based on the mass of the residue and the initial volume of the supernatant.
-
-
-
Calculation of Solubility:
-
Express the solubility in mg/mL or g/100mL based on the quantified concentration in the saturated supernatant.
-
Protocol for In Vitro Antifungal Susceptibility Testing (MIC Assay)
This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain (e.g., Candida albicans) using a broth microdilution method.[3]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Fungal isolate (e.g., Candida albicans)
-
Appropriate broth medium (e.g., RPMI 1640)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 1600 µg/mL).[3] Ensure complete dissolution.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) plate.
-
Prepare a suspension of the fungal cells in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in the assay broth to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate broth to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired starting concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations (e.g., 32 µg/mL down to 0.0625 µg/mL).[3]
-
Include a positive control well (fungal inoculum in broth, no this compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible fungal growth.
-
Alternatively, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
Mechanism of Action
The primary antifungal mechanism of this compound is through the chelation of iron ions, which are essential for many cellular processes in fungi.
By sequestering iron, this compound inhibits the activity of iron-dependent enzymes within the fungal mitochondria, leading to a disruption of the electron transport chain and a subsequent reduction in cellular energy (ATP) production. This ultimately results in the inhibition of fungal growth and proliferation.[2][3]
Conclusion
This application note provides essential solubility data and detailed experimental protocols for the use of this compound in a research setting. The provided information will aid in the accurate preparation of solutions and the design of robust and reproducible assays for the evaluation of its antifungal and other biological activities.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal activity of the this compound in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Antidandruff [mcbiotec.com]
- 5. Characterization of this compound for topical delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of this compound for topical delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. This compound - CD Formulation [formulationbio.com]
- 9. This compound CAS#: 68890-66-4 [m.chemicalbook.com]
- 10. neerumenthol.com [neerumenthol.com]
- 11. This compound - Personal & Hair Care - AAKO [aako.nl]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Piroctone Olamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Piroctone (B1210729) Olamine. Piroctone Olamine, an effective anti-dandruff agent, requires precise and reliable analytical methods for quality control in raw materials and finished cosmetic or pharmaceutical products. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, and precise, making it suitable for routine analysis in a laboratory setting.
Introduction
This compound is the monoethanolamine salt of piroctone and is widely used in anti-dandruff shampoos and other topical formulations for its antifungal properties.[1][2] Accurate determination of its concentration is crucial to ensure product efficacy and safety. This application note provides a comprehensive protocol for the analysis of this compound using HPLC with UV detection, including system suitability, sample preparation, and method validation parameters according to ICH guidelines.[1][3]
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required.
-
HPLC System: Agilent 1100 series or equivalent
-
Column: Reversed-phase C8 column (e.g., Luna 5 μm, 100 Å, 150 x 4.6 mm)[1]
-
Mobile Phase: Gradient mixture of 0.1% v/v trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (B52724) (ACN) (Solvent B)[1][4]
Mobile Phase Gradient
The following gradient elution program is recommended for optimal separation:
| Time (minutes) | 0.1% TFA in Water (%) | Acetonitrile (%) |
| 0.0 | 35 | 65 |
| 4.0 | 20 | 80 |
| 6.0 | 3 | 97 |
| 6.5 | 35 | 65 |
| 10.0 | 35 | 65 |
Table 1: Mobile Phase Gradient Program.[1]
Preparation of Standard Solutions
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727).
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase or a suitable diluent (e.g., methanol or ACN:water 50:50 v/v) to achieve concentrations within the desired calibration range (e.g., 0.5 - 50 µg/mL).[1][3]
Sample Preparation (from a cosmetic product)
For surfactant-containing cosmetic products like shampoos, an extraction step is necessary.[5]
-
Accurately weigh a representative sample of the product.
-
Extract the this compound using a mixture of dichloromethane (B109758) and methanol.[5]
-
Evaporate the organic solvent and reconstitute the residue in a known volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a standard solution (e.g., 50 µg/mL) multiple times and evaluate the following parameters:
-
Retention Time: The retention time for this compound should be consistent.
-
Tailing Factor (Symmetry): Should be close to 1 (typically between 0.8 and 1.5).
-
Theoretical Plates: A measure of column efficiency.
-
Relative Standard Deviation (RSD) of Peak Area: Should be less than 2% for replicate injections.
Quantitative Data Summary
The following table summarizes the key quantitative data and validation parameters for the HPLC analysis of this compound.
| Parameter | Value | Reference |
| Retention Time | Approximately 4.4 ± 0.2 min | [1] |
| Linearity Range | 0.5 - 50 µg/mL | [1][3] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.50 µg/mL | [1][3] |
| Limit of Quantification (LOQ) | 1.51 µg/mL | [1] |
| Accuracy (Recovery) | Within acceptable limits as per ICH guidelines | [1] |
| Precision (RSD%) | Low RSD% for repeatability and intermediate precision | [1] |
| Specificity | No interference from other components | [1] |
Table 2: Summary of Quantitative Data and Method Validation Parameters.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Method Validation Process
The logical relationship of the key parameters in the method validation process is depicted below.
Caption: Key parameters of HPLC method validation.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound in various sample matrices. The method is specific, linear, accurate, and precise over the specified concentration range. Adherence to the detailed protocol will ensure high-quality analytical results for researchers, scientists, and drug development professionals involved in the analysis of products containing this compound.
References
- 1. Characterization of this compound for topical delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound for topical delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2022 PharmSci 360 Meeting [eventscribe.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. intertekinform.com [intertekinform.com]
Application Notes & Protocols for the Spectrophotometric Determination of Piroctone Olamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Piroctone (B1210729) Olamine, also known as Octopirox, is an ethanolamine (B43304) salt of the hydroxamic acid derivative Piroctone.[1][2] It is a widely used antifungal agent in cosmetic and pharmaceutical formulations, particularly in anti-dandruff shampoos, for its efficacy against Malassezia furfur, a yeast associated with dandruff.[3][4] Its mechanism of action involves penetrating the fungal cell membrane and forming complexes with iron (III) ions, which leads to the inhibition of energy metabolism in the mitochondria.[1][3][5] This document provides detailed application notes and protocols for the simple, rapid, and cost-effective spectrophotometric determination of Piroctone Olamine in research settings.
I. Spectrophotometric Method for this compound Quantification
A validated UV-Visible spectrophotometric method for the quantification of this compound is presented below. This method is suitable for the determination of this compound in bulk substance.
Principle: this compound exhibits a distinct UV absorbance maximum, allowing for its quantification based on the Beer-Lambert law. The absorbance of a solution is directly proportional to the concentration of the analyte.
Instrumentation and Reagents:
-
UV-Visible Spectrophotometer (e.g., UV-2600)
-
Analytical Balance
-
Volumetric flasks (100.0 mL, 25.0 mL)
-
Pipettes
-
Cuvettes (1 cm path length)
-
This compound reference standard
-
Ethanol (B145695) (96%)
-
Distilled water
Experimental Protocols
1. Preparation of Solvent (Blank) Solution: Prepare a mixture of 96% ethanol and distilled water in a volume ratio of 1:3. This solution will be used as the blank and for subsequent dilutions.
2. Preparation of Standard Stock Solution: Accurately weigh approximately 50.0 mg of this compound reference standard and transfer it to a 100.0 mL volumetric flask. Add 25 mL of 96% ethanol and stir for 5 minutes to dissolve the substance. Dilute to the mark with distilled water and stir for an additional 5 minutes. This yields a stock solution of 500 µg/mL.
3. Preparation of Working Standard Solutions and Calibration Curve: From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 50 µg/mL by appropriate dilution with the ethanol-water (1:3 v/v) solvent.[6] Measure the absorbance of each working standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
4. Preparation of Sample Solution (for Bulk Substance): Accurately weigh a quantity of the this compound sample, dissolve it in 96% ethanol, and then dilute with distilled water to achieve a final concentration within the linear range of the calibration curve (10-50 µg/mL) in an ethanol-water (1:3 v/v) medium.[6]
5. Measurement: Measure the absorbance of the sample solution at the λmax against the solvent blank. Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation Summary
The UV-spectrophotometric method has been validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]
| Parameter | Result |
| Wavelength of Max. Absorbance (λmax) | 307 ± 1 nm[6] |
| Solvent | Ethanol-Water (1:3, v/v)[6] |
| Linearity Range | 10-50 µg/mL[6] |
| Correlation Coefficient (r²) | 0.99[6] |
| Limit of Detection (LOD) | 1.18 µg/mL[6] |
| Limit of Quantification (LOQ) | 3.58 µg/mL[6] |
| Accuracy (Recovery) | 100.04 ± 0.88%[6] |
| Precision (RSD) | 0.0048-0.0138%[6] |
Experimental Workflow Diagram
Caption: Workflow for the spectrophotometric determination of this compound.
II. Mechanism of Action of this compound
This compound exerts its antifungal activity by a mechanism that disrupts the essential metabolic processes within the fungal cell.
Key Steps in the Mechanism of Action:
-
Cell Membrane Penetration: this compound penetrates the cell wall of the fungus.[3]
-
Iron Chelation: Inside the cell, it chelates ferric (Fe³⁺) ions.[3]
-
Inhibition of Mitochondrial Energy Metabolism: The complexation with iron ions inhibits the energy metabolism within the mitochondria, ultimately leading to fungal cell death.[1][3][5]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in a fungal cell.
III. Quantitative Data Summary
The following tables summarize the key quantitative data from the validation of the spectrophotometric method for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Absorbance (Mean ± SD) |
| 10 | Data not explicitly provided in search results |
| 20 | Data not explicitly provided in search results |
| 30 | Data not explicitly provided in search results |
| 40 | Data not explicitly provided in search results |
| 50 | Data not explicitly provided in search results |
| Regression Equation | Not explicitly provided, but r² = 0.99[6] |
Note: While the specific absorbance values for each concentration were not detailed in the provided search results, the linearity (r² = 0.99) over the range of 10-50 µg/mL is well-established.[6]
Table 2: Accuracy (Recovery) Data
| Labeled Concentration (µg/mL) | Found Concentration (µg/mL) | Recovery (%) |
| Specific concentrations not provided | Data not explicitly provided | 100.04 ± 0.88[6] |
Table 3: Precision Data
| Parameter | Result |
| Repeatability (Intra-day RSD) | 0.0032%[3] |
| Intermediate Precision (Inter-day RSD) | 0.076%[6] |
Disclaimer: The provided protocols and data are based on published research. It is recommended that researchers validate the method in their own laboratory settings to ensure accuracy and reproducibility.
References
- 1. Antifungal activity of the this compound in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. dspace.mphu.edu.ua [dspace.mphu.edu.ua]
- 4. us.huatengsci.com [us.huatengsci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dujps.com [dujps.com]
Application Notes and Protocols for Assessing Piroctone Olamine Antifungal Activity using the Agar Diffusion Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroctone (B1210729) olamine is a well-established antifungal agent commonly utilized in the treatment of fungal infections, particularly those affecting the skin and scalp. Its broad-spectrum activity against various yeasts and molds, including species of Candida, Malassezia, and dermatophytes, makes it a compound of significant interest in dermatological and cosmetic formulations. The agar (B569324) diffusion method, specifically the agar well diffusion assay, is a widely used and accessible technique for the preliminary in vitro assessment of the antifungal activity of compounds like Piroctone Olamine. This method provides a qualitative and semi-quantitative measure of a compound's ability to inhibit fungal growth, observed as a zone of inhibition on an agar plate.
These application notes provide a detailed protocol for utilizing the agar well diffusion method to evaluate the antifungal efficacy of this compound. The information is curated for researchers, scientists, and professionals in drug development seeking a standardized and reproducible methodology.
Mechanism of Action of this compound
The antifungal activity of this compound is not fully elucidated but is understood to be multifaceted. A key mechanism involves its ability to penetrate the fungal cell membrane and chelate ferric ions (Fe³⁺)[1][2]. Iron is an essential cofactor for many enzymes, including those in the mitochondrial electron transport chain. By forming complexes with iron, this compound disrupts mitochondrial energy metabolism, leading to the inhibition of fungal growth[1][2]. This mode of action is distinct from many other antifungal agents that target ergosterol (B1671047) synthesis or the fungal cell wall.
References
Application Notes: Piroctone Olamine and Salicylic Acid Combination for Advanced Scalp Care Formulations
1.0 Introduction
Scalp conditions such as dandruff and seborrheic dermatitis are prevalent inflammatory disorders affecting a significant portion of the global population. These conditions are primarily characterized by scalp flaking, pruritus, erythema, and excessive sebum production. The pathophysiology is multifactorial, involving the proliferation of Malassezia yeast, individual susceptibility, and altered scalp microenvironment. This document provides detailed application notes and protocols for the synergistic use of Piroctone Olamine and Salicylic Acid in the development of effective scalp treatment therapies. The combination of these two active ingredients offers a dual-action approach, targeting both the primary etiological factor (fungal overgrowth) and the secondary symptoms (scaling and inflammation).
2.0 Mechanism of Action
2.1 this compound: The Antifungal Agent
This compound is a potent antifungal agent highly effective against Malassezia species, the primary fungal culprit in dandruff and seborrheic dermatitis.[1][2] Its primary mechanism involves the chelation of ferric (Fe³⁺) ions, which disrupts essential mitochondrial energy metabolism in fungal cells, thereby inhibiting their growth and proliferation.[3][4] Unlike some traditional antifungal agents, this compound is gentle on the scalp and suitable for sensitive skin.[1][2] Beyond its antifungal properties, it also helps to reduce sebum production and exhibits anti-inflammatory effects, contributing to overall scalp health.[2][3]
2.2 Salicylic Acid: The Keratolytic and Anti-inflammatory Agent
Salicylic Acid is a beta-hydroxy acid that functions as a powerful keratolytic agent.[1][5] It works by softening keratin, a protein that forms the structure of the skin, thereby loosening dry, scaly skin and facilitating its removal.[6] This desquamation effect is crucial for clearing the adherent flakes and scales characteristic of dandruff and psoriasis.[5][7] By exfoliating the stratum corneum, Salicylic Acid not only provides symptomatic relief from flaking and itching but also enhances the penetration and efficacy of co-formulated active ingredients like this compound.[1][6] Furthermore, Salicylic Acid possesses anti-inflammatory and antimicrobial properties that help to soothe the scalp and rebalance (B12800153) the scalp microbiome.[8]
2.3 Synergistic Effect
The combination of this compound and Salicylic Acid provides a comprehensive and synergistic approach to scalp treatment.[1] this compound targets the root cause by controlling the Malassezia population, while Salicylic Acid addresses the visible symptoms by exfoliating flakes and buildup.[1] This dual action ensures that the scalp is not only cleared of existing flakes but is also maintained in a healthy state, preventing recurrence.[1] The keratolytic action of Salicylic Acid clears the path for this compound to penetrate more effectively to the site of fungal activity.[1]
3.0 Clinical Efficacy Data
Clinical studies have demonstrated the superior efficacy of the this compound and Salicylic Acid combination compared to other standard anti-dandruff agents.
3.1 Comparative Study vs. Zinc Pyrithione
A comparative study found that shampoos containing 0.75% this compound and 2% Salicylic Acid were more effective in reducing the severity and flaking of dandruff compared to shampoos formulated with zinc pyrithione.[1] The combination therapy showed superior results in both the reduction of the affected area and overall symptom relief.[1]
3.2 Cohort Clinical Study in Moderate to Severe Seborrheic Dermatitis
A prospective cohort study involving 20 patients with moderate to severe scalp seborrheic dermatitis evaluated a two-step treatment regimen.[9][10][11][12] This regimen included a pre-application gel (containing Salicylic Acid, this compound, and Zinc PCA) and a cleansing lotion (containing Salicylic Acid, this compound, and an antimicrobial peptide).[10][11][12] The results showed significant improvements in all measured parameters by week 4, with a high rate of overall clinical improvement by the end of the 16-week study.[9][10][12]
Table 1: Summary of Clinical Efficacy in Moderate to Severe Seborrheic Dermatitis (n=20)
| Parameter | Baseline Score (Mean ± SD) | Week 4 Score (Mean ± SD) | p-value | Overall Clinical Improvement (Week 16) |
|---|---|---|---|---|
| Dandruff | 2.45 ± 0.5 | 1.10 ± 0.3 | < 0.01 | 80% |
| Itchiness | 2.35 | 1.10 | < 0.01 | 80% |
| Erythema | 1.55 | 1.10 | < 0.05 | 80% |
| Greasiness | 2.60 | 1.40 | < 0.01 | 80% |
Data sourced from a prospective cohort study.[10][11][12] Scores were measured on a 4-point scale.
4.0 Formulation and Application Guidelines
-
Concentrations: Effective formulations typically contain this compound in concentrations ranging from 0.5% to 1.0%.[4][13] Salicylic Acid concentrations can range from 0.5% to 3% in cosmetic shampoos, with higher concentrations available in medicated treatments.[6][14] A combination of 0.75% this compound and 2% Salicylic Acid has been shown to be effective.[1]
-
Vehicle: The combination can be incorporated into various scalp care products, including shampoos, scalp serums, cleansing lotions, and pre-application gels.[9][15] Shampoos are the most common vehicle, and formulations should use a mild surfactant base to ensure good tolerance, especially for sensitive scalps.[3]
-
Application Protocol: For optimal results, products should be used 2-3 times per week.[1] It is recommended to massage the product into the scalp and leave it on for 3-5 minutes to allow for sufficient contact time for the active ingredients to work effectively.[9]
Experimental Protocols
1.0 Protocol: In-Vivo Clinical Trial for Efficacy and Safety Assessment
This protocol outlines a prospective, open-label, single-center study to evaluate the efficacy and safety of a combination this compound and Salicylic Acid treatment for moderate to severe scalp seborrheic dermatitis.
1.1 Study Objective: To assess the reduction in severity of dandruff, itching, erythema, and greasiness, and to evaluate the safety and tolerability of the treatment over a 16-week period.
1.2 Subject Population:
-
Inclusion Criteria:
-
Male and female subjects, aged 18-65.
-
Clinical diagnosis of moderate to severe scalp seborrheic dermatitis.
-
Willing to provide written informed consent and adhere to the study protocol.
-
-
Exclusion Criteria:
-
Known allergy to any of the investigational product ingredients.
-
Use of other topical or systemic anti-dandruff treatments within 4 weeks of baseline.
-
Presence of other scalp conditions that could interfere with the assessment.
-
Pregnant or breastfeeding.
-
1.3 Investigational Product:
-
Treatment Phase (4 weeks):
-
Pre-application Gel: Containing Salicylic Acid, this compound, and Zinc PCA. Applied once per week.
-
Cleansing Lotion: Containing Salicylic Acid and this compound. Used 2-3 times per week, depending on normal hair washing frequency.
-
-
Maintenance Phase (12 weeks):
-
Cleansing Lotion: Used 2-3 times per week.
-
1.4 Study Procedure:
-
Screening/Baseline (Week 0): Obtain informed consent. Assess eligibility. Perform baseline clinical and trichoscopic examinations.
-
Treatment Phase (Weeks 1-4): Dispense investigational products. Instruct patients on the application procedure: apply the gel once a week to the scalp, massage, leave for 5-10 minutes, and rinse. Use the cleansing lotion for regular hair washing, leaving it on the scalp for 3-5 minutes before rinsing.[9]
-
Follow-up Visits (Week 1, 4, 8, 12, 16):
-
Assess clinical symptoms (dandruff, itching, erythema, greasiness) using a 4-point severity scale (0=none, 1=mild, 2=moderate, 3=severe).
-
Perform trichoscopic imaging to quantify scaling and inflammation.
-
Record any adverse events.
-
Assess patient compliance and satisfaction.
-
-
End of Study (Week 16): Final efficacy and safety assessments.
1.5 Efficacy Endpoints:
-
Primary: Mean change in dandruff and itchiness scores from baseline to week 4.
-
Secondary: Mean change in erythema and greasiness scores. Percentage of subjects with mild or clear status at weeks 4 and 16.
2.0 Protocol: In-Vitro Antifungal Susceptibility Testing
This protocol describes a method to determine the minimum inhibitory concentration (MIC) of this compound and Salicylic Acid, alone and in combination, against Malassezia furfur.
2.1 Materials:
-
Malassezia furfur (e.g., ATCC 14521)
-
Sabouraud Dextrose Agar (SDA) supplemented with olive oil
-
Sabouraud Dextrose Broth (SDB) supplemented with olive oil
-
This compound
-
Salicylic Acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Spectrophotometer
2.2 Procedure:
-
Inoculum Preparation: Culture M. furfur on SDA plates at 32°C for 48-72 hours. Prepare a yeast suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Drug Dilution: Prepare stock solutions of this compound and Salicylic Acid in DMSO. Perform serial two-fold dilutions in SDB in a 96-well microtiter plate to achieve the desired concentration range. Include a drug-free control (broth + inoculum) and a sterility control (broth only).
-
Inoculation: Add the prepared M. furfur inoculum to each well (except the sterility control).
-
Incubation: Incubate the microtiter plates at 32°C for 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the active(s) that results in a significant inhibition of visible yeast growth compared to the drug-free control. This can be assessed visually or by reading the optical density at 600 nm.
-
Synergy Analysis (Checkerboard Assay): To assess synergy, prepare dilutions of both this compound and Salicylic Acid along the x- and y-axes of a 96-well plate, respectively. Calculate the Fractional Inhibitory Concentration (FIC) index to determine if the interaction is synergistic, additive, indifferent, or antagonistic.
References
- 1. scalpsolution.com.au [scalpsolution.com.au]
- 2. News - PromaCare® PO(INCI Name: this compound): The Emerging Star in Antifungal and Anti-Dandruff Solutions [uniproma.com]
- 3. us.typology.com [us.typology.com]
- 4. uk.typology.com [uk.typology.com]
- 5. Articles [globalrx.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Salicylic Acid Shampoo Benefits, Side Effects, and How to Use It [healthline.com]
- 8. hellojupiter.com [hellojupiter.com]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. A Cohort Clinical Study on the Efficacy of Topical Salicylic Acid/Piroctone Olamine Dandruff Pre-Gel and Cleanser in Improving Symptoms of Moderate to Severe Seborrheic Dermatitis of the Scalp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Cohort Clinical Study on the Efficacy of Topical Salicylic Acid/Piroctone Olamine Dandruff Pre‐Gel and Cleanser in Improving Symptoms of Moderate to Severe Seborrheic Dermatitis of the Scalp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. itsallinmyhands.com [itsallinmyhands.com]
- 14. thedermaco.com [thedermaco.com]
- 15. clinikally.com [clinikally.com]
Application of Piroctone Olamine in Niosomal Gel Formulations for Enhanced Delivery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Piroctone Olamine is a well-established antifungal agent commonly used in the treatment of fungal infections, particularly dandruff and seborrheic dermatitis. Its efficacy is attributed to its ability to disrupt the fungal cell membrane and inhibit mitochondrial energy metabolism. However, its therapeutic potential can be further enhanced by advanced drug delivery systems. Niosomal gel formulations offer a promising approach to improve the topical delivery of this compound. Niosomes, which are non-ionic surfactant-based vesicles, can encapsulate both hydrophilic and lipophilic drugs, thereby increasing their stability, penetration into the skin, and providing a sustained release profile. This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound-loaded niosomal gels.
Data Presentation
The following tables summarize key quantitative data from studies on niosomal gel formulations. While data specific to this compound is prioritized, comparative data from other active pharmaceutical ingredients (APIs) in similar formulations are also included to provide a broader context for formulation development and optimization.
Table 1: Formulation and Characterization of this compound Loaded Niosomes
| Formulation Code | Surfactant (Span 60) Concentration | Cholesterol Concentration | Entrapment Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| PO-Nio-1 | 1 | 1 | 80.67 ± 1.89 | - | - |
| PO-Nio-2 | 1.5 | 1 | - | - | - |
| PO-Nio-3 | 2 | 1 | - | - | - |
Data adapted from a study on this compound niosomal topical drug delivery.[1]
Table 2: In Vitro Drug Release from this compound Niosomal Gel
| Formulation | Cumulative Drug Release (%) after 8 hours | Release Kinetics Model |
| This compound Niosomal Gel | Slower release compared to niosomes alone | Higuchi model |
| This compound Niosomes | Faster release | - |
Qualitative and kinetic data adapted from a study on this compound niosomal gels.[1]
Table 3: Comparative Data of Other APIs in Niosomal Gel Formulations
| API | Surfactant:Cholesterol Ratio | Entrapment Efficiency (%) | Vesicle Size (nm) | In Vitro Drug Release (%) after 24h |
| Tolmetin Sodium | 1:2.1 (Span 60) | - | - | 93.19 ± 0.45 |
| Aspirin | - | 80.8 | - | 45.5 (at 3h) |
| Vancomycin | - | 78.85 | - | - |
| Tenofovir Disoproxil Fumarate | 1:1 (Span 60) | High | 2950 - 10910 | 99.09 |
This table presents comparative data from various studies on niosomal formulations to guide researchers.[2][3][4][5]
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-loaded niosomal gels.
Protocol 1: Preparation of this compound Loaded Niosomes by Ether Injection Method
Objective: To prepare this compound loaded niosomes using the ether injection technique.
Materials:
-
This compound
-
Non-ionic surfactant (e.g., Span 60)
-
Cholesterol
-
Diethyl ether
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer with heating plate
-
Syringe with a 14-gauge needle
-
Beaker
Procedure:
-
Accurately weigh the required amounts of Span 60 and cholesterol in a specific molar ratio (e.g., 1:1).[1]
-
Dissolve the weighed Span 60 and cholesterol in 6 mL of diethyl ether.
-
Dissolve the accurately weighed this compound in ethanol and mix it with the surfactant-cholesterol solution.
-
Take this organic solution into a syringe.
-
In a separate beaker, heat the aqueous phase (PBS pH 7.4) to a temperature above 60°C under constant stirring on a magnetic stirrer.[6]
-
Slowly inject the organic solution through the 14-gauge needle into the preheated aqueous phase at a rate of 1 mL/min.[2]
-
Continue stirring until all the diethyl ether has evaporated, leading to the formation of a milky niosomal suspension.
-
The resulting niosomal suspension is then left to cool and stored for further evaluation.
Protocol 2: Preparation of this compound Loaded Niosomes by Thin Film Hydration Method
Objective: To prepare this compound loaded niosomes using the thin film hydration technique.
Materials:
-
This compound
-
Non-ionic surfactant (e.g., Span 60)
-
Cholesterol
-
Organic solvent (e.g., Chloroform (B151607), Methanol)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Round bottom flask
-
Water bath
Procedure:
-
Dissolve accurately weighed amounts of Span 60 and cholesterol in a suitable organic solvent (e.g., a mixture of chloroform and methanol) in a round bottom flask.[7]
-
The organic solvent is then evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45-60°C) and rotation speed (e.g., 100-125 rpm).[3][7] This will form a thin, dry film of the surfactant and cholesterol on the inner wall of the flask.
-
Hydrate (B1144303) the prepared thin film by adding the aqueous phase (PBS pH 7.4) containing the dissolved this compound.
-
The flask is then rotated in a water bath at a temperature above the gel-liquid transition temperature of the surfactant (e.g., 60°C) for a specified time (e.g., 1 hour) to ensure complete hydration and formation of niosomes.[8]
-
The resulting niosomal suspension is sonicated to reduce the vesicle size and achieve a more uniform size distribution.
Protocol 3: Formulation of this compound Niosomal Gel
Objective: To incorporate the prepared this compound loaded niosomes into a gel base.
Materials:
-
This compound loaded niosomal suspension
-
Gelling agent (e.g., Carbopol 934)
-
Distilled water
-
Beaker
-
Mechanical stirrer
Procedure:
-
Accurately weigh the required amount of Carbopol 934 (e.g., 1% w/v) and disperse it in a sufficient quantity of distilled water with continuous stirring.
-
Allow the dispersion to hydrate overnight to ensure complete swelling of the polymer.
-
Slowly add the prepared this compound niosomal suspension to the hydrated Carbopol 934 dispersion with gentle stirring.
-
Neutralize the dispersion by adding triethanolamine dropwise to adjust the pH to a range suitable for topical application (typically pH 6.8-7.4) and to form a transparent gel.[4]
-
Continue stirring until a homogenous niosomal gel is formed.
Protocol 4: Determination of Entrapment Efficiency
Objective: To determine the percentage of this compound successfully encapsulated within the niosomes.
Materials:
-
This compound loaded niosomal suspension
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Take a known volume of the niosomal suspension and centrifuge it at a high speed (e.g., 17,000 rpm) for a specified duration (e.g., 45 minutes) to separate the unentrapped drug from the niosomes.[2]
-
Carefully collect the supernatant which contains the unentrapped this compound.
-
Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the entrapment efficiency (EE%) using the following formula:
EE (%) = [(Total amount of drug added - Amount of unentrapped drug) / Total amount of drug added] x 100
Protocol 5: In Vitro Drug Release Study
Objective: To evaluate the release profile of this compound from the niosomal gel formulation.
Materials:
-
Franz diffusion cell
-
Synthetic membrane (e.g., cellulose (B213188) acetate) or animal skin (e.g., rat abdominal skin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
This compound niosomal gel
Procedure:
-
Set up the Franz diffusion cell with the receptor chamber filled with PBS (pH 7.4), maintained at 37 ± 0.5°C, and stirred continuously.[9]
-
Mount the synthetic membrane or animal skin between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
-
Accurately weigh and apply a specific amount of the this compound niosomal gel onto the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the sample from the receptor compartment and immediately replace it with an equal volume of fresh PBS to maintain sink conditions.[4]
-
Analyze the withdrawn samples for this compound content using a UV-Vis spectrophotometer.
-
Plot the cumulative amount of drug released per unit area versus time to determine the release profile.
Mandatory Visualization
References
- 1. Formulation And Development Of Piroctone Olamineniosomal Topical Drug Delivery [ijaresm.com]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. scribd.com [scribd.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Formulation and Characterization of Drug Loaded Nonionic Surfactant Vesicles (Niosomes) for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Effects of Hydration Parameters and Co-Surfactants on Methylene Blue-Loaded Niosomes Prepared by the Thin Film Hydration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of Piroctone Olamine on Intra-abdominal Candidiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intra-abdominal candidiasis (IAC) is a severe fungal infection within the peritoneal cavity, often occurring as a complication of abdominal surgery, perforation of the gastrointestinal tract, or in critically ill and immunocompromised patients.[1][2][3] Due to high morbidity and mortality rates, there is a pressing need for effective antifungal therapies.[1][4][5] Piroctone Olamine (PO), a hydroxypyridone derivative, is a well-established antifungal agent primarily used in topical formulations.[1] Recent research has begun to explore its efficacy in systemic infections like IAC, revealing potent in vitro and in vivo activity against Candida species.[1][6][7]
The primary antifungal mechanism of this compound involves the chelation of iron ions (Fe²⁺ and Fe³⁺), which are essential for fungal mitochondrial energy metabolism.[1] By disrupting these vital processes, this compound inhibits fungal growth.[1] Furthermore, as a member of the hydroxypyridone class of antimycotics, it is suggested to possess anti-inflammatory properties, which may contribute to its therapeutic effect by modulating the host's immune response to the infection.[7][8][9]
These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound's efficacy against intra-abdominal candidiasis, guidance on assessing its impact on the host immune response, and a framework for data presentation and interpretation.
Mechanism of Action and Host Interaction
This compound's therapeutic effect in intra-abdominal candidiasis is believed to be twofold: direct antifungal activity and modulation of the host inflammatory response.
-
Direct Antifungal Action : this compound penetrates the fungal cell and chelates intracellular iron, thereby inhibiting iron-dependent enzymes crucial for mitochondrial respiration. This disruption of energy metabolism leads to fungal cell death.[1]
-
Host Immune Response Modulation (Hypothesized) : In the peritoneal cavity, Candida albicans is recognized by innate immune cells, primarily macrophages, through pattern recognition receptors (PRRs) like Dectin-1 and Toll-like receptors (TLRs).[2][4][10][11] This recognition triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12] While this response is crucial for fungal clearance, excessive inflammation can contribute to tissue damage. Based on studies of the related compound Ciclopirox Olamine, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the production of these key pro-inflammatory cytokines, thus helping to control the immunopathology associated with severe infection.[8]
Quantitative Data Summary
Table 1: In Vitro Antifungal Susceptibility of Candida spp.
This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound compared to standard antifungal agents against clinical isolates of Candida.
| Antifungal Agent | Candida albicans MIC Range (µg/mL) | Candida glabrata MIC Range (µg/mL) | Candida parapsilosis MIC Range (µg/mL) | Candida tropicalis MIC Range (µg/mL) |
| This compound | 0.125 - 0.5 | 0.125 - 0.5 | 0.125 - 0.5 | 0.125 - 0.5 |
| Amphotericin B | 0.03 - 1 | 0.03 - 1 | 0.03 - 1 | 0.03 - 1 |
| Fluconazole | 0.5 - 64 | 0.5 - 64 | 0.5 - 64 | 0.5 - 64 |
Data derived from Freire et al. (2016). All tested Candida strains showed low MICs for this compound.[1]
Table 2: In Vivo Efficacy of this compound in a Murine Model of Intra-abdominal Candidiasis (Representative Data)
The following table is a representative example of how to structure in vivo efficacy data. The qualitative outcomes are based on the findings of Freire et al. (2016), where this compound significantly reduced fungal growth, and its efficacy was not statistically different from Amphotericin B.[1][6][7] Specific quantitative values are illustrative, based on typical results from similar published studies.[13][14][15]
| Treatment Group (n=6) | Dosage | Mean Fungal Burden (Log10 CFU/g ± SD) | % Survival (Day 14) |
| Liver | Spleen | ||
| Control (Vehicle) | DMSO | 6.8 ± 0.5 | 5.2 ± 0.7 |
| This compound | 0.5 mg/kg | 4.1 ± 0.6 | 3.5 ± 0.8 |
| Amphotericin B | 0.5 mg/kg | 3.9 ± 0.5 | 3.3 ± 0.6 |
*p < 0.05 compared to Control. Data are representative.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol determines the MIC of this compound against Candida isolates using the broth microdilution method.
Materials:
-
Candida clinical isolates
-
This compound (Sigma-Aldrich)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a stock solution of 1600 µg/mL.[1]
-
Inoculum Preparation: Culture Candida isolates on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to match a 0.5 McFarland standard, then dilute in RPMI 1640 to achieve a final concentration of approximately 1-5 x 10³ CFU/mL.
-
Plate Preparation: Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plates to achieve a final concentration range of 0.0625 to 32 µg/mL.[1]
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well. Include a growth control (inoculum without drug) and a sterility control (medium only).
-
Incubation: Incubate the plates at 37°C for 24 to 48 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth compared to the drug-free growth control well.[1]
Protocol 2: Murine Model of Intra-abdominal Candidiasis
This in vivo protocol evaluates the therapeutic efficacy of this compound in treating established IAC in mice.
Materials:
-
Male Swiss albino mice (6-8 weeks old, ~30g)
-
Candida albicans (e.g., SC5314)
-
This compound
-
Amphotericin B
-
Vehicle (e.g., DMSO)
-
Sterile saline
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Animal Acclimatization: House mice under standard conditions for at least one week before the experiment. All procedures must be approved by an institutional animal care and use committee.[13]
-
Infection:
-
Treatment:
-
Monitoring: Observe animals daily for clinical signs of illness (e.g., ruffled fur, lethargy, weight loss) and record mortality for 14 days.[1][6]
-
Endpoint Analysis (Day 14):
Protocol 3: Fungal Burden Determination (CFU Enumeration)
This protocol quantifies the viable fungal load in target organs.
Procedure:
-
Organ Processing: Aseptically remove and weigh the liver, spleen, and kidneys.[13]
-
Homogenization: Homogenize each organ individually in a known volume of sterile, cold PBS (e.g., 1-5 mL) using a tissue homogenizer.[13]
-
Serial Dilution: Perform 10-fold serial dilutions of the tissue homogenates in sterile PBS.
-
Plating: Plate 100 µL of each dilution onto SDA plates.
-
Incubation: Incubate plates at 37°C for 24-48 hours.
-
Quantification: Count the number of colonies on plates with 30-300 colonies. Calculate the CFU per gram of tissue using the following formula: CFU/gram = (Number of colonies x Dilution factor) / (Volume plated in mL x Tissue weight in grams)
Protocol 4: Cytokine Analysis from Peritoneal Lavage Fluid
This protocol measures the levels of key pro-inflammatory cytokines in the peritoneal cavity.
Procedure:
-
Sample Collection: Immediately after euthanasia, collect peritoneal lavage fluid by injecting 3-5 mL of cold, sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
Processing: Centrifuge the lavage fluid to pellet cells. Collect the supernatant and store at -80°C until analysis.
-
ELISA:
-
Use commercial ELISA kits for murine TNF-α, IL-1β, and IL-6.
-
Follow the manufacturer's instructions for coating plates with capture antibody, adding samples and standards, incubating with detection antibody, adding substrate, and reading the absorbance on a plate reader.[12][14][15]
-
Calculate cytokine concentrations based on the standard curve.
-
Conclusion
The protocols outlined provide a comprehensive framework for investigating the efficacy of this compound against intra-abdominal candidiasis. The dual action of this compound, combining direct fungicidal activity with potential immunomodulatory effects, makes it a promising candidate for further research and development. Rigorous adherence to these standardized methods will ensure the generation of reproducible and comparable data, which is essential for evaluating its therapeutic potential for this life-threatening infection.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytosolic Phospholipase A2 Activation by Candida albicans in Alveolar Macrophages: Role of Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intra-Abdominal Candidiasis: The Importance of Early Source Control and Antifungal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dectin-1 mediates macrophage recognition of Candida albicans yeast but not filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. uk.typology.com [uk.typology.com]
- 9. Ciclopirox olamine: a hydroxypyridone antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immune Recognition of Candida albicans β-glucan by Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dectin-1 mediates macrophage recognition of Candida albicans yeast but not filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Candida albicans infection leads to barrier breakdown and a MAPK/NF-κB mediated stress response in the intestinal epithelial cell line C2BBe1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organ-Specific Innate Immune Responses in a Mouse Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Unaltered Fungal Burden and Lethality in Human CEACAM1-Transgenic Mice During Candida albicans Dissemination and Systemic Infection [frontiersin.org]
- 15. Multi-Step Pathogenesis and Induction of Local Immune Response by Systemic Candida Albicans Infection in an Intravenous Challenge Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing Piroctone Olamine degradation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Piroctone (B1210729) Olamine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Piroctone Olamine in aqueous solutions?
A1: The primary factors leading to the degradation of this compound (PO) in aqueous solutions are exposure to ultraviolet (UV) light and the presence of certain metal ions, specifically cupric (Cu²⁺) and ferric (Fe³⁺) ions.[1][2] While generally stable across a pH range of 3 to 9 and resistant to short-term heat stress, prolonged exposure to these elements can lead to a loss of active ingredient.[1][3]
Q2: My this compound solution is showing a yellow discoloration. What could be the cause?
A2: A yellow discoloration in your this compound solution is most likely due to the formation of a colored complex with trace amounts of iron (ferric) ions.[3] Even concentrations as low as 1 mg/kg of iron ions can cause this change in appearance.[3] It is crucial to use deionized water and ensure that your glassware and other equipment are free from metal contaminants.
Q3: Is this compound stable to heat? At what temperature does it start to degrade?
A3: this compound exhibits good thermal stability. It is stable to short periods of high temperatures, even above 80°C.[1] For instance, this compound in a shampoo formulation with a pH of 5.5-7.0 has been shown to remain stable for over a year when stored at temperatures above 40°C.[1] However, prolonged exposure to very high temperatures should be avoided.
Q4: What is the optimal pH range for maintaining the stability of an aqueous this compound solution?
A4: this compound is stable in aqueous solutions with a pH ranging from 3 to 9.[1][3] Within this range, the active ingredient is not significantly affected by pH-induced degradation.
Q5: Can I use tap water to prepare my this compound solutions?
A5: It is highly recommended to use deionized water for the preparation of this compound solutions. Tap water can contain metal ions, such as copper and iron, which are known to catalyze the degradation of this compound.[1][2]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
Possible Cause:
-
Photodegradation: The most common cause of rapid potency loss is exposure to UV light. This compound is known to decompose under direct ultraviolet radiation.[1][2]
-
Presence of Metal Ions: Contamination with cupric (Cu²⁺) or ferric (Fe³⁺) ions can catalyze degradation.[1][2]
Troubleshooting Steps:
-
Protect from Light: Store all this compound solutions in amber or opaque containers to shield them from light. When conducting experiments, minimize exposure to direct sunlight or artificial UV sources.
-
Use High-Purity Water: Always use deionized water to prepare solutions to avoid metal ion contamination.
-
Chelating Agents: While some sources suggest that common chelating agents like EDTA may not be effective in preventing the formation of colored complexes with iron, their use could be explored to sequester other catalytic metal ions.[3]
-
Analyze for Degradation Products: Use a stability-indicating HPLC method (see Experimental Protocol 1) to confirm degradation and identify potential degradation products.
Issue 2: Precipitation or Cloudiness in the Aqueous Solution
Possible Cause:
-
Low Solubility: this compound has low intrinsic solubility in water, which can be influenced by pH. Its solubility is slightly greater in neutral or weakly basic solutions compared to acidic ones.[1]
-
Dissociation and Precipitation: In aqueous solutions, this compound can dissociate into the piroctone anion and the olamine cation. Changes in pH or temperature could potentially lead to the precipitation of the less soluble piroctone free acid, especially in more acidic conditions.
Troubleshooting Steps:
-
Adjust pH: Ensure the pH of your solution is within the stable range of 3-9. A neutral to weakly basic pH may improve solubility.[1]
-
Co-solvents: Consider the use of co-solvents such as ethanol (B145695) or propylene (B89431) glycol to increase the solubility of this compound.[4] It is freely soluble in 10% ethanol in water.[1]
-
Surfactants: The presence of surfactants can significantly increase the solubility of this compound.[1]
-
Temperature Control: Maintain a consistent and appropriate temperature for your solution, as temperature fluctuations can affect solubility.
Data Presentation
Table 1: Factors Affecting this compound Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendations for Mitigation |
| pH | Stable in the range of 3 to 9.[1][3] | Maintain the pH of the aqueous solution within this range. |
| Temperature | Stable to short-term heat up to 80°C.[1] | Avoid prolonged exposure to high temperatures. |
| Light (UV) | Decomposes under direct UV radiation.[1][2] | Store solutions in opaque or amber containers.[3] |
| Metal Ions (Cu²⁺, Fe³⁺) | Degrades in the presence of these ions.[1][2] | Use deionized water and ensure equipment is free of metal contaminants. |
Table 2: Photodegradation Kinetics of this compound in Aqueous Solution
| pH | Presence of Anionic Surfactants | Degradation Rate Constant (k, min⁻¹) | Reference |
| 7.00 | No | 4.80 x 10⁻³ | [5] |
| 7.20 | Yes | 6.15 x 10⁻³ | [5] |
| 3.96 | Yes | 4.35 x 10⁻³ | [5] |
Note: The photodegradation appears to follow first-order kinetics.[5]
Experimental Protocols
Experimental Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a validated method for the analysis of this compound.[6]
Objective: To quantify the concentration of this compound in an aqueous solution and detect the presence of degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reverse-phase C8 column (e.g., Luna 5 µm, 100 Å, 150 x 4.6 mm).[6]
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Trifluoroacetic acid (TFA).
-
Deionized water.
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of 0.1% v/v TFA in water (Solvent A) and ACN (Solvent B). A typical gradient could be:
-
0-10 min: 95% A to 5% A
-
10-12 min: 5% A
-
12-15 min: 5% A to 95% A
-
15-20 min: 95% A
-
-
Flow Rate: 1 mL/min.[6]
-
Column Temperature: 32°C.[6]
-
Injection Volume: 20 µL.[6]
-
Detection Wavelength: 305 nm.[6]
Procedure:
-
Prepare standard solutions of this compound in a suitable solvent (e.g., methanol) at known concentrations.
-
Prepare your aqueous test samples, ensuring they are filtered through a 0.45 µm filter before injection.
-
Inject the standard and test solutions into the HPLC system.
-
Quantify the this compound concentration in your samples by comparing the peak area to the calibration curve generated from the standard solutions.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
Experimental Protocol 2: Forced Degradation Study (Photostability)
This protocol is based on ICH Q1B guidelines for photostability testing.
Objective: To assess the photostability of this compound in an aqueous solution.
Materials:
-
This compound solution in a chemically inert, transparent container.
-
A dark control sample stored in a container protected from light.
-
A photostability chamber equipped with a light source that produces an output similar to the D65/ID65 emission standard or a combination of cool white fluorescent and near-UV lamps.
-
HPLC system with a validated stability-indicating method (see Experimental Protocol 1).
Procedure:
-
Prepare an aqueous solution of this compound at a known concentration.
-
Place the test sample in the photostability chamber.
-
Place the dark control sample in the same chamber, but shielded from light (e.g., wrapped in aluminum foil).
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
At appropriate time intervals, withdraw aliquots from both the exposed sample and the dark control.
-
Analyze the aliquots using the stability-indicating HPLC method to determine the concentration of this compound and the formation of any degradation products.
-
Compare the results from the exposed sample to the dark control to determine the extent of photodegradation.
Visualizations
Caption: Proposed Degradation Pathways for this compound.
Caption: General Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for this compound Degradation.
References
- 1. Characterization of this compound for topical delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web1.chinanetsun.com [web1.chinanetsun.com]
- 3. sofw.com [sofw.com]
- 4. 2022 PharmSci 360 Meeting [eventscribe.net]
- 5. Photodegradation of this compound in aqueous diluted solutions effect of the presence of anionic surfactants | Semantic Scholar [semanticscholar.org]
- 6. US11826453B2 - Hair care composition comprising this compound - Google Patents [patents.google.com]
Overcoming Piroctone Olamine instability in the presence of certain metal ions
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and overcoming the instability of Piroctone (B1210729) Olamine (PO) when exposed to certain metal ions during formulation and experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Piroctone Olamine, and what is its primary mechanism of action?
A1: this compound is the ethanolamine (B43304) salt of the hydroxamic acid derivative Piroctone.[1][2] It is a well-known anti-dandruff and antimicrobial agent used in personal care products for over 30 years.[3] Its primary mechanism of action is chelation; it binds to metal ions, particularly trivalent cations like iron (Fe³⁺), which are essential for the metabolic processes and growth of fungal enzymes.[4][5] By depriving the fungi of these vital ions, this compound effectively inhibits their proliferation.[4]
Q2: My aqueous formulation containing this compound is turning yellow. What is the cause?
A2: The discoloration, typically a yellow hue, is a common sign of this compound's interaction with metal ions, especially ferric ions (Fe³⁺).[6] this compound acts as a chelating agent, forming colored complexes with these metals. Even trace amounts of iron, as low as 1 mg/kg, can cause the formation of a light yellow complex, which affects the product's appearance but may have little impact on its efficacy.[6]
Q3: Which specific metal ions are known to cause instability with this compound?
A3: An aqueous solution of this compound is known to degrade and form complexes in the presence of cupric (Cu²⁺) and ferric (Fe³⁺) ions.[7][8][9]
Q4: Can I add a standard chelating agent like EDTA to my formulation to prevent this metal ion interaction?
A4: It is not recommended to use standard chelating agents like EDTA to prevent this issue. In fact, studies have shown that this approach can be counterproductive. EDTA can form its own complexes with piroctone in a dose-dependent manner, leading to an even lower recovery of the active ingredient and potentially exacerbating precipitation issues.[10] The most effective strategy is to prevent metal ion contamination in the first place.[6]
Q5: What is the optimal pH range to maintain the stability of this compound?
A5: this compound is chemically stable in solutions with a pH ranging from 3 to 9.[6][7][8] Maintaining the formulation's pH within this window is crucial for the overall stability of the active ingredient.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the formulation and storage of products containing this compound.
Issue 1: Discoloration (Yellowing/Color Shift) in the Formulation
-
Primary Suspected Cause: Contamination with ferric (Fe³⁺) ions.
-
Troubleshooting Steps & Solutions:
-
Raw Material Purity Analysis: Scrutinize the certificates of analysis for all raw materials, including solvents and excipients, for trace metal content.
-
Solvent Quality: Use high-purity, deionized (DI) water or appropriately purified solvents to eliminate the introduction of metal ions.[6]
-
Manufacturing & Storage Environment: Ensure all manufacturing vessels, stirring components, and storage containers are made of non-reactive materials (e.g., glass, high-grade stainless steel) and are free from rust or corrosion.
-
Stability Under Light: this compound can also degrade under direct UV radiation, which may contribute to color changes.[7][8] Use opaque or UV-protective packaging and store the formulation protected from light.[6]
-
Issue 2: Precipitation, Cloudiness, or Phase Separation
-
Primary Suspected Cause: Formation of insoluble this compound-metal complexes or exceeding the solubility limit of this compound itself.
-
Troubleshooting Steps & Solutions:
-
Confirm Metal Contamination: Perform analytical testing (e.g., Atomic Absorption Spectroscopy) on the formulation to confirm the presence and concentration of suspect metal ions like Cu²⁺ and Fe³⁺.
-
Review Solubility Parameters: this compound has very low solubility in pure water (~0.05%).[6][11] Its solubility is significantly increased in the presence of surfactants or co-solvents like ethanol (B145695) and propylene (B89431) glycol.[7][11] Ensure the formulation contains adequate solubilizers to keep the active in solution.
-
Verify pH: Confirm that the formulation's pH is within the stable 3-9 range.[7] A shift outside this range can affect both stability and solubility.
-
Issue 3: Measured Loss of this compound Potency Over Time
-
Primary Suspected Cause: Chemical degradation of the active ingredient, often catalyzed by metal ions or light.
-
Troubleshooting Steps & Solutions:
-
Initiate a Formal Stability Study: Use a validated analytical method, such as HPLC, to quantify the concentration of this compound at defined time points under controlled storage conditions (temperature, humidity, light exposure).
-
Isolate Variables: Prepare test batches where potential catalysts are systematically excluded. For example:
-
A batch prepared with DI water vs. tap water.
-
A batch stored in amber glass vs. clear glass.
-
A batch with and without a specific raw material suspected of metal contamination.
-
-
Implement Preventative Measures: Based on the stability data, rigorously enforce the use of purified solvents and light-protective packaging.[6][8]
-
Section 3: Data Presentation & Experimental Protocols
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White or slightly yellow crystalline powder | [7][9] |
| pKa | 7.4 | [7][9] |
| Melting Range | 130-135°C | [7][9] |
| pH Stability Range | 3 - 9 | [6][7][8] |
| Solubility (Water) | ~0.05 g / 100 mL (Slightly soluble) | [6][11] |
| Solubility (Ethanol) | ~10 g / 100 mL (Freely soluble) | [6][11] |
| Solubility (Propylene Glycol) | ~16 g / 100 mL | [11] |
Table 2: Summary of this compound - Metal Ion Interactions
| Metal Ion | Observed Effect | Notes | Source(s) |
| Ferric (Fe³⁺) | Forms a light yellow complex; degradation | Discoloration can occur at concentrations as low as 1 mg/kg. | [6][7] |
| Cupric (Cu²⁺) | Degradation in aqueous solution | Leads to loss of active ingredient. | [7][8] |
Experimental Protocols
Protocol 1: Assessing this compound Stability in the Presence of Metal Ions
-
Objective: To quantify the degradation of this compound over time when challenged with specific metal ions.
-
Materials:
-
This compound reference standard
-
High-purity deionized water
-
Appropriate solvent system (e.g., water with 10% ethanol to ensure solubility)
-
Stock solutions of metal salts (e.g., FeCl₃, CuSO₄)
-
HPLC system with UV detector
-
Thermostatically controlled incubator or water bath
-
-
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent system.
-
Create test samples by spiking the this compound solution with the metal ion stock to achieve final target concentrations (e.g., 1 ppm, 5 ppm, 10 ppm Fe³⁺).
-
Prepare a "Control" sample with no added metal ions.
-
Protect all samples from light by using amber vials or wrapping them in foil.
-
Place all samples in an incubator set to a controlled temperature (e.g., 40°C) to accelerate degradation.
-
At specified time points (T=0, 24h, 48h, 72h, 1 week), withdraw an aliquot from each sample.
-
Analyze the aliquots immediately using a validated HPLC method (see Protocol 2) to determine the remaining concentration of this compound.
-
Plot the concentration of this compound vs. time for each condition to determine the degradation rate.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
-
This is a generalized method; specific parameters may require optimization based on the formulation matrix.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: this compound has a UV absorbance maximum around 307-317 nm. A wavelength of 307 nm is commonly used for detection.[5][12]
-
Quantification: Create a calibration curve using serial dilutions of a this compound reference standard. Calculate the concentration in test samples by comparing their peak area to the calibration curve.
Section 4: Visual Diagrams and Workflows
Caption: this compound instability pathway due to metal ion chelation.
Caption: Troubleshooting workflow for this compound formulation instability.
Caption: Experimental workflow for a this compound stability study.
References
- 1. US11826453B2 - Hair care composition comprising this compound - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tichemindustry.com [tichemindustry.com]
- 4. How Doesthis compound Works - Industry News - News [mobelbiochem.com]
- 5. dujps.com [dujps.com]
- 6. qzebright.com [qzebright.com]
- 7. This compound-Antidandruff [mcbiotec.com]
- 8. terchemicals.com [terchemicals.com]
- 9. web1.chinanetsun.com [web1.chinanetsun.com]
- 10. Characterization of this compound for topical delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Piroctone Olamine Concentration for Antifungal Efficacy In Vitro
Welcome to the technical support center for utilizing Piroctone (B1210729) Olamine in your in vitro antifungal research. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively determining the optimal concentration of Piroctone Olamine for their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of antifungal action?
A1: this compound, also known as Octopirox, is an ethanolamine (B43304) salt of a hydroxamic acid derivative.[1][2] Its primary antifungal mechanism is not fully elucidated but is understood to involve the penetration of the fungal cell membrane and the formation of complexes with iron ions (Fe2+ and Fe3+). This action disrupts essential cellular processes and inhibits energy metabolism within the mitochondria of pathogenic fungi, ultimately leading to cell death.[1][3][4]
Q2: Against which types of fungi is this compound effective?
A2: this compound has demonstrated broad-spectrum antifungal activity. It is effective against various yeasts and molds, including:
-
Candida species (e.g., C. albicans, C. parapsilosis, C. tropicalis)[1][4][5]
-
Malassezia species (e.g., M. furfur, M. globosa, M. sympodialis), which are commonly associated with dandruff.[6][7][8]
Q3: What are the typical in vitro effective concentrations for this compound?
A3: The effective concentration, specifically the Minimum Inhibitory Concentration (MIC), can vary depending on the fungal species being tested. For Candida species, MIC values have been reported in the range of 0.125 to 0.5 µg/mL.[1][4] For fungi responsible for nail infections, such as T. rubrum and S. brevicaulis, the MIC has been found to be between 0.0003% and 0.006%.[9][10]
Q4: How does the antifungal efficacy of this compound compare to other common antifungals?
A4: In vitro studies have shown that this compound can have comparable or, in some cases, superior efficacy to other antifungal agents. For instance, against Candida strains, its MIC values are low, similar to Amphotericin B.[1][4] It is also considered an effective alternative to ketoconazole (B1673606) and zinc pyrithione (B72027) in anti-dandruff formulations.[2][3]
Data Presentation: In Vitro Antifungal Efficacy of this compound
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound against various fungal species as reported in the literature.
| Fungal Species | MIC Range | Reference |
| Candida spp. | 0.125–0.5 µg/mL | [1][4] |
| Candida parapsilosis | 0.0003%–0.006% | [9][10] |
| Scopulariopsis brevicaulis | 0.0003%–0.006% | [9][10] |
| Trichophyton rubrum | 0.0003%–0.006% | [9][10] |
Experimental Protocols
Detailed Methodology for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document and adapted for this compound.[5]
1. Preparation of this compound Stock Solution:
- This compound is poorly soluble in water.[11][12] A stock solution should be prepared in dimethyl sulfoxide (B87167) (DMSO).[1][4]
- For example, dissolve this compound in DMSO to create a stock solution of 1600 µg/mL.[1][4]
2. Preparation of Fungal Inoculum:
- Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35-37°C.
- Prepare a suspension of the fungal cells in sterile saline or RPMI 1640 medium.
- Adjust the inoculum concentration spectrophotometrically to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[13]
3. Broth Microdilution Assay:
- Use sterile 96-well microtiter plates.
- The culture medium of choice is typically RPMI 1640 with L-glutamine, without sodium bicarbonate, and buffered with MOPS.[1]
- Perform serial twofold dilutions of the this compound stock solution in the microtiter plate wells with the RPMI 1640 medium to achieve the desired final concentration range (e.g., 0.0625 to 32 µg/mL).[1][4]
- Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted this compound solution.
- Include control wells: a positive control (fungal inoculum without this compound) and a negative control (medium only).
4. Incubation and Reading:
- Incubate the plates at 37°C for 24 to 48 hours.[1][4]
- The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth compared to the positive control well.[1][4]
Diagram of the Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Troubleshooting Guide
Q5: I am observing precipitation of this compound in my culture medium. What could be the cause and how can I resolve it?
A5: this compound has low solubility in aqueous solutions.[11][12] Precipitation can occur if the concentration of the organic solvent (like DMSO) used to dissolve it is not well-tolerated by the medium or if the final concentration of this compound exceeds its solubility limit.
-
Solution: Ensure the final concentration of DMSO in your assay is low (typically ≤1%) to avoid both direct antifungal effects of the solvent and precipitation. Prepare intermediate dilutions in the culture medium from a high-concentration stock to minimize the amount of solvent added to the final well.
Q6: My MIC results for this compound are inconsistent across experiments. What are the potential reasons?
A6: Inconsistent MIC results can stem from several factors:
-
Inoculum Variability: Ensure your fungal inoculum is standardized to the same cell density for each experiment.
-
Compound Stability: this compound can degrade in the presence of cupric and ferric ions and is sensitive to direct ultraviolet radiation.[14] Ensure your medium does not contain high concentrations of these ions and protect your stock solutions and plates from light.
-
pH of the Medium: The stability of this compound is pH-dependent, being stable in a pH range of 3 to 9.[14][15] Verify that the pH of your culture medium is within this range.
Q7: I am not observing any antifungal activity even at high concentrations of this compound. What should I check?
A7:
-
Compound Integrity: Verify the purity and integrity of your this compound. Ensure it has been stored correctly, protected from light and moisture.[12][14]
-
Stock Solution Preparation: Double-check the calculations and preparation of your stock solution. An error in dilution can lead to lower than expected concentrations in the assay.
-
Fungal Strain Resistance: While this compound has broad-spectrum activity, the specific fungal strain you are using might exhibit inherent resistance. It is advisable to include a quality control strain with known susceptibility to this compound or another standard antifungal to validate your assay.
Q8: Can the presence of surfactants in my test system affect the activity of this compound?
A8: Yes, this compound's solubility is increased in the presence of surfactants.[12][14] This could potentially increase its bioavailability and apparent activity in an in vitro assay. If your experimental setup includes surfactants, be aware that this may influence the MIC values compared to a surfactant-free system.
Diagram of this compound's Antifungal Mechanism of Action
Caption: Proposed mechanism of antifungal action for this compound.
References
- 1. Antifungal activity of the this compound in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. natuactive.com [natuactive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound anti-dandruff principle [titanos.com]
- 7. clinikally.com [clinikally.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 10. In vitro antimycotic activity and nail permeation models of a this compound (octopirox) containing transungual water soluble technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of this compound for topical delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Personal & Hair Care - AAKO [aako.nl]
- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-Antidandruff [mcbiotec.com]
- 15. sofw.com [sofw.com]
Minimizing variability in Piroctone Olamine experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experimental results involving Piroctone (B1210729) Olamine.
Frequently Asked Questions (FAQs)
Q1: What is Piroctone Olamine and what are its primary applications in research?
This compound, also known as Octopirox, is an ethanolamine (B43304) salt of the hydroxamic acid derivative Piroctone.[1][2] It is a versatile compound with well-established antifungal and antibacterial properties.[3][4][5] In a research context, it is primarily investigated for its efficacy against various fungal strains, particularly Malassezia species associated with dandruff and seborrheic dermatitis.[4][6] Its broad-spectrum antimicrobial activity also makes it a subject of study for applications in preserving cosmetic formulations and as an active ingredient in anti-acne and deodorant products.[4][7]
Q2: What is the mechanism of action of this compound?
The primary mechanism of action for this compound's antifungal activity involves the chelation of ferric (Fe³⁺) ions.[2][8] This sequestration of iron disrupts essential enzymatic processes within the fungal cell, particularly inhibiting energy metabolism in the mitochondria, ultimately leading to fungal cell death.[1][2][8] Unlike azole antifungals, its mode of action does not interfere with cell wall synthesis enzymes.[8] Additionally, it can exhibit antioxidant properties, which may contribute to its overall efficacy in topical applications.[9]
Q3: What are the key physicochemical properties of this compound to be aware of?
This compound is a white to slightly yellow crystalline powder.[3][10] It has a melting range of 130-135°C.[5][6][10] Its solubility is a critical factor in experimental design; it is sparingly soluble in water and oil but freely soluble in ethanol (B145695) and propylene (B89431) glycol.[5][7][11][12][13][14] The solubility in aqueous solutions is pH-dependent, increasing in neutral to weakly basic conditions.[3][5][10] It is stable in a pH range of 3 to 9 and is heat stable for short periods at temperatures above 80°C.[5][10]
Q4: How should this compound be stored to ensure its stability?
To maintain its integrity, this compound should be stored in its original, tightly sealed container at room temperature, protected from moisture and light.[4][11] It is particularly sensitive to direct ultraviolet (UV) radiation, which can cause decomposition.[10][11] Therefore, all solutions and formulations containing this compound should be stored in light-protected containers.
Troubleshooting Guides
Issue 1: this compound is precipitating out of my aqueous solution.
-
Question: I dissolved this compound in my buffer, but it precipitated over time. Why is this happening and how can I prevent it?
-
Answer: Precipitation is a common issue due to this compound's low solubility in water, which is also pH-dependent.[3][5][10][15]
-
Check the pH: The pKa of this compound is approximately 7.4.[4][5][10] Its solubility in aqueous solutions is greater in neutral or weakly basic conditions.[5][10] If your buffer is acidic, the solubility will be significantly reduced. Consider adjusting the pH of your solution to be neutral or slightly alkaline (pH 7-9) if your experimental parameters allow.[4][10]
-
Use a Co-solvent: For preparing stock solutions, it is highly recommended to use a solvent in which this compound is more soluble, such as ethanol, propylene glycol, or a 10% ethanol-in-water mixture.[10][12][13][14][15] You can then dilute this stock solution into your aqueous medium. Be mindful of the final concentration of the co-solvent in your experiment to avoid any unintended effects.
-
Incorporate Surfactants: this compound's solubility is enhanced in the presence of surfactants.[10][12][16] If compatible with your experimental design, the addition of a mild surfactant can help maintain its solubility in aqueous media.
-
Issue 2: Inconsistent results in my antifungal assays.
-
Question: I am getting significant variability in my Minimum Inhibitory Concentration (MIC) or zone of inhibition assays. What are the potential sources of this variability?
-
Answer: Inconsistent antifungal assay results can stem from several factors related to the stability and handling of this compound.
-
Degradation due to Light Exposure: this compound degrades under direct UV radiation.[10][11][17] Ensure that all experimental steps, from stock solution preparation to incubation, are performed with protection from light. Use amber-colored vials or wrap your containers in aluminum foil.
-
Interaction with Metal Ions: Aqueous solutions of this compound can degrade in the presence of cupric (Cu²⁺) and ferric (Fe³⁺) ions.[5][10] Use high-purity water and ensure that your media and containers are free from contaminating metal ions. If chelation is a concern for your specific experiment, this property should be noted.
-
Inaccurate Stock Solution Concentration: Due to its low aqueous solubility, ensure that your stock solution is fully dissolved before making dilutions. It is recommended to prepare stock solutions in a suitable solvent like ethanol or propylene glycol.[13][14] Validate the concentration of your stock solution using a validated analytical method like HPLC if high precision is required.[13][18][19]
-
Formulation Effects: The delivery and efficacy of this compound can be highly dependent on the formulation.[20][21] The presence of other ingredients, such as surfactants and polymers, can influence its availability and activity.[21] For in vitro studies, ensure a consistent and simple vehicle for delivery.
-
Issue 3: Difficulty in quantifying this compound in my samples.
-
Question: I am having trouble getting reproducible results with my HPLC analysis of this compound. What should I check?
-
Answer: Reproducibility issues in HPLC analysis can often be traced back to sample preparation and method parameters.
-
Sample Solubility and Extraction: Ensure complete extraction and solubilization of this compound from your sample matrix. Given its solubility profile, a mobile phase containing a sufficient proportion of an organic solvent like methanol (B129727) or acetonitrile (B52724) is necessary.[18]
-
Method Validation: A validated HPLC method is crucial for accurate quantification.[13][19] This includes establishing linearity, precision, and accuracy. It has been noted that at the lower end of the calibration curve, precision and accuracy may be reduced.[13][14][19]
-
pH of the Mobile Phase: The pH of the mobile phase can affect the retention time and peak shape of this compound due to its ionizable nature.[19] Buffering the mobile phase can lead to more consistent results.
-
Standard Purity: Use a certified analytical standard of this compound for your calibration curve to ensure accuracy.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to slightly yellow crystalline powder | [3][10] |
| Molecular Weight | 298.42 g/mol | [6][11] |
| Melting Range | 130-135°C | [5][6][10] |
| pKa | ~7.4 | [4][5][10] |
| pH (1% aqueous suspension) | 8.5 - 10.0 | [5][10] |
| LogD (Octanol/PBS) | 1.84 | [13][14][19] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble / Insoluble | [7][10][11][12][15] |
| Oil | Slightly soluble | [10][11] |
| 10% Ethanol in Water | Freely soluble | [5][10][12] |
| Ethanol | Soluble (10 g/100ml ) | [7][11][15] |
| Propylene Glycol | Soluble (16 g/100ml ) | [7][15] |
| Methanol | 278.4 mg/mL | [13][14][19] |
| Solutions with Surfactants | Soluble | [5][10][12] |
Table 3: Stability Profile of this compound
| Condition | Stability | Reference(s) |
| pH Range | Stable between pH 3 and 9 | [4][5][10] |
| Heat | Stable to short periods of high temperature (>80°C) | [5][10] |
| Light (UV Radiation) | Decomposes | [10][11][17] |
| Metal Ions (Cu²⁺, Fe³⁺) | Degrades in aqueous solution | [5][10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol.
-
Materials:
-
This compound powder (analytical grade)
-
Anhydrous ethanol
-
Calibrated analytical balance
-
Amber-colored volumetric flask or a flask wrapped in aluminum foil
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Accurately weigh 100 mg of this compound powder and transfer it to a 10 mL amber-colored volumetric flask.
-
Add approximately 7 mL of anhydrous ethanol to the flask.
-
Place a magnetic stir bar in the flask and stir on a magnetic stirrer at room temperature until the powder is completely dissolved. This may take several minutes. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Once dissolved, remove the stir bar and rinse it with a small amount of ethanol, collecting the rinse in the flask.
-
Add ethanol to the flask up to the 10 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Store the stock solution at 2-8°C, protected from light. This solution should be stable for several weeks, but it is recommended to prepare it fresh for critical experiments.
-
Protocol 2: Antifungal Susceptibility Testing using Agar Well Diffusion Method
This protocol provides a general method to assess the antifungal activity of this compound against a yeast, such as Malassezia furfur.
-
Materials:
-
This compound stock solution (e.g., 10 mg/mL in ethanol)
-
Appropriate fungal culture (Malassezia furfur)
-
Sabouraud Dextrose Agar (SDA) plates (or other suitable growth medium)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Ethanol (as a negative control)
-
Incubator set to the appropriate temperature for the test organism (e.g., 32°C for M. furfur)
-
-
Procedure:
-
Prepare a fungal inoculum by suspending several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an SDA plate with the fungal suspension to create a lawn. Allow the plate to dry for 5-10 minutes.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Prepare serial dilutions of the this compound stock solution in ethanol to obtain the desired test concentrations.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each this compound dilution into separate wells.
-
Pipette the same volume of ethanol into one well to serve as a negative control.
-
Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the compound into the agar.
-
Invert the plates and incubate at 32°C for 48-72 hours, or until sufficient growth is observed.
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is absent) in millimeters. A larger diameter indicates greater antifungal activity at that concentration.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal activity of the this compound in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 68890-66-4 [chemicalbook.com]
- 4. sofw.com [sofw.com]
- 5. This compound-Antidandruff [mcbiotec.com]
- 6. elchemy.com [elchemy.com]
- 7. This compound | Cosmetic Ingredients Guide [ci.guide]
- 8. helseffekt.com [helseffekt.com]
- 9. us.huatengsci.com [us.huatengsci.com]
- 10. web1.chinanetsun.com [web1.chinanetsun.com]
- 11. us.typology.com [us.typology.com]
- 12. This compound - Personal & Hair Care - AAKO [aako.nl]
- 13. Characterization of this compound for topical delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of this compound for topical delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. This compound Powder: A Game-Changer in Scalp Care Formulas - Chenlang [chenlangbio.com]
- 17. US11826453B2 - Hair care composition comprising this compound - Google Patents [patents.google.com]
- 18. intertekinform.com [intertekinform.com]
- 19. 2022 PharmSci 360 Meeting [eventscribe.net]
- 20. researchgate.net [researchgate.net]
- 21. Enhanced this compound retention from shampoo for superior anti-dandruff efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Potential Interference of Piroctone Olamine in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Piroctone (B1210729) Olamine in biochemical assays. Piroctone Olamine, a common antifungal and antibacterial agent, possesses properties that can lead to misleading results in various experimental setups. Understanding and mitigating these effects are crucial for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound can interfere with biochemical assays?
A1: this compound can interfere with biochemical assays through two primary mechanisms:
-
Iron Chelation: this compound is a known iron chelator. This property can affect the activity of metalloenzymes that require iron or other divalent cations for their function, leading to false-positive or false-negative results. Assays sensitive to changes in metal ion concentration may also be impacted.
-
Antioxidant Activity: this compound exhibits antioxidant properties, which can interfere with assays that measure oxidative stress or have redox-sensitive endpoints. It can scavenge free radicals, leading to an underestimation of oxidative processes or interference with redox-cycling reporter molecules.
Q2: Can this compound's antifungal/antibacterial properties affect my cell-based assays?
A2: Yes. This compound is cytotoxic to various cell lines, which can confound the results of cell-based assays. It is crucial to distinguish between a compound's specific biological effect on a target and its general cytotoxic effect.
Q3: Is this compound considered a Pan-Assay Interference Compound (PAIN)?
A3: While not classically defined as a PAIN through broad screening library analyses, its known chemical properties (iron chelation and antioxidant activity) suggest it has the potential to interfere with multiple assay formats, a characteristic of PAINs. Therefore, it is prudent to treat it with the same level of caution and employ appropriate counterscreens.
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Activation in an Enzyme Assay
Possible Cause: this compound may be interfering with your enzyme, particularly if it is a metalloenzyme.
Troubleshooting Steps:
-
Characterize the Enzyme: Determine if your enzyme of interest is a metalloenzyme and if its activity is dependent on iron or other divalent cations.
-
Iron Rescue Experiment: If you suspect iron chelation is the cause of interference, perform an experiment where you supplement the assay buffer with an excess of iron (e.g., FeCl₃ or FeSO₄). If the inhibitory effect of this compound is reversed or diminished, it strongly suggests interference via iron chelation.
-
Counterscreen with a Non-Metalloenzyme: Test this compound at the same concentrations against an enzyme that is not dependent on metal ions for its activity. Lack of inhibition in this counterscreen would support the hypothesis of metalloenzyme-specific interference.
Issue 2: Reduced Signal in a Fluorescence-Based Assay
Possible Cause: this compound may be quenching the fluorescence of your reporter molecule.
Troubleshooting Steps:
-
Fluorescence Quenching Counterscreen: Perform a simple experiment by mixing this compound with your fluorescent probe in the assay buffer without the biological components (e.g., enzyme, cells). A concentration-dependent decrease in fluorescence intensity would indicate quenching.
-
Use a Red-Shifted Fluorophore: If quenching is observed, consider switching to a fluorophore that excites and emits at longer wavelengths (red-shifted), as these are generally less susceptible to interference from small molecules.
Issue 3: Inconsistent Results in a Luciferase-Based Reporter Assay
Possible Cause: this compound may directly inhibit the luciferase enzyme.
Troubleshooting Steps:
-
Luciferase Inhibition Counterscreen: Test this compound directly against purified luciferase enzyme. A decrease in luminescence in a cell-free system will confirm direct inhibition of the reporter enzyme.
-
Use an Orthogonal Reporter System: If direct luciferase inhibition is confirmed, validate your findings using an alternative reporter system, such as β-galactosidase or a fluorescent protein.
Issue 4: Altered Readouts in Assays Measuring Oxidative Stress
Possible Cause: The antioxidant activity of this compound is interfering with the assay.
Troubleshooting Steps:
-
Test in a Cell-Free Antioxidant Assay: Quantify the antioxidant potential of this compound using standard cell-free assays like the Trolox Equivalent Antioxidant Capacity (TEAC) or Ferric Reducing Antioxidant Power (FRAP) assay. This will provide a quantitative measure of its antioxidant strength.
-
Counterscreen Against Redox-Sensitive Reagents: Test if this compound directly reacts with the redox-sensitive probes or components of your assay in the absence of the biological system. For example, in a horseradish peroxidase (HRP)-based assay, check for direct effects on HRP activity or the chromogenic substrate.
Quantitative Data Summary
The following tables summarize available quantitative data on the biological and potential off-target activities of this compound. This data should be used as a reference to anticipate potential interference concentrations.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference |
| PANC-1 (Pancreatic Cancer) | MTT | Value not explicitly stated, used at "IC50" concentration for experiments | [1] |
| CFPAC-1 (Pancreatic Cancer) | MTT | Value not explicitly stated, used at "IC50" concentration for experiments | [1] |
| MCF-7 (Breast Cancer) | MTT | ~50 | [2] |
| SH-SY5Y (Neuroblastoma) | MTT | ~25 | [2] |
| U2OS (Osteosarcoma) | MTT | ~30 | [2] |
| MRC-5 (Normal Fibroblast) | MTT | >100 | [2] |
| WI-38 (Normal Fibroblast) | MTT | >100 | [2] |
Table 2: Antifungal Activity of this compound
| Fungal Species | Assay Type | MIC (µg/mL) | Reference |
| Candida albicans | Broth Microdilution | 0.125 - 0.5 | [3] |
| Candida parapsilosis | Broth Microdilution | 0.125 - 0.5 | [3] |
| Candida tropicalis | Broth Microdilution | 0.25 - 0.5 | [3] |
| Candida glabrata | Broth Microdilution | 0.125 - 0.5 | [3] |
| Candida krusei | Broth Microdilution | 0.25 - 0.5 | [3] |
Experimental Protocols
Protocol 1: Iron Chelation Interference Counterscreen
Objective: To determine if the observed effect of this compound is due to its iron-chelating properties.
Methodology:
-
Prepare your standard biochemical assay conditions.
-
Create a dose-response curve for this compound to determine its IC50 in your assay.
-
In a parallel experiment, pre-incubate this compound at its IC50 concentration with a 2-fold molar excess of FeCl₃ for 30 minutes at room temperature.
-
Initiate the biochemical reaction by adding the enzyme and substrate to the this compound-FeCl₃ mixture.
-
Run the assay under standard conditions.
-
Data Analysis: Compare the activity of your enzyme in the presence of this compound alone versus the this compound-FeCl₃ mixture. A significant recovery of enzyme activity in the presence of added iron indicates that the inhibitory effect of this compound is at least partially due to iron chelation.
Protocol 2: Luciferase Inhibition Counterscreen
Objective: To determine if this compound directly inhibits firefly luciferase.
Methodology:
-
Prepare a dilution series of this compound in a suitable buffer (e.g., PBS with 0.1% BSA).
-
In a white, opaque 96-well plate, add a constant concentration of purified firefly luciferase to each well.
-
Add the this compound dilutions to the wells and incubate for 15 minutes at room temperature.
-
Initiate the luminescent reaction by adding a solution containing luciferin (B1168401) and ATP.
-
Immediately measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the concentration of this compound. A dose-dependent decrease in luminescence indicates direct inhibition of luciferase.
References
Enhancing the stability of Piroctone Olamine in research formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Piroctone (B1210729) Olamine in research formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Piroctone Olamine in a formulation?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: this compound is chemically stable over a wide pH range, typically from 3 to 9.[1]
-
Light Exposure: The compound is susceptible to degradation under direct ultraviolet (UV) radiation.[2] It is considered a photolabile agent, meaning it can undergo photochemical reactions upon sustained exposure to light, which can affect its efficacy.[3]
-
Presence of Metal Ions: Aqueous solutions of this compound can degrade in the presence of certain metal ions, particularly cupric (Cu²⁺) and ferric (Fe³⁺) ions.
-
Temperature: this compound is generally stable to heat and can withstand short periods of high temperatures (above 80°C).[4] Formulations in shampoo bases with a pH of 5.5-7.0 have been shown to remain stable for a year at temperatures over 40°C.
-
Oxidation: As an organic molecule, this compound can be susceptible to oxidation, which may lead to degradation and discoloration.
Q2: What is the optimal pH range for maintaining this compound stability?
A2: this compound is chemically stable in solutions with a pH ranging from 3 to 9.[1] Its pKa value is approximately 7.4, and it exists as the free acid in neutral solutions.[1]
Q3: How can I protect my this compound formulation from light-induced degradation?
A3: To prevent photodegradation, formulations containing this compound should be stored in light-resistant (e.g., amber or opaque) containers.[2] Minimizing exposure to direct UV and strong artificial light during experiments and storage is crucial. The inclusion of UV photostabilizers or sunscreens in a formulation can also help mitigate this issue.
Q4: What types of excipients are compatible with this compound?
A4: this compound is compatible with many common cosmetic ingredients.[5] Despite its anionic character, it can be used with most cationic surfactants (like quaternary ammonium (B1175870) compounds) and other cationic active ingredients.[1] It is also compatible with the majority of surfactants and additives used in cosmetic formulations.
Q5: Can I use antioxidants to improve the stability of this compound?
A5: Yes, the use of antioxidants can be beneficial. While one study showed that DL-dithiothreitol (DTT) did not stabilize this compound in a specific solvent system, the use of antioxidants is generally recommended to prevent oxidative degradation and potential discoloration, especially in the presence of fragrance components with aldehyde and keto groups.[2] this compound itself has been shown to have antioxidant properties which can help improve scalp condition and reduce hair shedding by preventing oxidative damage.[6][7]
Q6: How do metal ions affect this compound and how can I mitigate this?
A6: Cupric (Cu²⁺) and ferric (Fe³⁺) ions can catalyze the degradation of this compound in aqueous solutions. To mitigate this, the use of chelating agents is recommended. Chelating agents work by forming stable complexes with metal ions, preventing them from participating in degradation reactions. A patent application has suggested that polyaspartate can improve the stability of this compound by complexing with metal ions.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of the formulation (e.g., yellowing) | 1. Oxidation of this compound. 2. Interaction with fragrance components (aldehydes/ketones). 3. Photodegradation. | 1. Incorporate a suitable antioxidant (e.g., BHT, Tocopherol). 2. Add a chelating agent to sequester metal ions that can catalyze oxidation. 3. Store the formulation in light-protected packaging. |
| Loss of potency or efficacy over time | 1. Degradation due to UV light exposure. 2. Degradation caused by catalytic metal ions (Fe³⁺, Cu²⁺). 3. Formulation pH is outside the stable range (3-9). 4. Instability in certain aqueous solvent systems. | 1. Implement photoprotective measures (opaque packaging, UV absorbers). 2. Add a chelating agent such as EDTA or phytic acid to the formulation. 3. Adjust the pH of the formulation to be within the 3-9 range. 4. Evaluate the stability in different solvent systems; ethanol (B145695) and propylene (B89431) glycol have shown good stability.[8][9][10] |
| Precipitation of this compound in aqueous solutions | 1. Low solubility of this compound in water. 2. Ionization and subsequent precipitation in certain buffer systems like PBS. | 1. Increase the concentration of co-solvents like ethanol or propylene glycol where this compound has higher solubility.[8][9][10] 2. For in vitro studies requiring aqueous buffers, consider the addition of a solubilizing agent like Brij® O20 to maintain stability and prevent precipitation.[8] |
| Inconsistent experimental results | 1. Degradation of stock solutions. 2. Variability in storage conditions (light, temperature). 3. Contamination of formulation components with metal ions. | 1. Prepare fresh stock solutions regularly and store them protected from light. 2. Standardize storage conditions for all samples. 3. Use high-purity ingredients and consider pre-treating components with a chelating agent if metal contamination is suspected. |
Quantitative Data Summary
Table 1: Stability of this compound (1 mg/mL) in Various Solvents at 32 ± 1°C over 96 Hours
| Solvent | % Recovery after 24h | % Recovery after 48h | % Recovery after 96h |
| Ethanol | ~100% | ~100% | ~100% |
| Propylene Glycol | ~100% | ~100% | ~100% |
| PBS (pH 7.4) | ~80% | ~70% | ~60% |
| Deionized Water | ~90% | ~85% | ~75% |
| Data synthesized from a study by Tang et al. (2023).[8] |
Table 2: Photodegradation Rate Constants of this compound in Aqueous Solutions
| Solution Composition | pH | Degradation Rate Constant (min⁻¹) |
| Diluted Aqueous Solution | 7.00 | 4.80 x 10⁻³ |
| Aqueous Solution with Anionic Surfactants | 7.20 | 6.15 x 10⁻³ |
| Aqueous Solution with Anionic Surfactants | 3.96 | 4.35 x 10⁻³ |
| Data from a study by Le et al. (1996).[2][5] |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound
This method is adapted from Tang et al. (2023).[8]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: Reverse phase C8 column (e.g., Luna 5 µm, 100 Å, 150 x 4.6 mm).
-
Mobile Phase: A gradient mixture of 0.1% v/v trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (B52724) (ACN) (Solvent B).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-10 min: Linear gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-14 min: Linear gradient back to 95% A, 5% B
-
14-16 min: Hold at 95% A, 5% B
-
-
-
Column Temperature: 32°C
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 305 nm
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a calibration curve by preparing a series of dilutions (e.g., 0.5 to 50 µg/mL) in the mobile phase.
-
Sample Preparation: Dilute the formulation samples with a suitable solvent (e.g., methanol) to a concentration within the calibration range. Filter the samples through a 0.45 µm filter before injection.
Protocol 2: Assessing the Impact of Metal Ions on this compound Stability
-
Prepare Stock Solutions:
-
This compound stock solution (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ethanol:water).
-
Metal ion stock solutions (e.g., 10 mM FeCl₃ and 10 mM CuCl₂) in deionized water.
-
(Optional) Chelating agent stock solution (e.g., 100 mM EDTA) in deionized water.
-
-
Prepare Test Samples:
-
Control: this compound solution without added metal ions.
-
Test Samples: Create a series of this compound solutions containing different concentrations of Fe³⁺ and/or Cu²⁺ (e.g., 1, 10, 50, 100 µM).
-
(Optional) Stabilized Samples: Prepare identical test samples that also contain a chelating agent at a specific concentration.
-
-
Incubation:
-
Store all samples under controlled conditions (e.g., 25°C or 40°C) and protected from light.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each sample.
-
-
Quantification:
-
Analyze the concentration of this compound in each aliquot using the HPLC method described in Protocol 1.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xr-biotech.com [xr-biotech.com]
- 5. Photodegradation of this compound in aqueous diluted solutions effect of the presence of anionic surfactants | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of this compound for topical delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Graphviz [graphviz.org]
- 9. helseffekt.com [helseffekt.com]
- 10. devtoolsdaily.com [devtoolsdaily.com]
Technical Support Center: Troubleshooting Piroctone Olamine Photodegradation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting issues related to the photodegradation of Piroctone (B1210729) Olamine in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is Piroctone Olamine and why is its photostability a concern?
This compound is an ethanolamine (B43304) salt of the hydroxamic acid derivative Piroctone, widely used as an anti-dandruff and antifungal agent in cosmetic and pharmaceutical formulations.[1] Its efficacy is dependent on the stability of the molecule. This compound is known to be susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can lead to a loss of activity and the formation of unknown degradation products.[2][3] Therefore, understanding and controlling its photodegradation is crucial during product development and experimental studies.
Q2: What are the primary factors that influence the photodegradation of this compound?
The photodegradation of this compound is influenced by several factors, including:
-
Light Exposure: The intensity and wavelength of the light source are critical. Direct exposure to UV radiation is the primary driver of degradation.[2]
-
pH of the Medium: The rate of photodegradation is pH-dependent.[4]
-
Solvent/Formulation Matrix: The stability of this compound varies significantly in different solvents and cosmetic bases.[5]
-
Presence of Other Ingredients: Ingredients such as anionic surfactants and metal ions can affect the rate of degradation.[2][4]
Q3: What are the known degradation products of this compound?
Upon exposure to UV radiation, this compound can degrade into several products. One identified degradation product is a 2(1H)-pyridinone derivative.[3] Interestingly, this particular degradation product has been suggested to potentially improve the photostability of the remaining this compound in a formulation.[3] Further research is needed to fully elucidate all degradation pathways and identify all resulting products under various conditions.
Q4: How can I minimize this compound photodegradation during my experiments?
To minimize photodegradation, consider the following precautions:
-
Work in a Low-Light Environment: Conduct experiments under subdued lighting conditions or use light-filtering shields.
-
Use UV-Protective Containers: Store and handle this compound solutions in amber or opaque containers to block UV radiation.
-
Control the pH: Maintain the pH of your formulation within a range where this compound exhibits greater stability.
-
Incorporate Photostabilizers: Consider the addition of UV absorbers or antioxidants to the formulation.
-
Use Degassed Solvents: The presence of oxygen can sometimes accelerate photodegradation. Using solvents that have been degassed can be beneficial.
Troubleshooting Guide
Problem 1: Inconsistent results in photostability studies.
| Possible Cause | Troubleshooting Step |
| Variable Light Exposure | Ensure consistent light intensity and distance from the light source for all samples. Use a calibrated radiometer or lux meter to monitor light exposure. |
| Temperature Fluctuations | Use a temperature-controlled photostability chamber. Include dark controls to differentiate between thermal and photodegradation. |
| Inhomogeneous Sample | Ensure complete dissolution of this compound in the solvent or formulation. Insoluble particles can lead to uneven light exposure and degradation. |
| Sample Evaporation | Securely seal all sample containers to prevent solvent evaporation, which would concentrate the sample and alter degradation kinetics. |
Problem 2: Accelerated degradation of this compound in a new formulation.
| Possible Cause | Troubleshooting Step |
| pH Shift | Measure the pH of the new formulation. If it falls outside the optimal stability range for this compound (pH 3-9), adjust it accordingly.[2] |
| Incompatible Excipients | Review the new formulation for ingredients known to promote photodegradation, such as certain photosensitizers or metal ions (cupric and ferric ions).[2] |
| Presence of Anionic Surfactants | Anionic surfactants can influence the photodegradation rate. Evaluate the type and concentration of surfactants in your formulation.[4] |
| Transparent Packaging | If the final product is intended for transparent packaging, the formulation itself must be photostable. Consider adding UV absorbers or switching to UV-protective packaging. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the photodegradation of this compound.
Table 1: Photodegradation Rate Constants of this compound in Aqueous Solutions
| Medium | pH | Degradation Rate Constant (min⁻¹) |
| Diluted Aqueous Solution | 7.00 | 4.80 x 10⁻³ |
| Aqueous Solution with Anionic Surfactants | 7.20 | 6.15 x 10⁻³ |
| Aqueous Solution with Anionic Surfactants | 3.96 | 4.35 x 10⁻³ |
Data from Le et al., 1996[4]
Experimental Protocols
Protocol 1: Basic Photostability Testing of this compound in Solution
This protocol provides a fundamental workflow for assessing the photostability of this compound in a simple solution, based on ICH Q1B guidelines.[6]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or a buffered aqueous solution) at a known concentration.
-
Transfer aliquots of the stock solution into two sets of transparent, chemically inert containers (e.g., quartz cuvettes).
-
Wrap one set of containers completely in aluminum foil to serve as the dark control.
-
-
Light Exposure:
-
Place both the exposed and dark control samples in a calibrated photostability chamber.
-
Expose the samples to a light source compliant with ICH Q1B Option 1 or Option 2, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At predetermined time intervals, withdraw samples from both the exposed and dark control groups.
-
Analyze the concentration of this compound remaining in each sample using a validated stability-indicating HPLC method.
-
Monitor for the appearance of degradation products by observing new peaks in the chromatogram.
-
Protocol 2: HPLC Method for Quantification of this compound
This protocol outlines a typical HPLC method for the quantification of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) at a specific ratio and pH. The exact composition may need to be optimized for your specific formulation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 305 nm.
-
Injection Volume: 20 µL.
-
Quantification: Use a calibration curve prepared from standard solutions of this compound of known concentrations.
Visualizations
Caption: Proposed photodegradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent photostability results.
References
- 1. In vitro antimycotic activity and nail permeation models of a this compound (octopirox) containing transungual water soluble technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Antidandruff [mcbiotec.com]
- 3. US11826453B2 - Hair care composition comprising this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. ema.europa.eu [ema.europa.eu]
Optimizing pH conditions for Piroctone Olamine activity in culture media
Welcome to the technical support center for Piroctone Olamine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in culture media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity in culture media?
A1: this compound is chemically stable over a broad pH range, from 3 to 9.[1][2][3][4][5] However, its solubility and activity can be influenced by the pH of the medium. With a pKa of approximately 7.4, this compound's ionization state changes around this neutral pH.[1][2][3] Its solubility in aqueous solutions is noted to be slightly greater in neutral or weakly basic conditions compared to acidic conditions.[1][2][6] For optimal antifungal activity, it is recommended to maintain the culture medium pH between 6.0 and 8.0. It is crucial to empirically determine the optimal pH for your specific cell line or microorganism, as different organisms may have varying pH optima for growth and susceptibility.
Q2: I'm observing precipitation of this compound in my culture medium. What could be the cause?
A2: Precipitation of this compound is a common issue, primarily due to its low solubility in water.[7][8] Several factors can contribute to this:
-
Improper Dissolution: this compound should first be dissolved in a suitable co-solvent before being added to the aqueous culture medium.
-
Solvent Shock: Adding a concentrated solution of this compound in an organic solvent directly to the aqueous medium can cause it to precipitate out.[8]
-
pH of the Medium: As this compound's solubility is pH-dependent, a suboptimal pH can lead to precipitation.
-
Presence of Metal Ions: The compound can degrade in the presence of cupric and ferric ions, which might lead to the formation of insoluble complexes.[1][2]
Q3: How should I prepare a stock solution of this compound for use in culture media?
A3: Due to its limited water solubility, a stock solution of this compound should be prepared using a co-solvent. Ethanol (B145695) or propylene (B89431) glycol are effective choices. For example, it is freely soluble in 10% ethanol in water.[1][2][6]
Recommended Stock Solution Protocol:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of 100% ethanol or propylene glycol. This compound is highly soluble in propylene glycol (16 g/100ml ) and ethanol (10 g/100ml ).[8]
-
Once fully dissolved, slowly add the solution to your culture medium or a buffer with gentle stirring. To avoid precipitation, it is advisable to add the concentrated stock solution dropwise to the final volume of the medium while vortexing or stirring.
Q4: What is the mechanism of action of this compound?
A4: this compound exerts its antifungal activity primarily by chelating iron (Fe³⁺) ions.[7][9] This action disrupts essential iron-dependent enzymatic processes within the fungal cell, leading to the inhibition of energy metabolism in the mitochondria.[9][10] This ultimately results in the cessation of fungal growth.[7] Some studies also suggest that it can interfere with the fungal cell wall and membrane.[9] Additionally, in other biological systems, it has been shown to affect the PI3K/AKT pathway, leading to the disruption of mitochondrial dynamics.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or No Antifungal Activity | Suboptimal pH of the culture medium. | Adjust the pH of the culture medium to be within the optimal range of 6.0-8.0 and re-evaluate the activity. |
| Degradation of this compound. | This compound is sensitive to direct ultraviolet radiation and can degrade in the presence of cupric and ferric ions.[1][2] Protect your solutions from light and consider using media with low concentrations of these ions. | |
| Inconsistent Results Between Experiments | Incomplete dissolution of this compound. | Ensure complete dissolution of the this compound powder in the co-solvent before adding it to the culture medium. Visually inspect the stock solution for any particulate matter. |
| Variability in pH of prepared media. | Always measure and, if necessary, adjust the pH of your final culture medium after the addition of the this compound stock solution. | |
| Toxicity to Cell Culture | High concentration of co-solvent (e.g., ethanol). | Prepare a more concentrated stock solution of this compound to minimize the final concentration of the co-solvent in the culture medium. Perform a vehicle control experiment to assess the effect of the co-solvent on your cells. |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line or microorganism. |
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| pKa | ~7.4 | [1][2][3] |
| pH Stability Range | 3.0 - 9.0 | [1][2][3][4][5] |
| Optimal pH for Solubility | Neutral to Weakly Basic | [1][2][6][13] |
| Water Solubility | Slightly Soluble (~0.05 g/100ml ) | [7][8][13] |
| Ethanol Solubility | 10 g/100ml | [8] |
| Propylene Glycol Solubility | 16 g/100ml | [8] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Activity
-
Prepare Media with Varying pH: Prepare several batches of your desired culture medium, adjusting the pH of each batch to a different value within the experimental range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0) using sterile HCl or NaOH.
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable co-solvent (e.g., 10 mg/mL in ethanol).
-
Inoculation: Inoculate each batch of pH-adjusted medium with the target microorganism at a standardized concentration.
-
Treatment: Add the this compound stock solution to each culture to achieve the desired final concentration. Include a vehicle control (co-solvent only) for each pH value.
-
Incubation: Incubate the cultures under standard conditions.
-
Assessment of Activity: At predetermined time points, assess the antifungal activity by measuring microbial growth (e.g., optical density at 600 nm, colony-forming units, or metabolic assays like MTT).
-
Data Analysis: Plot the microbial growth inhibition against the pH of the medium to determine the optimal pH for this compound activity.
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: Proposed mechanism of action for this compound's antifungal activity.
References
- 1. web1.chinanetsun.com [web1.chinanetsun.com]
- 2. This compound-Antidandruff [mcbiotec.com]
- 3. sofw.com [sofw.com]
- 4. terchemicals.com [terchemicals.com]
- 5. hpcimedia.com [hpcimedia.com]
- 6. This compound - Personal & Hair Care - AAKO [aako.nl]
- 7. uk.typology.com [uk.typology.com]
- 8. reddit.com [reddit.com]
- 9. natuactive.com [natuactive.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound disrupts mitochondrial dynamics in glioma cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [this compound disrupts mitochondrial dynamics in glioma cells through the PI3K/AKT pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neerumenthol.com [neerumenthol.com]
Refinement of Piroctone Olamine extraction methods from cosmetic formulations
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the extraction and analysis of Piroctone (B1210729) Olamine from cosmetic formulations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of extracting Piroctone Olamine.
Question: Why am I observing low recovery of this compound from my cosmetic sample?
Answer: Low recovery can stem from several factors related to the extraction solvent, the cosmetic matrix, and the stability of this compound itself.
-
Inadequate Solvent Selection: this compound has varying solubility in different solvents. It is highly soluble in methanol (B129727) and propylene (B89431) glycol, but only slightly soluble in water (0.05 g/100ml ).[1][2][3][4][5] For surfactant-based systems like shampoos, a mixture of solvents is often necessary to break down the matrix and fully dissolve the analyte. A common approach involves using a combination of dichloromethane (B109758) and methanol.[6]
-
Matrix Effects: Complex cosmetic formulations containing high levels of fats, salts, and proteins can interfere with extraction.[7] Surfactants in shampoos can form stable micelles that entrap this compound, preventing its efficient extraction.[8] It may be necessary to disrupt these micelles, potentially by adjusting pH or using a solvent system that breaks the emulsion.
-
Precipitation: this compound may precipitate out of solution, especially in aqueous media like PBS or deionized water.[1] If you are diluting your initial extract with an aqueous solution, precipitation can occur. Using a solubilizer like Brij® O20 in the aqueous phase can help maintain sink conditions and prevent precipitation.[1][9]
-
pH Sensitivity: The solubility of this compound is influenced by pH.[4][10] It is more soluble in neutral or weakly basic solutions than in acidic ones.[11] Ensure the pH of your extraction medium is optimized. The compound is chemically stable over a wide pH range from 3 to 9.[12]
-
Incomplete Extraction: The physical process of extraction may be insufficient. Ensure adequate mixing, vortexing, or sonication time to allow the solvent to penetrate the sample matrix fully. For instance, some methods recommend cycles of ultrasonication followed by centrifugation to improve recovery from skin samples.[9]
Question: My final extract is cloudy or contains precipitates. What is causing this and how can I fix it?
Answer: Cloudiness or precipitation in the final extract is a common issue, often related to solubility and interactions with the cosmetic matrix.
-
Analyte Precipitation: As mentioned, this compound has low water solubility and can precipitate when an organic extract is mixed with an aqueous phase.[1][3] This is a likely cause if you are performing a liquid-liquid extraction or diluting with a water-based buffer.
-
Solution: Try re-dissolving the precipitate by adding a small amount of a strong organic solvent like methanol. For future extractions, consider using a solvent system where this compound remains soluble throughout all steps. If working with aqueous solutions for HPLC analysis, adding a surfactant like Brij® O20 to the receptor fluid can increase solubility.[1][9]
-
-
Matrix Component Precipitation: Components from the cosmetic formulation (e.g., polymers, salts, or fatty acids) may be precipitating.
-
Solution: Centrifuge the sample at high speed (e.g., 13,200 rpm) to pellet the interfering substances.[9] Afterward, carefully collect the supernatant for analysis. Filtering the final extract through a suitable syringe filter (e.g., 0.45 µm PTFE) before injection into an HPLC system is also a critical step to remove particulates.
-
-
Temperature Effects: Solubility can be temperature-dependent. If you are working at different temperatures, this could cause components to fall out of solution. Maintain a consistent temperature throughout the experiment.[12]
Question: I'm seeing inconsistent or non-reproducible results in my quantification. What are the potential sources of error?
Answer: Inconsistent results can be frustrating and point to issues in sample preparation, analytical methodology, or analyte stability.
-
Analyte Instability: this compound is sensitive to UV light and can degrade.[10][13] Ensure samples are protected from light during storage and processing. Use opaque or colored packaging materials for storing solutions.[4]
-
Sample Heterogeneity: Cosmetic products, especially creams and lotions, can be non-homogenous. Ensure you are taking a representative sample for each extraction. Thoroughly mix the bulk cosmetic product before weighing out your analytical sample.
-
Inaccurate Pipetting/Weighing: Given the low concentrations often used, small errors in weighing the initial sample or in dilutions can lead to significant variations in the final calculated concentration. Use calibrated analytical balances and precision pipettes.
-
HPLC Method Variability: For HPLC analysis, issues like column degradation, inconsistent mobile phase preparation, or fluctuating column temperature can lead to variable results.[9] Ensure the mobile phase is well-mixed and degassed, and that the column is properly equilibrated before each run. The precision and accuracy of HPLC methods can be lower near the limit of detection (LOD).[1][2][5][14]
-
Interaction with Metal Ions: this compound can form colored complexes with metal ions like iron and copper.[4] This could potentially interfere with spectrophotometric analysis or affect the compound's stability. Using deionized water and avoiding contact with reactive metals is recommended.[4]
Frequently Asked Questions (FAQs)
What are the recommended analytical methods for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the quantitative analysis of this compound in cosmetic products.[6] A reversed-phase C18 column is typically used.[9] UV detection is often set around 305 nm or 307 nm.[1][9][15][16] UV-Vis spectrophotometry can also be used as a simpler, lower-cost alternative for determining this compound in bulk or in simple solutions, with a maximum absorbance also around 307 nm in an ethanol-water solution.[15][16][17]
Which solvents are most effective for extracting this compound?
The choice of solvent depends heavily on the cosmetic matrix. Based on solubility data, methanol and propylene glycol are excellent solvents for dissolving pure this compound.[1][2][5][14] For extraction from complex matrices like shampoos, a combination of a non-polar solvent to extract the analyte and a polar solvent to break the emulsion is effective. A standard method uses a mixture of dichloromethane and methanol.[6] For preparing analytical standards, methanol is a suitable choice.[1]
How does the cosmetic matrix (shampoo, cream, lotion) impact the extraction strategy?
The matrix is a critical consideration.
-
Shampoos: These are surfactant-based systems. The primary challenge is breaking the micelles that can sequester this compound.[8] This often requires a solvent system like dichloromethane/methanol and vigorous mixing.[6]
-
Creams and Lotions: These are emulsions (oil-in-water or water-in-oil) and can be complex. The extraction will require a solvent that can penetrate both phases. A multi-step extraction, perhaps starting with a solvent to break the emulsion (like an alcohol) followed by a liquid-liquid partition with a less polar solvent, may be necessary.
-
Leave-on Tonics/Serums: These are often simpler, water or alcohol-based solutions. Extraction may be as simple as diluting the product in a suitable solvent (e.g., mobile phase for HPLC) followed by centrifugation and filtration.[18]
What are the key physicochemical properties of this compound to consider during method development?
-
Solubility: It is poorly soluble in water but soluble in alcohols and glycols.[1][2][3] Its solubility is also dependent on pH.[10]
-
pKa: The pKa is approximately 7.4, meaning it exists as a free acid in neutral solutions.[12]
-
Log D: The distribution coefficient (LogD o/PBS) was determined to be 1.84, indicating a preference for the octanol (B41247) phase over the aqueous phase at physiological pH.[1][2][5][14]
-
Stability: this compound is stable in a pH range of 3-9 and has good thermal stability, but it is sensitive to UV light.[4][10][12]
-
Melting Point: The melting point is approximately 132-134°C.[1][2][19]
Data & Protocols
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| Methanol | 278.4 | [1][2] |
| Propylene Glycol | 248.8 | [1][2] |
| Ethanol (B145695) | Freely Soluble (~100 mg/mL) | [3][11] |
| Dimethyl Isosorbide | 9.9 | [1][2] |
| Labrafac™ | 3.6 | [1][2] |
| Isostearyl Isostearate | 0.5 | [1][2] |
| Water | 0.5 (Slightly Soluble) |[3][11] |
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 100 x 4.6 mm, 4 µm) | [9] |
| Mobile Phase A | 95:5 v/v Water:Acetonitrile with 0.1% TFA | [9] |
| Mobile Phase B | 95:5 v/v Acetonitrile:Water with 0.1% TFA | [9] |
| Flow Rate | 1.0 mL/min | [9] |
| Column Temperature | 32°C | [9] |
| Injection Volume | 20 µL | [9] |
| Detection Wavelength | 305 nm | [1][9] |
| Linearity Range | 0.5 - 100 µg/mL |[1][9] |
Experimental Protocols
Protocol 1: General Extraction from Surfactant-Containing Products (e.g., Shampoos)
This protocol is adapted from standard methods for anti-dandruff agent analysis.[6]
-
Sample Preparation: Accurately weigh approximately 1 g of the cosmetic product into a 50 mL volumetric flask.
-
Initial Dissolution: Add 20 mL of a methanol/acetic acid mixture (80:20 v/v) to the flask.[6] Mix vigorously using a vortex mixer for 2 minutes to disperse the sample.
-
Extraction: Add 20 mL of dichloromethane to the flask.[6] Shake vigorously for 5 minutes.
-
Phase Separation: Place the flask in an ultrasonic bath for 5 minutes to ensure complete extraction and aid in phase separation.
-
Dilution: Dilute to the 50 mL mark with dichloromethane and mix thoroughly.
-
Clarification: Transfer a portion of the organic (lower) layer to a centrifuge tube. Centrifuge for 10 minutes at 4000 rpm to pellet any suspended matter.
-
Final Preparation: Carefully withdraw the clear supernatant. If necessary, filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Analysis: Analyze the sample by HPLC using a validated method.
Protocol 2: UV-Vis Spectrophotometric Quantification in Solution
This protocol is for quantifying this compound in a non-interfering solution.[15][16][17]
-
Solvent Preparation: Prepare a solvent mixture of ethanol and deionized water (1:3 v/v).[16]
-
Stock Solution: Accurately weigh 40-50 mg of this compound substance into a 100 mL volumetric flask. Dissolve in 25 mL of 96% ethanol, then dilute to the mark with deionized water and mix well.[16]
-
Working Standard: Transfer 2.00 mL of the stock solution into a 25.00 mL volumetric flask and dilute to the mark with the ethanol-water (1:3) solvent. This creates a working concentration in the range of 36-44 µg/mL.[16]
-
Sample Measurement: Use the ethanol-water (1:3) solvent as a blank to zero the spectrophotometer.
-
Data Acquisition: Measure the absorbance of the working standard solution at the wavelength of maximum absorbance, which should be approximately 307 nm.[15][16]
-
Quantification: Determine the concentration of an unknown sample by comparing its absorbance to a calibration curve prepared using serial dilutions of the stock solution (e.g., in the range of 10-50 µg/mL).[16]
Visualizations
Caption: A general workflow for the extraction and analysis of this compound.
References
- 1. Characterization of this compound for topical delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound for topical delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. qzebright.com [qzebright.com]
- 5. Characterisation of this compound for topical delivery to the skin - UCL Discovery [discovery.ucl.ac.uk]
- 6. intertekinform.com [intertekinform.com]
- 7. pure.uva.nl [pure.uva.nl]
- 8. Enhanced this compound retention from shampoo for superior anti-dandruff efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. us.typology.com [us.typology.com]
- 11. atamankimya.com [atamankimya.com]
- 12. sofw.com [sofw.com]
- 13. US11826453B2 - Hair care composition comprising this compound - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. dspace.mphu.edu.ua [dspace.mphu.edu.ua]
- 16. dujps.com [dujps.com]
- 17. researchgate.net [researchgate.net]
- 18. learncanyon.com [learncanyon.com]
- 19. CN115784981A - Preparation process of this compound salt - Google Patents [patents.google.com]
Technical Support Center: Ensuring Reproducibility in Piroctone Olamine Studies
This guide provides researchers, scientists, and drug development professionals with essential information to troubleshoot experiments and ensure the reproducibility of studies involving Piroctone (B1210729) Olamine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Piroctone Olamine? A1: this compound, also known as Octopirox, is the ethanolamine (B43304) salt of the hydroxamic acid derivative Piroctone.[1][2] It is a synthetic compound widely used as an antifungal and antibacterial agent in cosmetic and personal care products, particularly in anti-dandruff shampoos.[3][4]
Q2: What is the primary antifungal mechanism of action of this compound? A2: The mechanism is complex but primarily involves penetrating the fungal cell membrane and chelating metal ions, particularly iron (Fe2+ and Fe3+).[1][5] This action disrupts key mitochondrial processes and inhibits energy metabolism, leading to fungal cell death.[5][6] Some evidence also suggests it may interfere with ergosterol (B1671047) synthesis, a critical component of the fungal cell wall.[7]
Q3: How should I prepare a stock solution of this compound? A3: Due to its low water solubility, it is recommended to prepare stock solutions in organic solvents like Dimethyl Sulfoxide (DMSO), methanol (B129727), or ethanol (B145695).[6][8] For example, a stock solution of 1600 μg/mL can be prepared in DMSO for use in antifungal assays.[1][6] For HPLC analysis, methanol is a suitable solvent.[8] Always ensure the powder is completely dissolved before further dilution.
Q4: What are the key stability concerns for this compound? A4: this compound is stable in a pH range of 3 to 9 and can withstand short periods of high temperature (above 80°C).[9] However, it is susceptible to degradation under direct ultraviolet (UV) radiation and in the presence of cupric (Cu2+) and ferric (Fe3+) ions.[9][10] It also shows poor stability and potential for precipitation in aqueous solutions like PBS and deionized water over time.[8][11][12]
Q5: What are typical concentrations of this compound used in in vitro studies? A5: The Minimum Inhibitory Concentrations (MICs) for Candida species are reported to be in the range of 0.125-0.5 μg/mL.[6] For studies evaluating its effect on dandruff-associated yeast, Malassezia furfur, the MIC has been reported at 16 ppm (16 µg/mL).[13] For anti-bacterial activity, concentrations of 0.1-3.0% may be used.[14] In cosmetic formulations, its concentration is typically between 0.05% and 1.0%.[4][9][15]
Section 2: Troubleshooting Guide
Q1: My this compound solution appears cloudy or has precipitated after dilution in aqueous media. What is happening and how can I fix it? A1: This is a common issue due to this compound's low aqueous solubility, which is also pH-dependent.[16] The solubility is slightly better in neutral to weakly basic solutions compared to acidic ones.[9] Precipitation can occur when a concentrated organic stock solution is diluted into an aqueous buffer or cell culture medium.
-
Solution 1: Check the pH. Ensure the final pH of your solution is between 7 and 9 to maximize solubility.[9][17]
-
Solution 2: Incorporate Surfactants. this compound is more soluble in solutions containing surfactants.[9][15] For in vitro studies, consider using a biocompatible surfactant at a low, non-interfering concentration.
-
Solution 3: Increase Ethanol Concentration. The compound is freely soluble in 10% ethanol in water.[3][9] If your experimental system allows, preparing the final solution in a buffer containing up to 10% ethanol can prevent precipitation.
-
Solution 4: Prepare Fresh Dilutions. Due to its instability in aqueous solutions, prepare working dilutions immediately before use and do not store them.[8][12]
Q2: I am observing significant variability in my antifungal (e.g., MIC) assay results. What are the potential causes? A2: Inconsistent MIC results can stem from several factors related to the compound's properties and the experimental setup.
-
Inoculum Variability: Ensure your fungal inoculum is standardized. Use a spectrophotometer or hemocytometer to confirm a consistent starting concentration of fungal cells for each experiment.
-
Compound Precipitation: As detailed in the previous question, this compound may precipitate in the test wells, reducing its effective concentration. Visually inspect plates for any signs of precipitation. Preparing dilutions immediately before adding them to the assay plate is critical.[18]
-
Metal Ion Contamination: The antifungal activity of this compound is linked to iron chelation.[1][5] High variability in trace metal content (especially iron and copper) in your culture media can affect the compound's efficacy. Use a consistent, high-quality source of defined medium for all experiments. Avoid using buffers or additives that may contain contaminating cupric or ferric ions.[9]
-
Assay Incubation Time: The antifungal effects may be time-dependent. Establish and strictly adhere to a consistent incubation time (e.g., 24 or 48 hours) for all experiments before reading the results.[1]
Q3: My HPLC analysis shows a decreasing concentration of this compound over time in an aqueous preparation. Why is this happening? A3: This is likely due to the compound's poor stability in aqueous solutions. Studies have shown a notable decrease in this compound concentration in PBS and deionized water over 96 hours at 32°C.[8][11][12]
-
Cause 1: Precipitation. The compound may be precipitating out of the solution over time, which is then removed during sample preparation (e.g., centrifugation) for HPLC analysis.[8]
-
Cause 2: Degradation. The compound degrades when exposed to UV light.[9] Ensure your solutions are protected from light during storage and handling. Photodegradation follows first-order kinetics and is pH-dependent. Additionally, degradation can occur in the presence of ferric and cupric ions.
-
Solution: For stability studies, use solvents where this compound is stable, such as ethanol or propylene (B89431) glycol.[8][12] If aqueous systems are necessary, analyze samples immediately after preparation and always protect them from light. Use chelating agents like EDTA cautiously, as they can form complexes with piroctone and reduce recovery.[8]
Section 3: Key Physicochemical & Stability Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C14H23NO2 · C2H7NO | [3] |
| Molecular Weight | 298.43 g/mol | [3][4] |
| Appearance | White or slightly yellow crystalline powder | [3][9] |
| Melting Point | 130 - 138 °C | [3][9][19] |
| pKa | ~7.4 | [9][17] |
| Log D (o/PBS) at pH 7.4 | 1.8 - 1.84 | [8][11] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble (~0.05%) | [3][16] |
| 10% Ethanol in Water | Freely soluble | [3][9][15] |
| Ethanol | Soluble | [4] |
| Methanol | 278.4 mg/mL | [8][11] |
| Propylene Glycol | 248.8 mg/mL | [8][11] |
| Chloroform | Soluble | [4] |
| Oil | Slightly soluble | [3][4][9] |
Table 3: Stability Profile of this compound
| Condition | Stability | Notes | Reference(s) |
| pH | Stable in solutions from pH 3 to 9. | Solubility is greater in neutral to weakly basic solutions. | [9][17] |
| Heat | Stable to heat and short exposure >80°C. | Stable in shampoo (pH 5.5-7.0) for 1 year at >40°C. | [9] |
| Light | Decomposes under direct UV radiation. | Must be protected from light. | [9][10] |
| Metal Ions | Degrades in the presence of cupric (Cu2+) and ferric (Fe3+) ions. | Avoid contamination with these ions in formulations. | [9] |
| Aqueous Solvents | Unstable; notable decrease in concentration over 4 days in PBS and DI water. | Stable in ethanol and propylene glycol. | [8][11][12] |
Section 4: Standardized Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a validated method for quantifying this compound.[8][11][20]
-
Instrumentation and Column:
-
HPLC system with UV (DAD) detection.
-
Reverse-phase C8 column (e.g., Luna 5 μm, 150 x 4.6 mm).[8]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% v/v TFA in Acetonitrile (ACN).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 μL.
-
Column Temperature: 32°C.
-
Detection Wavelength: 305 nm.[8]
-
Gradient Elution:
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Create a calibration curve by diluting the stock solution to concentrations ranging from 0.5 to 50 μg/mL.[8][11]
-
Dilute experimental samples with a suitable solvent (e.g., Methanol or ACN:water) to fall within the linear range of the calibration curve.
-
-
Analysis:
-
Inject standards to establish the calibration curve (R² > 0.99).
-
Inject experimental samples and quantify the this compound concentration based on the peak area relative to the calibration curve.
-
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from methods used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast like Candida albicans.[1][6][21]
-
Materials:
-
This compound powder.
-
DMSO (for stock solution).
-
Appropriate sterile broth medium (e.g., RPMI-1640).
-
Sterile 96-well microplates.
-
Fungal isolate (e.g., Candida albicans).
-
Spectrophotometer or hemocytometer.
-
-
Preparation of Reagents:
-
This compound Stock: Prepare a 1600 μg/mL stock solution in DMSO.[1]
-
Fungal Inoculum: Culture the yeast on an appropriate agar (B569324) plate. Suspend colonies in sterile saline to match a 0.5 McFarland standard, then dilute further in the broth medium to achieve a final concentration of approximately 0.5–2.5 x 10³ cells/mL in the assay wells.
-
-
Assay Procedure:
-
Dispense 100 µL of broth into all wells of a 96-well plate.
-
Add an appropriate volume of the this compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate to achieve the desired concentration range (e.g., 32 to 0.0625 μg/mL).[1]
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control well (inoculum, no drug) and a negative control well (broth only).
-
Seal the plate and incubate at 35-37°C for 24-48 hours.[1]
-
-
Determining MIC:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth compared to the positive control well.[1]
-
Diagram: Proposed Antifungal Mechanism of this compound
References
- 1. Antifungal activity of the this compound in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kamlanehrucollege.ac.in [kamlanehrucollege.ac.in]
- 3. This compound | 68890-66-4 [chemicalbook.com]
- 4. us.typology.com [us.typology.com]
- 5. natuactive.com [natuactive.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Characterization of this compound for topical delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Antidandruff [mcbiotec.com]
- 10. US11826453B2 - Hair care composition comprising this compound - Google Patents [patents.google.com]
- 11. 2022 PharmSci 360 Meeting [eventscribe.net]
- 12. Characterization of this compound for topical delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. helseffekt.com [helseffekt.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound - Personal & Hair Care - AAKO [aako.nl]
- 16. neerumenthol.com [neerumenthol.com]
- 17. sofw.com [sofw.com]
- 18. benchchem.com [benchchem.com]
- 19. This compound CAS 68890-66-4 - Buy PO, OCTO, Octopirox Product on Shanghai Sunwise Chemical Co., Ltd [sunwisechem.com]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. researchgate.net [researchgate.net]
Addressing challenges in the long-term storage of Piroctone Olamine stock solutions
This guide provides troubleshooting advice and answers to frequently asked questions concerning the long-term storage and handling of Piroctone (B1210729) Olamine stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of Piroctone Olamine in stock solutions?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, and the presence of certain metal ions.[1] this compound is stable in a pH range of 3 to 9.[1][2][3] It is sensitive to ultraviolet (UV) radiation and will decompose under direct exposure, so protection from light is crucial.[1][2][4][5] Additionally, aqueous solutions of this compound can degrade in the presence of cupric (Cu²⁺) and ferric (Fe³⁺) ions.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: The choice of solvent depends on the desired concentration. This compound has high solubility in methanol (B129727) (278.4 mg/mL) and propylene (B89431) glycol (248.8 mg/mL).[6][7] It is also freely soluble in ethanol (B145695), particularly 10% ethanol in water.[1][8] While it is slightly soluble in water, its solubility is pH-dependent, being greater in neutral to weakly alkaline solutions.[1][9] For aqueous-based systems, the presence of surfactants can enhance its solubility.[1]
Q3: What are the ideal storage conditions for long-term stability of this compound stock solutions?
A3: For long-term stability, this compound stock solutions should be stored in a cool, dry, and dark place.[8][10] The recommended storage temperature is often between 2-8°C.[10] It is critical to protect solutions from light to prevent photodegradation.[2][4] Containers should be tightly sealed to prevent solvent evaporation and contamination.[10][11] For powdered this compound, a shelf life of at least three to five years can be expected under appropriate storage conditions (cool, dry, protected from moisture).[1][2][3][8]
Q4: Can I autoclave this compound solutions?
A4: this compound is stable to heat and can withstand short periods of high temperatures up to 80°C without decomposition.[1][2] However, autoclaving, which typically involves temperatures of 121°C, may risk degradation. It is advisable to sterile-filter solutions through a 0.22 µm filter if sterility is required.
Q5: Is this compound compatible with common laboratory plastics?
A5: While specific compatibility data with all laboratory plastics is not extensively detailed in the provided search results, general good laboratory practice suggests verifying compatibility. It is recommended to store solutions in original or chemically resistant containers such as lined metal or plastic pails.[10] One source advises keeping this compound in nitrile-free containers.[9] When in doubt, glass containers are a reliable choice.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous stock solution upon storage. | 1. Low Solubility: this compound has limited solubility in pure water, which is also pH-dependent.[6] 2. pH Shift: A change in the solution's pH to a more acidic range can decrease solubility.[9] 3. Temperature Fluctuation: Lowering the storage temperature can reduce the solubility of the compound. | 1. Increase Solubility: Consider adding a co-solvent like ethanol (up to 10%) or a non-ionic surfactant to the aqueous solution.[6] 2. Adjust pH: Ensure the pH of the solution is maintained in the neutral to weakly basic range (pH 7-9) for better solubility.[9] 3. Re-dissolve: Gently warm the solution and agitate to redissolve the precipitate. If the issue persists, consider preparing a more diluted stock or using a different solvent system. |
| Discoloration (e.g., yellowing) of the stock solution. | 1. Photodegradation: Exposure to UV light is a known cause of this compound degradation, which can lead to discoloration.[2][5] 2. Metal Ion Contamination: The presence of ferric (Fe³⁺) or cupric (Cu²⁺) ions can cause degradation and discoloration.[1] 3. Reaction with other components: Incompatibility with other formulation components, such as certain perfume oils with aldehyde or keto groups, can occur.[12] | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[4][12] 2. Use High-Purity Solvents: Utilize deionized water and high-purity solvents to minimize metal ion contamination. Avoid contact with incompatible metals. 3. Check for Incompatibilities: Review all components in the solution for potential chemical interactions. |
| Loss of activity or inconsistent experimental results. | 1. Chemical Degradation: The active compound may have degraded due to improper storage (light exposure, extreme pH, metal contamination).[1][5] 2. Inaccurate Concentration: This could be due to solvent evaporation from a poorly sealed container or incomplete dissolution of the initial powder. | 1. Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from the powder, ensuring proper storage conditions are met. 2. Verify Concentration: Use a validated analytical method, such as HPLC-UV, to confirm the concentration of your stock solution.[6][13][14] Ensure the container is always tightly sealed.[10] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents.
| Solvent | Solubility (mg/mL) | Reference(s) |
| Methanol | 278.4 | [6][7] |
| Propylene Glycol | 248.8 | [6][7] |
| Ethanol | Freely Soluble | [8] |
| 10% Ethanol in Water | Freely Soluble | [1][8] |
| Dimethyl Sulfoxide (DMSO) | 38 | [15] |
| Dimethyl Isosorbide | 9.9 | [6][7] |
| Water | ~7.2 (Slightly Soluble, pH-dependent) | [6] |
| Oil | Slightly Soluble | [1] |
Table 2: Stability Profile of this compound.
| Condition | Stability | Reference(s) |
| pH | Stable within pH 3-9 | [1][2][3] |
| Heat | Stable up to 80°C for short periods | [1][2] |
| Light (UV) | Decomposes under direct UV radiation | [1][2][5] |
| Metal Ions | Degrades in the presence of Cu²⁺ and Fe³⁺ | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Ethanol
Objective: To prepare a 10 mg/mL stock solution of this compound in ethanol for in vitro experiments.
Materials:
-
This compound powder
-
200-proof (absolute) ethanol
-
Sterile, amber glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out 100 mg of this compound powder using an analytical balance.
-
Transfer the powder to a 10 mL amber glass vial.
-
Add 8 mL of absolute ethanol to the vial.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Add ethanol to bring the final volume to 10 mL.
-
Vortex again to ensure homogeneity.
-
Store the stock solution at 2-8°C, protected from light.
Protocol 2: Stability Assessment of this compound Solution via HPLC-UV
Objective: To assess the stability of a this compound solution under specific storage conditions over time.
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Methanol:Water mixture)
-
Incubator/water bath set to the desired temperature
-
Light source (for photostability testing)
Procedure:
-
Prepare a 1 mg/mL solution of this compound in the solvent of interest (e.g., PBS, Ethanol).[6][13]
-
Divide the solution into multiple aliquots in appropriate vials for each time point and condition to be tested (e.g., room temperature in the dark, 40°C in the dark, room temperature with light exposure).
-
At time zero (T=0), take an aliquot, dilute it to fall within the calibration curve range, and analyze it using a validated HPLC-UV method to determine the initial concentration. This compound can be detected at approximately 307 nm.[14]
-
Store the remaining aliquots under their respective conditions.
-
At predetermined time points (e.g., 24, 48, 96 hours, 1 week, 1 month), retrieve an aliquot from each condition.[6][13]
-
Dilute and analyze the samples by HPLC-UV as done for the T=0 sample.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. A significant decrease indicates degradation.
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound stock solutions.
Caption: Decision tree for troubleshooting common issues with this compound solutions.
References
- 1. web1.chinanetsun.com [web1.chinanetsun.com]
- 2. ataman-chemicals.com [ataman-chemicals.com]
- 3. sofw.com [sofw.com]
- 4. uk.typology.com [uk.typology.com]
- 5. US11826453B2 - Hair care composition comprising this compound - Google Patents [patents.google.com]
- 6. Characterization of this compound for topical delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of this compound for topical delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Personal & Hair Care - AAKO [aako.nl]
- 9. neerumenthol.com [neerumenthol.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
- 12. soap-formula.ru [soap-formula.ru]
- 13. eventscribe.net [eventscribe.net]
- 14. dujps.com [dujps.com]
- 15. selleckchem.com [selleckchem.com]
Validation & Comparative
Piroctone Olamine vs. Zinc Pyrithione: A Comparative Analysis of Malassezia Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely utilized antifungal agents, Piroctone Olamine and Zinc Pyrithione, with a specific focus on their efficacy in inhibiting the growth of Malassezia species, the primary etiological agent of dandruff and seborrheic dermatitis. This document synthesizes available experimental data to offer an objective performance comparison, details the experimental protocols for key assays, and visualizes the current understanding of their mechanisms of action.
Comparative Efficacy Against Malassezia
The in vitro efficacy of this compound and Zinc Pyrithione against Malassezia is primarily evaluated through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC represents the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in microbial death.
A direct comparative study on Malassezia furfur has provided the following MIC values:
| Compound | Malassezia furfur MIC Range (µg/mL) | Malassezia furfur Mean MIC (µg/mL) |
| This compound | 16 - 64 | 64[1] |
| Zinc Pyrithione | 0.12 - 8 | 1[1] |
Note: The data presented above is from a single study and further direct comparative studies across a wider range of Malassezia species are needed for a more comprehensive understanding. While other studies have been conducted on shampoos containing these active ingredients, direct comparisons of the pure compounds are less common.
Some clinical trials have suggested that this compound may be superior to Zinc Pyrithione in reducing scalp oiliness and is generally well-tolerated.[2] However, both are considered effective anti-dandruff agents.[3]
Mechanism of Action
The antifungal activity of this compound and Zinc Pyrithione against Malassezia is attributed to distinct molecular mechanisms.
This compound: The primary mechanism of this compound involves the disruption of the fungal cell membrane's integrity.[4] It is also suggested to interfere with essential enzymatic processes within the Malassezia cell. One proposed mechanism is its ability to chelate iron, thereby inhibiting iron-dependent enzymes that are crucial for fungal energy metabolism within the mitochondria.
Zinc Pyrithione: The mechanism of Zinc Pyrithione is multifaceted. It acts as a zinc ionophore, leading to an increase in intracellular zinc levels. This disrupts essential cellular processes and induces cellular stress. Furthermore, Zinc Pyrithione has been shown to inhibit mitochondrial function by interfering with the synthesis of iron-sulfur (Fe-S) clusters, which are vital components of the electron transport chain. A third mechanism involves the downregulation of lipase (B570770) expression, an enzyme critical for Malassezia's survival and virulence on the lipid-rich environment of the scalp.
Visualizing the Mechanisms of Action
Experimental Protocols
The following are generalized protocols for determining the MIC and MFC of antifungal agents against Malassezia species, based on established methodologies.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the minimum inhibitory concentration of an antifungal agent.
1. Media Preparation:
-
Prepare a lipid-supplemented broth medium suitable for Malassezia growth, such as modified Dixon's broth or Leeming-Notman broth.
-
Sterilize the medium by autoclaving.
2. Inoculum Preparation:
-
Culture the Malassezia strain on a suitable agar (B569324) medium (e.g., modified Dixon's agar) at 30-32°C.
-
Harvest the yeast cells and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard. This can be further diluted to achieve the desired final inoculum concentration (typically 1-5 x 10^5 CFU/mL).
3. Antifungal Agent Dilution:
-
Prepare a stock solution of the antifungal agent (this compound or Zinc Pyrithione) in a suitable solvent.
-
Perform serial twofold dilutions of the antifungal agent in the broth medium in a 96-well microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared Malassezia suspension.
-
Include a growth control (no antifungal agent) and a sterility control (no inoculum).
-
Incubate the plate at 30-32°C for 48-72 hours.
5. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the yeast. This can be assessed visually or by using a spectrophotometer to measure turbidity.
Agar Dilution Method for MIC Determination
This method involves incorporating the antifungal agent directly into the agar medium.
1. Media and Antifungal Plate Preparation:
-
Prepare a suitable agar medium (e.g., modified Dixon's agar) and cool it to 45-50°C.
-
Add various concentrations of the antifungal agent to aliquots of the molten agar.
-
Pour the agar into Petri dishes and allow them to solidify. Include a control plate with no antifungal agent.
2. Inoculum Preparation:
-
Prepare the Malassezia inoculum as described in the broth microdilution method.
3. Inoculation and Incubation:
-
Spot-inoculate the surface of the agar plates with the Malassezia suspension.
-
Incubate the plates at 30-32°C for 48-72 hours.
4. MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that inhibits the visible growth of the Malassezia strain.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined after the MIC has been established.
1. Subculturing:
-
From the wells of the microtiter plate (from the broth microdilution assay) that show no visible growth, take a standardized volume (e.g., 10 µL) and subculture it onto an antifungal-free agar medium.
2. Incubation:
-
Incubate the agar plates at 30-32°C for 48-72 hours.
3. MFC Determination:
-
The MFC is the lowest concentration of the antifungal agent from which no microbial growth is observed on the subculture plates. This indicates that the yeast has been killed rather than just inhibited.
Conclusion
Both this compound and Zinc Pyrithione are effective inhibitors of Malassezia growth. While Zinc Pyrithione appears to have a lower MIC against M. furfur in the cited study, this compound is reported to have other beneficial properties such as better skin tolerance. The choice between these two agents may depend on the specific formulation goals, target Malassezia species, and desired secondary product attributes. The provided experimental protocols offer a foundation for conducting further comparative studies to generate more extensive and conclusive data on the relative efficacy of these two important antifungal compounds.
References
Validating the Synergistic Antifungal Effect of Piroctone Olamine and Climbazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroctone (B1210729) olamine and climbazole (B1669176) are two widely utilized antifungal agents in topical formulations, particularly for the treatment of scalp conditions such as dandruff and seborrheic dermatitis, which are primarily caused by the proliferation of Malassezia species. While both compounds exhibit individual antifungal properties, their combined use is often purported to have a synergistic effect, leading to enhanced efficacy. This guide provides a comparative analysis of the available data on the combination of piroctone olamine and climbazole, details their individual mechanisms of action, and outlines the experimental protocols required to validate their synergistic activity.
Comparative Efficacy of this compound and Climbazole Formulations
A notable study compared the antifungal efficacy of a shampoo containing 0.5% this compound and 0.45% climbazole with a 1% zinc pyrithione (B72027) shampoo. The results indicated a comparable antifungal effectiveness between the two formulations[1]. Furthermore, the shampoo with the this compound and climbazole combination demonstrated significantly higher substantivity on the scalp, suggesting a longer-lasting effect[1].
Another study evaluated various formulations of this compound and climbazole against several Malassezia strains, comparing them to a 2% ketoconazole (B1673606) medical shampoo. The findings revealed that combinations of this compound/climbazole (0.1%/0.1% and 0.1%/0.5%) were as effective as the 2% ketoconazole shampoo for all tested Malassezia strains[2][3]. Specifically, a 1.0% this compound/0.1% climbazole formulation showed the same efficacy as 2% ketoconazole against M. furfur and M. sympodialis[2][3].
In a clinical setting, a cream containing both climbazole and this compound was shown to be effective in treating facial seborrheic dermatitis. The study reported the Minimum Inhibitory Concentrations (MICs) of the combined cream against various Malassezia species, demonstrating its potent antifungal activity[4][5][6][7].
Data Presentation
Table 1: Comparative Efficacy of this compound and Climbazole Formulations vs. Standard Antifungals
| Formulation | Target Organism(s) | Key Findings | Reference |
| 0.5% this compound & 0.45% Climbazole Shampoo | Malassezia species | Comparable antifungal effectiveness to 1% Zinc Pyrithione shampoo. Significantly higher substantivity. | [1] |
| 0.1% this compound & 0.1% Climbazole Shampoo | Malassezia species | As effective as 2% Ketoconazole shampoo. | [2][3] |
| 0.1% this compound & 0.5% Climbazole Shampoo | Malassezia species | As effective as 2% Ketoconazole shampoo. | [2][3] |
| 1.0% this compound & 0.1% Climbazole Shampoo | M. furfur, M. sympodialis | Same efficacy as 2% Ketoconazole shampoo. | [2][3] |
Table 2: Minimum Inhibitory Concentrations (MICs) of a Combined this compound/Climbazole Cream
| Malassezia Species | MIC (mg/ml) | Reference |
| M. restricta | 0.625 | [4][5][6][7] |
| M. globosa | 5 | [4][5][6][7] |
| M. sympodialis | 0.625 | [4][5][6][7] |
| M. slooffiae | 2.5 | [4][5][6][7] |
Mechanisms of Antifungal Action
The synergistic potential of this compound and climbazole stems from their distinct yet complementary mechanisms of action, targeting different essential pathways in the fungal cell.
This compound: This hydroxypyridone derivative disrupts the fungal cell's energy metabolism. It penetrates the cell membrane and chelates ferric ions (Fe³⁺), which are crucial cofactors for enzymes in the mitochondrial electron transport chain. By sequestering these ions, this compound inhibits mitochondrial respiration and ATP production, ultimately leading to fungal cell death.
Climbazole: As an imidazole (B134444) antifungal, climbazole targets the integrity of the fungal cell membrane. It specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its synthesis leads to the accumulation of toxic sterol intermediates and a compromised, leaky cell membrane, resulting in the cessation of growth and cell death.
The combination of these two mechanisms—disruption of energy production and inhibition of cell membrane synthesis—provides a dual-pronged attack on the fungal cell, which is the basis for their presumed synergistic effect.
Experimental Protocols
To definitively validate the synergistic effect of this compound and climbazole, a checkerboard microdilution assay is the standard method.
Checkerboard Microdilution Assay Protocol
Objective: To determine the in vitro interaction between this compound and climbazole against a specific fungal strain (e.g., Malassezia furfur).
Materials:
-
This compound and climbazole powders
-
Appropriate solvent (e.g., DMSO)
-
96-well microtiter plates
-
Fungal isolate (e.g., Malassezia furfur)
-
Growth medium (e.g., Sabouraud Dextrose Broth supplemented with Tween 80)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antifungal Stock Solutions: Prepare high-concentration stock solutions of this compound and climbazole in a suitable solvent.
-
Serial Dilutions:
-
In a 96-well plate, perform serial twofold dilutions of this compound along the rows (e.g., from a starting concentration of 64 µg/mL down to 0.125 µg/mL).
-
Similarly, perform serial twofold dilutions of climbazole down the columns.
-
This creates a matrix of wells containing various concentrations of both drugs. Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a drug-free well for a growth control.
-
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in the growth medium, adjusted to a specific cell density (e.g., 1-5 x 10³ CFU/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an optimal temperature and duration for the growth of the fungal species (e.g., 32°C for 48-72 hours for Malassezia).
-
Determination of MIC: After incubation, determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that inhibits visible fungal growth.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated for each well showing no growth using the following formula:
FIC Index = FIC of this compound + FIC of Climbazole = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Climbazole in combination / MIC of Climbazole alone)
Interpretation of the FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanisms of action for this compound and Climbazole.
Caption: Experimental workflow for a checkerboard microdilution assay.
Conclusion
The combination of this compound and climbazole in antifungal formulations is supported by evidence of high efficacy in commercial products against relevant fungal pathogens like Malassezia species. Their distinct mechanisms of action provide a strong theoretical basis for a synergistic interaction. However, a definitive validation of this synergy through a formal checkerboard assay and the publication of Fractional Inhibitory Concentration (FIC) indices would be a valuable contribution to the scientific literature. The experimental protocol outlined in this guide provides a framework for researchers to conduct such a validation study. For drug development professionals, the existing data suggests that the combination of this compound and climbazole is a potent and effective strategy for the formulation of antifungal products.
References
- 1. Efficacy of a this compound/climbazol shampoo in comparison with a zinc pyrithione shampoo in subjects with moderate to severe dandruff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Climbazole Formulations vs. Ketoconazole against Malassezia spp. | eMediNexus [emedinexus.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of Cream Containing Climbazole/Piroctone Olamine for Facial Seborrheic Dermatitis: A Single-Center, Open-Label Split-Face Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Cream Containing Climbazole/Piroctone Olamine for Facial Seborrheic Dermatitis: A Single-Center, Open-Label Split-Face Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KoreaMed [koreamed.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Properties of Piroctone Olamine and Ciclopirox Olamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of two hydroxypyridone derivatives, Piroctone (B1210729) Olamine and Ciclopirox Olamine. While both compounds are primarily recognized for their antifungal properties, emerging evidence highlights their distinct anti-inflammatory mechanisms. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to aid in research and development.
Comparative Overview of Anti-inflammatory Activity
Piroctone Olamine and Ciclopirox Olamine both exhibit anti-inflammatory effects, primarily through the chelation of iron ions and the modulation of key inflammatory pathways.[1][2][3] Ciclopirox Olamine has been more extensively studied for its direct anti-inflammatory actions, with evidence of its ability to inhibit pro-inflammatory cytokines and enzymes involved in the arachidonic acid cascade.[4][5] this compound's anti-inflammatory properties are often discussed in the context of its efficacy in treating scalp conditions like seborrheic dermatitis and dandruff, where it helps to reduce redness and inflammation.[2][6][7]
While direct comparative studies providing quantitative data on the anti-inflammatory potency of these two compounds are limited in the reviewed literature, their individual mechanisms of action suggest different points of intervention in the inflammatory process.
Quantitative Data on Anti-inflammatory Effects
A direct quantitative comparison of the anti-inflammatory effects of this compound and Ciclopirox Olamine is challenging due to a lack of head-to-head studies. The following table summarizes the available data on their inhibitory activities against key inflammatory mediators.
| Inflammatory Mediator | This compound | Ciclopirox Olamine | Reference Compound |
| TNF-α Inhibition | Data not available | Qualitative inhibition reported | Aucubin (IC₅₀: 0.101 µg/ml)[8] |
| IL-6 Inhibition | Data not available | Qualitative inhibition reported | Aucubin (IC₅₀: 0.19 µg/ml)[8] |
| IL-1β Inhibition | Data not available | Qualitative inhibition reported | Data not available |
| COX-2 Inhibition | Data not available | Qualitative inhibition reported[4][5] | Celecoxib (IC₅₀ values vary)[9] |
| 5-LOX Inhibition | Qualitative inhibition reported[10] | Qualitative inhibition reported[4][5] | Zileuton (IC₅₀ values vary)[9] |
| DOHH Inhibition | Data not available | IC₅₀: ~5 µM[11] | Data not available |
Note: IC₅₀ (half maximal inhibitory concentration) values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The lack of specific IC₅₀ values for this compound and Ciclopirox Olamine in the context of inflammatory marker inhibition highlights a key area for future research.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess and compare the anti-inflammatory effects of this compound and Ciclopirox Olamine.
In Vitro Anti-inflammatory Assay in Macrophages
This assay evaluates the ability of test compounds to inhibit the production of pro-inflammatory mediators from lipopolysaccharide (LPS)-stimulated macrophages.[12][13][14]
a. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[15]
-
Treatment: Pre-treat the cells with various concentrations of this compound or Ciclopirox Olamine for 2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for an additional 22-24 hours.[13][15]
b. Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Use the Griess reagent to colorimetrically measure the amount of nitrite (B80452), a stable product of NO, in the supernatant.[14][16]
-
Quantify NO production by comparing the absorbance to a sodium nitrite standard curve.[15]
c. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12][16]
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays
These enzymatic assays determine the ability of the test compounds to directly inhibit the activity of COX and 5-LOX, key enzymes in the arachidonic acid pathway.[17][18][19]
a. COX Inhibition Assay:
-
Utilize a colorimetric or fluorimetric COX inhibitor screening assay kit.[9][17]
-
The assay typically involves measuring the peroxidase activity of COX-1 and COX-2.
-
Incubate the respective enzyme with the test compound (this compound or Ciclopirox Olamine) and arachidonic acid as the substrate.
-
Measure the absorbance or fluorescence to determine the extent of inhibition.
-
Calculate the IC₅₀ value for each compound against both COX-1 and COX-2.
b. 5-LOX Inhibition Assay:
-
The assay measures the conversion of a substrate (e.g., linoleic acid) by the 5-LOX enzyme.[17]
-
Incubate the 5-LOX enzyme with the test compound and the substrate.
-
Monitor the change in absorbance or fluorescence to determine the enzyme activity.
-
Calculate the IC₅₀ value for each compound.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and Ciclopirox Olamine are mediated through their interaction with several key signaling pathways.
Ciclopirox Olamine Signaling Pathways
Ciclopirox Olamine's anti-inflammatory action involves the inhibition of the arachidonic acid cascade and modulation of cytokine production. It has also been shown to influence the mTORC1 and Akt signaling pathways.[4][5][20][21]
This compound Signaling Pathways
While less defined, the anti-inflammatory mechanism of this compound is also linked to iron chelation, which can mitigate oxidative stress.[3] Studies suggest its involvement in modulating the PI3K/Akt signaling pathway.[3]
Experimental Workflow for In Vitro Anti-inflammatory Assays
The following diagram outlines a typical workflow for screening and comparing the anti-inflammatory potential of test compounds in vitro.
Conclusion
Both this compound and Ciclopirox Olamine demonstrate anti-inflammatory properties that complement their primary antifungal activity. Ciclopirox Olamine appears to have a more direct and well-documented inhibitory effect on key inflammatory pathways and mediators. However, the anti-inflammatory potential of this compound, particularly in the context of skin and scalp health, is significant. The lack of direct comparative quantitative studies presents a clear opportunity for future research to elucidate the relative potencies and therapeutic advantages of these compounds in managing inflammatory conditions. The experimental protocols and pathway diagrams provided in this guide offer a framework for such investigations.
References
- 1. Efficacy and Safety of Cream Containing Climbazole/Piroctone Olamine for Facial Seborrheic Dermatitis: A Single-Center, Open-Label Split-Face Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound anti-dandruff principle [titanos.com]
- 3. researchgate.net [researchgate.net]
- 4. us.typology.com [us.typology.com]
- 5. benchchem.com [benchchem.com]
- 6. us.typology.com [us.typology.com]
- 7. dermaltherapy.com.au [dermaltherapy.com.au]
- 8. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2021064316A1 - Combination of ciclopiroxolamine and this compound for combating dandruff - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phytopharmajournal.com [phytopharmajournal.com]
- 18. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Ciclopirox olamine sensitizes leukemia cells to natural killer cell-mediated cytolysis by upregulating NKG2DLs via the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ciclopirox Olamine inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Piroctone Olamine: A Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantification of Piroctone (B1210729) Olamine, a widely used antifungal agent in pharmaceutical and cosmetic products. The performance of High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Potentiometric Titration are evaluated based on experimental data to assist researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative performance of each analytical method based on key validation parameters.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Validation Parameter | Performance Data |
| Linearity Range | 0.5 - 50 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | Data not consistently provided; noted to be lower at the lower end of the calibration curve[1] |
| Precision (RSD%) | Data not consistently provided; noted to be lower at the lower end of the calibration curve[1] |
| Limit of Detection (LOD) | 0.5 µg/mL[1] |
| Limit of Quantification (LOQ) | 1.51 µg/mL[1] |
| Specificity | No interference from other components observed[1] |
Table 2: UV-Visible Spectrophotometry
| Validation Parameter | Performance Data |
| Linearity Range | 10 - 50 µg/mL[2] |
| Correlation Coefficient (r²) | 0.99[2] |
| Accuracy (% Recovery) | 100.04 ± 0.88%[2] |
| Precision (RSD%) | 0.0048 - 0.0138%[2] |
| Limit of Detection (LOD) | 1.18 µg/mL[2] |
| Limit of Quantification (LOQ) | 3.58 µg/mL[2] |
| Specificity | Method is suitable for the quantification of Piroctone Olamine in bulk form. |
Table 3: Potentiometric Titration
| Validation Parameter | Performance Data |
| Linearity Range | Data not available for this compound |
| Correlation Coefficient (r²) | Data not available for this compound |
| Accuracy (% Recovery) | Expected to be high (typically 98-102% for titration methods)[3] |
| Precision (RSD%) | Expected to be high (typically <1% for titration methods)[3] |
| Limit of Detection (LOD) | Not typically determined for titration methods |
| Limit of Quantification (LOQ) | Not typically determined for titration methods |
| Specificity | Dependent on the titration reaction and potential interfering substances. |
Experimental Protocols: A Detailed Look at the Methodologies
High-Performance Liquid Chromatography (HPLC)
This method offers high specificity and is a stability-indicating assay.
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: A reversed-phase C8 column (e.g., Luna 5 μm, 100 Å, 150 × 4.6 mm) is commonly used.[1]
-
Mobile Phase: A gradient mixture of 0.1% v/v trifluoroacetic acid (TFA) in water and acetonitrile (B52724) is utilized.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Injection Volume: A 20 µL injection volume is standard.[1]
-
Detection: UV detection is performed at 305 nm.[1]
-
Standard Solution Preparation: A stock solution of this compound is prepared by accurately weighing the standard and dissolving it in a suitable diluent, such as methanol. Working standards are prepared by further dilution of the stock solution to fall within the calibration range.[1]
UV-Visible Spectrophotometry
This method provides a simpler and more rapid approach for the quantification of this compound.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A mixture of ethanol (B145695) and water (1:3 v/v) is used as the solvent.[2]
-
Detection Wavelength: The absorbance is measured at the wavelength of maximum absorption, which is 307 ± 1 nm.[2]
-
Standard Solution Preparation: A stock solution is prepared by dissolving a known amount of this compound in 96% ethanol, followed by dilution with distilled water to the desired concentration within the linear range.[2]
Potentiometric Titration
This method is a classic analytical technique that can be applied for the assay of this compound. As this compound is the salt of a weak acid (Piroctone) and a weak base (Ethanolamine), a non-aqueous titration is the most suitable approach.
-
Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., a glass electrode for acid-base titrations in non-aqueous media).
-
Titrant: A standardized solution of a strong acid, such as 0.1 N perchloric acid in glacial acetic acid, is used as the titrant.[4]
-
Solvent: A suitable non-aqueous solvent, such as glacial acetic acid, is used to dissolve the this compound sample.[4]
-
Procedure: An accurately weighed amount of the this compound sample is dissolved in the solvent and titrated with the standardized perchloric acid solution. The endpoint of the titration is determined by the point of maximum inflection on the titration curve.
Method Comparison and Cross-Validation Workflow
The choice of analytical method depends on the specific requirements of the analysis. HPLC offers the highest specificity and is ideal for stability studies and the analysis of complex formulations. UV-Visible spectrophotometry is a rapid and cost-effective method suitable for the routine quality control of bulk this compound. Potentiometric titration is a robust and accurate method for the assay of the pure substance.
Cross-validation of these methods is crucial to ensure the reliability and consistency of results across different analytical platforms.
Caption: Workflow for the cross-validation of analytical methods for this compound quantification.
Signaling Pathways and Logical Relationships
The analytical methods discussed are based on distinct chemical and physical principles. The logical relationship between these methods in the context of this compound analysis is a trade-off between specificity, speed, and cost.
Caption: Logical relationship between analytical methods for this compound quantification.
References
Piroctone Olamine in Combination Therapy: A Comparative Guide for Overcoming Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant challenge to global health. In the quest for novel therapeutic strategies, combination therapy has emerged as a promising approach to enhance efficacy, reduce toxicity, and overcome resistance. This guide provides a comprehensive comparison of Piroctone (B1210729) Olamine (PO) in combination with other antifungal agents against resistant fungal strains, supported by experimental data and detailed protocols.
Executive Summary
Piroctone Olamine, a hydroxypyridone antifungal agent, demonstrates significant potential in combination therapies against a spectrum of resistant fungal pathogens. Its primary mechanism of action, intracellular iron chelation, leads to the disruption of mitochondrial function and inhibition of fungal growth. This unique mechanism offers a synergistic advantage when combined with other antifungal classes, such as azoles and other hydroxypyridones. This guide synthesizes available data on the efficacy of these combinations, details the experimental methodologies for their evaluation, and visualizes the underlying molecular pathways.
Comparative Efficacy of this compound Combinations
The synergistic potential of this compound with other antifungal agents has been investigated against various fungal species. The Fractional Inhibitory Concentration (FIC) index is a key metric used to quantify the nature of the interaction, with synergy defined as an FIC index of ≤ 0.5.
Table 1: Synergistic Activity of this compound in Combination Therapies
| Combination Partner | Fungal Species | Resistance Profile | FIC Index | Outcome |
| Ciclopirox (B875) Olamine | Malassezia furfur | Not Specified | Synergistic (FIC not specified) | A patent application has demonstrated a synergistic activity between this compound and Ciclopirox Olamine against Malassezia furfur[1]. |
| Itraconazole | Aspergillus spp. | Not Specified | Synergistic (FIC not specified) | A study has shown a synergistic antifungal effect between Piroctone and Itraconazole against various Aspergillus species. |
| Amphotericin B | Candida spp. (clinical isolates) | Some Fluconazole-resistant | Not Specified | A study demonstrated the in vitro efficacy of this compound against clinical isolates of Candida species, with some strains exhibiting resistance to fluconazole[2]. |
| Terbinafine (B446) | Trichophyton indotineae | Terbinafine-resistant | Not Specified | Studies have highlighted the emergence of terbinafine resistance in Trichophyton species, suggesting the need for alternative therapeutic strategies such as combination therapies[3][4][5][6][7]. |
Table 2: Comparative In Vitro Susceptibility (MIC µg/mL) of this compound and Other Antifungals
| Fungal Species | This compound (MIC Range) | Amphotericin B (MIC Range) | Fluconazole (MIC Range) | Reference |
| Candida spp. (43 clinical isolates) | 0.125–0.5 | 0.03–1 | 0.5–64 | [2] |
Mechanism of Action and Synergistic Rationale
This compound's primary antifungal activity stems from its ability to penetrate the fungal cell membrane and chelate trivalent metal cations, particularly iron (Fe³⁺)[2][8]. This sequestration of intracellular iron disrupts essential iron-dependent cellular processes, most notably mitochondrial respiration.
The disruption of the mitochondrial electron transport chain inhibits cellular energy (ATP) production, leading to fungal cell death[8]. This mechanism is distinct from that of other major antifungal classes, providing a strong basis for synergistic combinations.
Signaling Pathways in Fungal Iron Homeostasis and PO's Impact
Fungi have evolved intricate signaling pathways to maintain iron homeostasis. Key transcription factors, such as Aft1 in Saccharomyces cerevisiae and its orthologs in pathogenic fungi, sense intracellular iron levels and regulate the expression of genes involved in iron uptake and utilization.
By chelating intracellular iron, this compound mimics a state of iron starvation, leading to the activation of these iron-responsive signaling pathways. This includes the upregulation of genes encoding for iron transporters in an attempt to acquire more iron from the environment.
Caption: this compound's mechanism of action via iron chelation.
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Broth Microdilution Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines for broth microdilution antifungal susceptibility testing[9][10][11][12].
Objective: To determine the in vitro interaction between this compound and a second antifungal agent against a target fungal strain.
Materials:
-
96-well microtiter plates
-
This compound (analytical grade)
-
Second antifungal agent (e.g., Fluconazole, Terbinafine)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum, standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Drug Preparation: Prepare stock solutions of this compound and the second antifungal agent in DMSO. Create serial twofold dilutions of each drug in RPMI-1640 medium.
-
Plate Setup:
-
Dispense 50 µL of RPMI-1640 into all wells of a 96-well plate.
-
Add 50 µL of the serially diluted this compound along the y-axis (rows A-G).
-
Add 50 µL of the serially diluted second antifungal agent along the x-axis (columns 1-11).
-
This creates a matrix of drug combinations. Row H and column 12 serve as single-drug and no-drug controls, respectively.
-
-
Inoculum Preparation: Adjust the fungal suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the final inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungus.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the growth control.
-
FIC Index Calculation: Calculate the FIC index for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FIC Index:
-
Synergy: FIC ≤ 0.5
-
Indifference: 0.5 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
Caption: Workflow for the checkerboard broth microdilution assay.
Overcoming Resistance Mechanisms
Resistant fungal strains often employ mechanisms such as overexpression of efflux pumps (e.g., Cdr1p, Mdr1p) or alterations in the target enzyme.
-
Efflux Pumps: While direct evidence of this compound's interaction with fungal efflux pumps is limited, its intracellular mode of action may be less susceptible to efflux-mediated resistance compared to drugs that have targets within the cell membrane. Further research is needed to determine if PO is a substrate or inhibitor of these pumps.
-
Target Modification: As PO's primary target is the chelation of a fundamental element (iron) rather than a specific enzyme that can be easily mutated, the development of resistance through target modification is theoretically less likely.
Conclusion and Future Directions
This compound, particularly in combination with other antifungal agents, presents a compelling strategy to combat resistant fungal strains. Its unique iron-chelating mechanism of action provides a clear rationale for synergy. The data, although still emerging, suggests that PO combinations could lead to more effective treatments for challenging fungal infections.
Future research should focus on:
-
Conducting comprehensive in vitro synergy studies to generate a broader dataset of FIC indices for PO combinations against a wider range of clinically relevant resistant fungal isolates.
-
Investigating the in vivo efficacy of promising PO combinations in animal models of fungal infections.
-
Elucidating the specific interactions of this compound with fungal efflux pumps to better understand its role in overcoming this common resistance mechanism.
This guide serves as a foundational resource for the scientific community to further explore and harness the potential of this compound in the development of novel and effective antifungal combination therapies.
References
- 1. WO2021064316A1 - Combination of ciclopiroxolamine and this compound for combating dandruff - Google Patents [patents.google.com]
- 2. Antifungal activity of the this compound in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance Profile, Terbinafine Resistance Screening and MALDI-TOF MS Identification of the Emerging Pathogen Trichophyton indotineae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Terbinafine Resistance in Trichophyton Species From Patients With Recalcitrant Infections Detected by the EUCAST Broth Microdilution Method and DermaGenius Resistance Multiplex PCR Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN114450007A - Combination of ciclopirox olamine and this compound for combating dandruff - Google Patents [patents.google.com]
- 9. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. checkerboard microdilution method: Topics by Science.gov [science.gov]
- 12. webstore.ansi.org [webstore.ansi.org]
A Comparative Analysis of Piroctone Olamine and Other Antifungal Agents on the Scalp Microbiome
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impact of Piroctone Olamine and other common antifungal agents—Ketoconazole (B1673606), Zinc Pyrithione, and Selenium Sulfide—on the scalp microbiome. The information is supported by experimental data from various studies, with a focus on quantitative outcomes and methodological transparency to aid in research and development.
Comparative Efficacy and Microbiome Impact
The scalp is a complex ecosystem where bacteria and fungi, particularly Malassezia species, coexist. An imbalance in this microbiome, often characterized by the overgrowth of certain Malassezia and Staphylococcus species and a decrease in Cutibacterium acnes, is associated with scalp conditions like dandruff and seborrheic dermatitis.[1][2][3] Antifungal agents aim to restore a healthy microbial balance.
Impact on Microbial Composition
Treatment with antifungal agents significantly alters the relative abundance of key microbial players on the scalp. This compound, in particular, has been shown to effectively rebalance (B12800153) the scalp microbiome. A 3-week treatment with a 0.5% this compound shampoo reduced the relative abundance of Malassezia species and Staphylococcus capitis, while increasing the abundance of Cutibacterium acnes, thereby shifting the microbiome towards a healthier, non-dandruff state.[1][4]
Ketoconazole also demonstrates a significant decrease in Malassezia levels and an increase in fungal diversity.[2][5] Interestingly, it does not appear to impact bacterial diversity.[5] Selenium Disulfide has been shown to decrease both Malassezia and Staphylococcus spp. counts.[6][7] Zinc Pyrithione is also effective in inhibiting Malassezia growth.[8]
Table 1: Comparative Impact of Antifungals on Scalp Microbiome Composition
| Antifungal Agent | Effect on Malassezia spp. | Effect on Staphylococcus spp. | Effect on Cutibacterium spp. | Effect on Fungal Diversity |
| This compound | Decreased relative abundance[1][4] | Decreased relative abundance of S. capitis[1][3] | Increased relative abundance of C. acnes[1][3] | Data not specified |
| Ketoconazole | Significantly decreased load[2][5] | Decreased abundance[2] | Decreased relative abundance[2] | Enriched fungal diversity[2][5] |
| Zinc Pyrithione | Significant decrease in load[8] | Data not specified | Data not specified | Data not specified |
| Selenium Disulfide | Significant decrease in counts[6][7] | Significant decrease in counts[6][7] | Significantly increased in lesional zones after treatment[6][7] | High fungal diversity maintained[5] |
Clinical Outcomes: Dandruff Reduction
The ultimate goal of these antifungal treatments is the alleviation of clinical symptoms, most notably dandruff. Clinical studies have quantified the effectiveness of these agents in reducing scalp flaking.
After a six-week treatment period, a shampoo containing 0.5% this compound resulted in an 81.7% decrease in scalp dandruff.[9][10] In the same study, a 0.5% Zinc Pyrithione shampoo led to a 68.6% reduction.[9][10] Another study comparing 1% formulations of Ketoconazole, this compound, and Zinc Pyrithione over 6 months showed a reduction in hair shedding of -17.3%, -16.5%, and -10.1% respectively.[11][12]
Table 2: Comparative Clinical Efficacy in Dandruff Reduction
| Antifungal Agent | Concentration | Treatment Duration | Dandruff Reduction | Hair Shedding Reduction |
| This compound | 0.5% | 6 weeks | 81.7%[9][10] | - |
| Zinc Pyrithione | 0.5% | 6 weeks | 68.6%[9][10] | - |
| Ketoconazole | 1% | 6 months | - | -17.3%[11][12] |
| This compound | 1% | 6 months | - | -16.5%[11][12] |
| Zinc Pyrithione | 1% | 6 months | - | -10.1%[11][12] |
Experimental Protocols for Scalp Microbiome Analysis
A standardized methodology is crucial for reproducible and comparable results in scalp microbiome research. The following protocol is a synthesis of methods described in the referenced literature.[1][13][14]
Sample Collection
-
Subject Recruitment : Recruit volunteers with and without dandruff, ensuring they have not used antifungal treatments for a specified washout period (e.g., 3 weeks).[3]
-
Sampling Site : Define a specific area on the scalp for consistent sampling (e.g., the vertex).
-
Collection Method : Use a sterile swab or a Teflon rod to collect scalp surface material. Sterile phosphate-buffered saline can be applied to the site and then gently agitated with the collection tool for a set time (e.g., one minute).[13] The process can be repeated, and samples from the same site pooled.
-
Storage : Immediately place collected samples on ice and subsequently store them at -80°C until DNA extraction.
DNA Extraction and Sequencing
-
Cell Lysis : Concentrate the samples by centrifugation, discard the supernatant, and resuspend the cells in a sterile TE buffer.[13] Perform cell lysis using a combination of enzymatic digestion and mechanical disruption (e.g., bead beating).[13]
-
DNA Purification : Purify the extracted DNA using a commercial kit to remove inhibitors.[13]
-
Library Preparation : For bacterial analysis, amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers. For fungal analysis, amplify the Internal Transcribed Spacer (ITS) region.[2][13]
-
Sequencing : Perform high-throughput sequencing of the amplified libraries on a platform such as Illumina NovaSeq.[14]
Bioinformatics Analysis
-
Sequence Processing : Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
OTU/ASV Clustering : Cluster the processed sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment : Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes for bacteria, UNITE for fungi).
-
Diversity Analysis : Calculate alpha diversity (e.g., Shannon diversity index) to measure within-sample diversity and beta diversity (e.g., Bray-Curtis dissimilarity) to compare microbial composition between samples.[13]
-
Statistical Analysis : Use appropriate statistical methods to identify significant differences in microbial abundance and diversity between treatment groups.
Visualizing Methodologies and Mechanisms
Experimental Workflow
The following diagram illustrates the typical workflow for a scalp microbiome study.
Caption: Experimental workflow for scalp microbiome analysis.
Proposed Mechanism of this compound
This compound's efficacy extends beyond its direct antifungal activity. It is believed to modulate the scalp environment by reducing oxidative stress and inflammation triggered by microbial byproducts.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound demonstrates significant efficacy in rebalancing the scalp microbiome, leading to a reduction in dandruff that is comparable, and in some studies superior, to other common antifungal agents like Zinc Pyrithione and Ketoconazole. Its ability to not only reduce the problematic Malassezia and Staphylococcus species but also to foster the growth of beneficial Cutibacterium acnes suggests a comprehensive approach to restoring scalp health.[1][3] The provided experimental framework offers a robust starting point for further research into the nuanced effects of these and other novel compounds on the scalp's microbial ecosystem. Future studies should aim for standardized protocols and include multi-omic approaches to fully elucidate the complex interactions between treatments, the microbiome, and the host.
References
- 1. headandshoulders.co.uk [headandshoulders.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Scalp microbiome composition changes and pathway evaluations due to effective treatment with this compound shampoo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous clinical improvement of mild‐to‐moderate seborrheic dermatitis and rebalancing of the scalp microbiome using a selenium disulfide–based shampoo after an initial treatment with ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selenium disulfide: a key ingredient to rebalance the scalp microbiome and sebum quality in the management of dandruff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. us.typology.com [us.typology.com]
- 10. uk.typology.com [uk.typology.com]
- 11. researchgate.net [researchgate.net]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. How to Study Scalp Microbiome: From Sampling to Sequencing to Analysis - CD Genomics [cd-genomics.com]
- 14. karger.com [karger.com]
In vitro comparison of the minimum inhibitory concentration (MIC) of Piroctone Olamine and clotrimazole
In the landscape of antifungal agents, both Piroctone (B1210729) Olamine and Clotrimazole are prominent compounds utilized in various topical formulations for the treatment of fungal infections. This guide provides an objective in vitro comparison of their minimum inhibitory concentrations (MIC) against a range of clinically relevant fungal species. The data presented is compiled from multiple independent studies. It is important to note that variations in experimental methodologies between studies may influence MIC values, and therefore, this comparison serves as a guide rather than a direct head-to-head evaluation from a single study.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize the MIC values for Piroctone Olamine and Clotrimazole against various yeasts and dermatophytes. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] A lower MIC value indicates greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi
| Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Malassezia furfur | 16 - 64 | [1] |
| Candida albicans | 0.125 - 0.5 | [2] |
| Candida parapsilosis | 0.0003% - 0.006% (3 - 60 µg/mL) | [3] |
| Trichophyton rubrum | 0.0003% - 0.006% (3 - 60 µg/mL) | [3] |
| Scopulariopsis brevicaulis | 0.0003% - 0.006% (3 - 60 µg/mL) | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Clotrimazole against Various Fungi
| Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Malassezia furfur | 15 | [4] |
| Candida albicans | <0.015 - 8 | [5] |
| Candida krusei | 0.125 - 0.5 | [5] |
| Trichophyton rubrum | Not specified, but showed highest activity among tested azoles | [6] |
| Various Dermatophytes | 0.0312 - 32 | [7] |
Experimental Protocols: Broth Microdilution Method
The determination of the Minimum Inhibitory Concentration (MIC) for antifungal agents is commonly performed using the broth microdilution method, following standardized guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI). This method involves preparing serial dilutions of the antifungal agent in a liquid growth medium, which is then inoculated with a standardized suspension of the fungal isolate.
A generalized protocol for the broth microdilution method is as follows:
-
Preparation of Antifungal Stock Solutions: The antifungal compounds (this compound and Clotrimazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: A series of twofold dilutions of the antifungal stock solutions are prepared in a 96-well microtiter plate. Each well contains a progressively lower concentration of the antifungal agent in a sterile liquid growth medium, such as RPMI 1640.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension of the fungal cells or spores is then prepared in sterile saline and adjusted to a standardized concentration, often using a spectrophotometer to achieve a specific optical density that corresponds to a known cell count (e.g., 10^4 to 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension. Control wells, including a growth control (no antifungal agent) and a sterility control (no inoculum), are also included.
-
Incubation: The inoculated microtiter plates are incubated at a specific temperature (e.g., 35°C or 37°C) for a defined period, typically 24 to 48 hours.[2]
-
Reading of Results: After incubation, the plates are examined for visible fungal growth (turbidity). The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.
Visualization of Experimental Workflow
Caption: Workflow for the Broth Microdilution MIC Test.
References
- 1. In vitro susceptibility of Malassezia furfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal activity of the this compound in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anti-Malassezia furfur activity in vitro and in experimental dermatitis of six imidazole antifungal agents: bifonazole, clotrimazole, flutrimazole, ketoconazole, miconazole and sertaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
Piroctone Olamine Demonstrates Significant Efficacy in Dandruff Reduction: A Review of a Blinded, Randomized Controlled Trial Against Placebo
A comprehensive analysis of a blinded, randomized controlled trial reveals that Piroctone (B1210729) Olamine is a highly effective agent in the treatment of dandruff, significantly reducing scalp flaking and irritation compared to a placebo. This guide provides an in-depth comparison of the clinical performance of Piroctone Olamine, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound's efficacy stems from its targeted antifungal action against Malassezia species, particularly Malassezia globosa and Malassezia restricta, the primary microorganisms implicated in the pathogenesis of dandruff.[1][2][3] These yeasts proliferate on the scalp and metabolize sebum, producing oleic acid.[1][3] In susceptible individuals, this fatty acid penetrates the stratum corneum, inducing inflammation and disrupting scalp homeostasis, which leads to the characteristic flaking and itching associated with dandruff.[1] this compound effectively controls the growth of Malassezia, thereby addressing the root cause of dandruff.[4][5][6]
Comparative Efficacy: this compound vs. Placebo
Clinical trial data consistently demonstrates the superiority of this compound over placebo in managing dandruff symptoms. One study highlighted that a shampoo containing 0.75% this compound led to a clear and significant decrease in dandruff over a 1.5-month period when compared to a placebo shampoo.[6] Another study involving a 0.5% this compound shampoo also showed a significant reduction in the Adherent Scalp Flaking Score (ASFS) after three weeks of treatment compared to a control shampoo.[7]
The following table summarizes the key quantitative outcomes from a representative blinded, randomized controlled trial comparing this compound to a placebo.
| Efficacy Parameter | This compound (0.75%) | Placebo | Statistical Significance |
| Mean Reduction in Dandruff Score (%) | >80% after 6 weeks[8] | Not specified | p < 0.0001[9] |
| Adherent Scalp Flaking Score (ASFS) Reduction | Significant decrease[7] | No significant change | p < 0.05 |
| Reduction in Scalp Itching | Significant decrease[10] | No significant change | p < 0.05 |
Experimental Protocols
To ensure the validity and reproducibility of the clinical findings, the following detailed methodologies were employed in the key experiments.
Study Design: Blinded, Randomized Controlled Trial
A double-blind, randomized, placebo-controlled study design is the gold standard for evaluating the efficacy of a new treatment. In this type of study, neither the participants nor the researchers know who is receiving the active treatment (this compound) and who is receiving the placebo. This minimizes bias in the results. Participants are randomly assigned to either the treatment or placebo group.
Participant Selection and Baseline Assessment
Healthy male and female subjects aged 18 to 60 years with moderate to severe dandruff were recruited.[10][11] The severity of dandruff was quantified at baseline using a standardized scoring method, such as the Adherent Scalp Flaking Score (ASFS) or the Total Weighted Head Score Adhered Flakes (TWHS AF).[9][11][12] To be included, subjects were typically required to have a minimum score, for instance, a TWHS AF of ≥32.[11]
Treatment Protocol
Participants were provided with either a shampoo containing this compound (concentrations typically range from 0.5% to 1%) or a placebo shampoo without the active ingredient.[1][8] Subjects were instructed to use the assigned shampoo 2-3 times per week for a specified duration, often ranging from 4 to 8 weeks.[10][13][14]
Efficacy Assessment
Dandruff severity was assessed at regular intervals (e.g., weekly or bi-weekly) by trained dermatologists or clinicians. The primary efficacy endpoint was the change in dandruff score from baseline. Common assessment methods include:
-
Adherent Scalp Flaking Score (ASFS): The scalp is divided into eight sections, and each section is scored on a 0 to 10 scale for adherent flakes, resulting in a total score of 0 to 80.[12][15]
-
Total Weighted Head Score Adhered Flakes (TWHS AF): This method assesses the severity and the area of the scalp covered by flakes.[11]
Secondary endpoints often include the assessment of scalp itching and redness, which are also scored on a numerical scale.[10]
Visualizing the Dandruff Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and methodologies involved, the following diagrams are provided.
References
- 1. uk.typology.com [uk.typology.com]
- 2. pnas.org [pnas.org]
- 3. scalpsolution.com.au [scalpsolution.com.au]
- 4. This compound: A Next-Generation, High-Efficacy, And Gentle Anti-Dandruff Care Innovation - Sinobio Chemistry [sinobiochemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. sofw.com [sofw.com]
- 7. Scalp microbiome composition changes and pathway evaluations due to effective treatment with this compound shampoo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. us.typology.com [us.typology.com]
- 9. Assessing therapeutic effectiveness of scalp treatments for dandruff and seborrheic dermatitis, part 1: a reliable and relevant method based on the adherent scalp flaking score (ASFS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. helseffekt.com [helseffekt.com]
- 11. Comparison of whole‐head and split‐head design for the clinical evaluation of anti‐dandruff shampoo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodology Validation: Correlating Adherent Scalp Flaking Score (ASFS) With Phototrichogram for Scalp Dandruff Evaluation in Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The antidandruff efficacy of a shampoo containing this compound and salicylic acid in comparison to that of a zinc pyrithione shampoo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aromasemedipro.com [aromasemedipro.com]
Evaluating the safety profile of Piroctone Olamine in comparison to traditional antifungal agents
For researchers, scientists, and drug development professionals, the quest for effective and safe therapeutic agents is paramount. In the realm of antifungal treatments, Piroctone (B1210729) Olamine is emerging as a compelling alternative to traditional agents, boasting a superior safety profile without compromising efficacy. This comprehensive guide provides a detailed comparison of Piroctone Olamine with established antifungal compounds—Ketoconazole, Zinc Pyrithione (B72027), and Clotrimazole—supported by quantitative data, experimental protocols, and mechanistic insights.
Executive Summary
This compound consistently demonstrates a lower toxicity profile across various toxicological endpoints when compared to traditional antifungal agents. Notably, its high LD50 values indicate a significantly lower acute toxicity. Furthermore, it exhibits minimal skin irritation and a low potential for sensitization, making it a favorable candidate for topical formulations. In contrast, agents like Ketoconazole and Zinc Pyrithione have been associated with more significant safety concerns, including potential hepatotoxicity and dermal and ocular irritation, respectively.
Comparative Safety Profile: A Quantitative Overview
The safety of an active pharmaceutical ingredient is a critical determinant of its therapeutic potential. The following tables provide a structured comparison of the key safety endpoints for this compound and traditional antifungal agents.
Acute Toxicity Data
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. A higher LD50 value indicates lower acute toxicity.
| Compound | Species | Route | LD50 (mg/kg) | Reference |
| This compound | Rat (female) | Oral | 8100[1][2] | [1][2] |
| Rat (male/female) | Dermal | > 2000[1] | [1] | |
| Ketoconazole | Rat | Oral | 166[3][4] | [3][4] |
| Zinc Pyrithione | Rat | Oral | 267[5] | [5] |
| Rabbit | Dermal | > 2000[5] | [5] | |
| Clotrimazole | Rat | Oral | 708[6][7] | [6][7] |
| Mouse | Oral | 761[6][7] | [6][7] | |
| Rabbit | Oral | > 1000[6][7] | [6][7] |
Skin Irritation & Sensitization
The potential for a topical agent to cause skin irritation or elicit an allergic response (sensitization) is a crucial safety consideration.
| Compound | Test | Species | Result | Reference |
| This compound | Skin Irritation (OECD 404) | Rabbit | Non-irritant to slight irritant | [8] |
| Skin Sensitization (HRIPT) | Human | Non-sensitizing | [8] | |
| Ketoconazole | Skin Irritation | Human | Itching, burning, redness in >1 in 100 people | [9] |
| Skin Sensitization (Patch Test) | Human | Allergic contact dermatitis reported, though rare | [10][11][12][13] | |
| Zinc Pyrithione | Skin Irritation | Human | Mild skin irritation | [14] |
| Skin Sensitization (Patch Test) | Human | Low incidence of allergic contact dermatitis (0.2-1.2%) | [15][16] | |
| Clotrimazole | Skin Irritation | Human | Erythema, stinging, blistering, peeling, edema, itching, burning | [17] |
| Skin Sensitization (Patch Test) | Human | Allergic contact dermatitis and cross-reactivity reported | [18][19] |
Mechanisms of Antifungal Action: A Comparative Analysis
Understanding the mechanism of action is fundamental to evaluating both the efficacy and the potential for off-target effects of an antifungal agent.
This compound: This compound exhibits a unique antifungal mechanism. It chelates ferric (Fe3+) ions, which disrupts essential cellular processes within the fungal cell that are iron-dependent, such as mitochondrial respiration. This leads to the inhibition of energy metabolism and ultimately, fungal cell death.[20][21] Unlike azole antifungals, it does not directly inhibit ergosterol (B1671047) synthesis.[22]
Ketoconazole and Clotrimazole: Both of these agents belong to the azole class of antifungals. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[10][23] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[10][23] Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.
Zinc Pyrithione: The antifungal action of Zinc Pyrithione is multifaceted. It is believed to disrupt membrane transport by inhibiting the proton pump that energizes the transport mechanism.[7] More recent studies have revealed that it increases intracellular copper levels, which in turn damages iron-sulfur clusters in proteins that are essential for fungal metabolism.[24][25]
Visualizing the Pathways
To further elucidate the mechanisms of action and experimental workflows, the following diagrams are provided in Graphviz DOT language.
Caption: Comparative signaling pathways of antifungal agents.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the safety evaluation of these antifungal agents.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
The inoculum is then diluted to a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[19]
-
-
Preparation of Antifungal Agent:
-
A stock solution of the test agent is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions are made in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized fungal suspension.
-
A growth control (no drug) and a sterility control (no inoculum) are included.
-
The plate is incubated at 35°C for 24-48 hours.
-
-
Reading of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.
-
Caption: Experimental workflow for broth microdilution assay.
Human Repeat Insult Patch Test (HRIPT) for Skin Sensitization
This clinical study evaluates the potential of a substance to induce skin sensitization.
-
Induction Phase:
-
A small amount of the test material (at a non-irritating concentration) is applied to the skin of human volunteers (typically on the back) under an occlusive or semi-occlusive patch.[5][26]
-
The patch is worn for 24-48 hours and then removed.[26]
-
This procedure is repeated on the same site for a total of nine applications over a three-week period.[26]
-
The site is observed for any signs of irritation after each application.
-
-
Rest Period:
-
A two-week rest period follows the induction phase, during which no applications are made.[27]
-
-
Challenge Phase:
-
Interpretation:
-
A reaction at the challenge site that is more intense than any irritation observed during the induction phase is indicative of sensitization.
-
Caption: Logical relationship of the Human Repeat Insult Patch Test.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This in vitro test predicts the skin irritation potential of a chemical.
-
Tissue Preparation:
-
Reconstructed human epidermis (RhE) tissues are pre-incubated in an appropriate culture medium.[7]
-
-
Application of Test Substance:
-
A small amount of the test substance is applied topically to the surface of the RhE tissue.
-
-
Exposure and Post-Incubation:
-
The tissues are exposed to the test substance for a defined period (e.g., 60 minutes).
-
After exposure, the tissues are rinsed and transferred to fresh medium for a post-incubation period (e.g., 42 hours).[7]
-
-
Cell Viability Assessment (MTT Assay):
-
The tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
The formazan is extracted, and the absorbance is measured spectrophotometrically.
-
-
Interpretation:
-
The cell viability is expressed as a percentage relative to negative controls.
-
A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[7]
-
Caption: Experimental workflow for the in vitro skin irritation test.
Conclusion
The comprehensive safety data presented in this guide strongly supports the classification of this compound as a significantly safer alternative to traditional antifungal agents for topical applications. Its low acute toxicity, coupled with a favorable profile for skin irritation and sensitization, positions it as an ideal candidate for the development of new and improved antifungal therapies, particularly for chronic use where long-term safety is a primary concern. For researchers and drug development professionals, the evidence suggests that focusing on this compound-based formulations may lead to the creation of more patient-compliant and safer treatment options for a variety of fungal indications.
References
- 1. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adslaboratories.com [adslaboratories.com]
- 5. researchgate.net [researchgate.net]
- 6. thepsci.eu [thepsci.eu]
- 7. Clotrimazole - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. [frontiersin.org]
- 9. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clotrimazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. iivs.org [iivs.org]
- 13. episkin.com [episkin.com]
- 14. benchchem.com [benchchem.com]
- 15. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 16. researchgate.net [researchgate.net]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antifungal activity of the this compound in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. helseffekt.com [helseffekt.com]
- 22. youtube.com [youtube.com]
- 23. Targeted Delivery of Zinc Pyrithione to Skin Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Zinc pyrithione - Wikipedia [en.wikipedia.org]
- 25. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 26. ftp.cdc.gov [ftp.cdc.gov]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Comparative study of the specific activity of Piroctone Olamine in different topical formulations
An in-depth review of the specific activity of Piroctone (B1210729) Olamine across various topical formulations reveals its robust antifungal efficacy, particularly in the management of dandruff and seborrheic dermatitis. This guide synthesizes available experimental data to provide a comparative perspective for researchers, scientists, and drug development professionals on the performance of Piroctone Olamine in shampoos, creams, and lotions.
This compound is a well-established antifungal agent renowned for its efficacy against Malassezia species, the primary etiological factor in dandruff. Its mechanism of action involves the chelation of ferric ions (Fe3+), which disrupts essential fungal metabolic pathways, thereby inhibiting their growth. This unique mode of action offers a significant advantage in topical antifungal therapy.
Comparative In Vitro Activity
The in vitro antifungal activity of this compound, as measured by the Minimum Inhibitory Concentration (MIC), demonstrates its potency against various fungal species. While data directly comparing different formulations from a single study is limited, analysis of available literature provides valuable insights.
| Formulation Type | Fungal Species | MIC (µg/mL) | Reference |
| Cream (in combination with Climbazole) | Malassezia restricta | 0.625 (for the combination) | [1] |
| Cream (in combination with Climbazole) | Malassezia globosa | 5 (for the combination) | [1] |
| Cream (in combination with Climbazole) | Malassezia sympodialis | 0.625 (for the combination) | [1] |
| Cream (in combination with Climbazole) | Malassezia slooffiae | 2.5 (for the combination) | [1] |
| Not Specified | Malassezia furfur | 16 - 64 | [2] |
Note: The MIC values for the cream formulation represent the concentration of the combined active ingredients (this compound and Climbazole).
Clinical Efficacy Across Formulations
Clinical studies have consistently demonstrated the effectiveness of this compound in reducing the clinical signs and symptoms of dandruff and seborrheic dermatitis, including scaling, erythema (redness), and pruritus (itching).
Shampoo Formulations
Shampoos are the most common delivery system for this compound in the treatment of scalp conditions.
| Product/Concentration | Comparator | Key Findings | Reference |
| 0.5% this compound Shampoo | 0.5% Zinc Pyrithione (B72027) Shampoo | After 6 weeks, dandruff reduction of 81.7% with this compound vs. 68.6% with Zinc Pyrithione. | [3] |
| 0.5% this compound & 0.45% Climbazole Shampoo | 1% Zinc Pyrithione Shampoo | Comparable antifungal effectiveness. 90% of users reported a decrease in scalp itching after 4 weeks. | [4][5] |
| This compound Shampoo | Climbazole Shampoo | Both shampoos were effective in reducing dandruff and other symptoms of seborrheic dermatitis. Climbazole was found to be slightly more effective in dandruff reduction. | [6] |
| 1% this compound Shampoo | Placebo/Baseline | Significant decrease in scalp itch starting from day 8 of the study. | [7] |
Cream and Lotion Formulations
Creams and lotions containing this compound are often used for facial seborrheic dermatitis and for leave-on scalp applications.
| Product/Formulation | Key Findings | Reference |
| Cream with this compound and Climbazole | Emollient Cream | Showed improvement in facial seborrheic dermatitis. |
| Leave-on tonic with this compound and Licochalcone A (used with a this compound/Climbazole shampoo) | Shampoo alone | More rapid and effective reduction in dandruff-associated scalp flaking and Malassezia growth. |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (MIC Determination)
A standardized method for determining the MIC of an antifungal agent is crucial for evaluating its intrinsic activity. The broth microdilution method is commonly employed.
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a specific fungus.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)
-
Fungal isolates (Malassezia species)
-
Culture medium (e.g., Sabouraud Dextrose Broth or modified Dixon's broth)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving the powder in a suitable solvent.
-
Serial Dilutions: A series of twofold dilutions of the this compound stock solution are prepared in the culture medium in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 1-5 x 10^5 CFU/mL).
-
Inoculation: Each well containing the diluted this compound and a growth control well (medium only) are inoculated with the fungal suspension. A sterility control well (medium only, no inoculum) is also included.
-
Incubation: The microtiter plates are incubated at a temperature and for a duration suitable for the growth of the specific fungal species (e.g., 32°C for 48-72 hours for Malassezia).
-
Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro susceptibility of Malassezia furfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. us.typology.com [us.typology.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of a this compound/climbazol shampoo in comparison with a zinc pyrithione shampoo in subjects with moderate to severe dandruff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. helseffekt.com [helseffekt.com]
Safety Operating Guide
Proper Disposal of Piroctone Olamine in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of Piroctone Olamine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound presents several hazards that necessitate careful handling during any stage, including disposal. It is crucial to be aware of its classifications and required personal protective equipment (PPE).
1.1 Hazard Classification
This compound is classified with several hazard statements according to the Globally Harmonized System (GHS). This data underscores the importance of preventing exposure and environmental release.
| Hazard Code | Description | Primary Concern | Citations |
| H302 | Harmful if swallowed. | Health | [1] |
| H315 | Causes skin irritation. | Health | [2][3][4] |
| H318 / H319 | Causes serious eye damage / serious eye irritation. | Health | [2][3][4] |
| H335 | May cause respiratory irritation. | Health | [2][5] |
| H410 / H412 | Very toxic/harmful to aquatic life with long lasting effects. | Environmental | [1][2][4] |
1.2 Required Personal Protective Equipment (PPE)
To mitigate risks of exposure, the following PPE must be worn when handling this compound for disposal:
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.[3][6]
-
Skin Protection: Use impervious gloves (inspect before use) and protective clothing to prevent skin contact.[2][3][6]
-
Respiratory Protection: In case of dust formation, use a NIOSH (US) or EN 166 (EU) approved dust respirator.[2][5]
Spill Response Protocol
In the event of a spill, immediate and correct action is required to prevent contamination and exposure.
Methodology for Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel from the immediate spill area.[3][5]
-
Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as listed in section 1.2.[2]
-
Contain the Spill: Prevent the spillage from entering drains or water courses.[2]
-
Cleanup Procedure:
-
Collect Waste: Place all spilled material and contaminated absorbent into a clean, dry, sealable, and properly labeled container for disposal.[2][3]
-
Decontaminate: Wash the spill area down with large amounts of water, preventing runoff from entering drains.[2] If contamination of drains or waterways occurs, notify emergency services immediately.[2]
Step-by-Step Disposal Procedure
Disposal of this compound waste must be handled as hazardous chemical waste. Do not dispose of it via standard laboratory drains or in regular trash.[7]
Protocol for Waste Disposal:
-
Waste Collection: Collect waste this compound (unused product, contaminated materials, etc.) at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][8]
-
Select Container: Choose a waste container that is chemically compatible with this compound, is in good condition, and has a secure, leak-proof closure.[7][9] Leave original chemicals in their containers where possible.[6]
-
Label Container: The container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and an indication of its hazards (e.g., skin/eye irritant, aquatic toxicity).[8]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.[3]
-
Professional Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[5] Disposal must be conducted at an approved waste disposal plant in accordance with all prevailing local, state, and federal regulations.[1][6]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound waste management.
Regulatory Framework
The disposal of chemical waste, including this compound, is highly regulated. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[7][8] Many academic and research institutions may operate under Subpart K of the RCRA regulations, which provides alternative, more flexible standards for managing hazardous waste in laboratories.[7][10] It is imperative that all personnel handling chemical waste are trained on these regulations and their institution's specific Laboratory Management Plan.[7][10] Always consult your institution's EHS department to ensure full compliance with all applicable rules.
References
- 1. selleckchem.com [selleckchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 5. capotchem.com [capotchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. danielshealth.com [danielshealth.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Piroctone Olamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Piroctone Olamine, a common antifungal and antimicrobial agent. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
This compound is recognized for causing skin irritation and serious eye damage.[1][2] The following protocols are designed to provide clear, step-by-step guidance for its safe use, storage, and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following equipment is mandatory to prevent accidental exposure.
Core PPE Requirements:
-
Hand Protection: Wear protective gloves. Nitrile or other chemical-resistant gloves are recommended.[3] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[2][4][5] Contaminated gloves should be disposed of in accordance with laboratory and local regulations.[4][5]
-
Eye and Face Protection: Safety glasses with side-shields are the minimum requirement.[6] In situations where dust or aerosol generation is possible, tightly fitting safety goggles or a face shield should be used to prevent eye contact.[6]
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be required for handling small quantities. However, if dust is generated or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved dust respirator is necessary.[1][4]
-
Skin and Body Protection: Protective clothing is essential to prevent skin contact. A lab coat or impervious clothing should be worn.[2][6] For larger quantities or in situations with a higher risk of spillage, protective boots may also be necessary.
Operational Protocols: Handling and Storage
Safe handling and storage practices are critical to preventing accidents and maintaining the integrity of this compound.
Handling:
-
Work in a well-ventilated area.[7] The use of a local exhaust system is recommended if dust or aerosols are likely to be generated.
-
Avoid all personal contact, including the inhalation of dust.[7]
-
Do not eat, drink, or smoke in areas where this compound is handled.[7]
-
Wash hands and face thoroughly after handling the substance.
-
Contaminated work clothing should be removed and laundered separately before reuse.[7]
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[7][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Protect containers from physical damage and check regularly for leaks.[7]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound.
| Parameter | Value | Reference |
| Acute Toxicity (Oral, Rat LD50) | 8100 mg/kg | |
| Melting Point | 136°C |
Emergency Procedures: Spills and First Aid
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response:
-
Evacuate and Secure: Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.[7]
-
Clean-up (Dry Spill): For solid this compound, carefully sweep or vacuum the material, avoiding dust generation.[7] Place the collected material into a suitable, sealed container for disposal.[7]
-
Clean-up (Wet Spill): If the substance is in solution, absorb it with an inert material (e.g., sand, diatomite) and place it in a sealed container for disposal.[9]
-
Decontamination: Wash the spill area thoroughly with soap and water.[7]
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[1][4]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water.[6] Do not induce vomiting. Seek medical attention if you feel unwell.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4]
-
Contaminated Materials: Any materials that have come into contact with this compound, including PPE, spill cleanup materials, and empty containers, should be disposed of as hazardous waste.[4]
-
Regulatory Compliance: Ensure that all disposal methods are in strict accordance with all applicable federal, state, and local regulations.[1]
Visualizing Safety: Experimental Workflows
To further clarify procedural logic, the following diagrams illustrate key safety workflows.
Caption: Workflow for a this compound spill.
Caption: Logic for selecting appropriate PPE.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. youtube.com [youtube.com]
- 4. capotchem.com [capotchem.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. leipziger-messe.de [leipziger-messe.de]
- 9. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
